2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDRYBUJCGOYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436824 | |
| Record name | 2-METHYL-2,5-DIAZABICYCLO[2.2.1]HEPTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59436-77-0 | |
| Record name | 2-METHYL-2,5-DIAZABICYCLO[2.2.1]HEPTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of the chiral bicyclic diamine, (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's structural characteristics, detailed synthetic protocols, spectroscopic signature, and its applications as a valuable chiral building block and ligand in asymmetric catalysis.
Introduction: A Rigid Scaffold for Asymmetric Synthesis
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a conformationally constrained diamine that has garnered significant interest in medicinal chemistry and asymmetric synthesis. Its rigid bicyclic structure, derived from the naturally occurring amino acid trans-4-hydroxy-L-proline, imparts a well-defined three-dimensional orientation to its substituents, making it an excellent chiral scaffold and ligand.[1][2] Unlike the flexible piperazine ring, the 2,5-diazabicyclo[2.2.1]heptane framework offers a predictable and stable geometry, which is crucial for achieving high stereoselectivity in chemical reactions.[1] This inherent rigidity and chirality have led to its use as a key intermediate in the synthesis of pharmaceuticals and as a ligand in a variety of asymmetric transformations.[3][4]
Structural Elucidation and Physicochemical Properties
The defining feature of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is its bridged bicyclic system, which locks the five-membered rings in a strained, boat-like conformation. This rigidity is a key attribute for its application in stereoselective synthesis.
For a tosylated and N-arylated derivative, (1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane, specific bond angles within the bicyclic core have been reported as C2—C5—C4 at 92.9 (3)°, C4—N1—C1 at 107.2 (3)°, and C3—N2—C2 at 106.1 (3)°. These values highlight the inherent strain and defined geometry of the bicyclic system.
Physicochemical Properties:
Quantitative data on the pKa and solubility of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane are not extensively reported in the literature. However, based on the properties of the parent compound, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, some estimations can be made. The parent compound has a predicted pKa of 10.58, indicating it is a moderately strong base.
| Property | Value (Parent Compound) | Reference |
| Molecular Formula | C5H10N2 | |
| Molecular Weight | 98.15 g/mol | |
| Boiling Point | 175 °C | |
| Density | 1.008 g/cm³ | |
| Refractive Index | 1.483 | |
| Predicted pKa | 10.58 ± 0.20 |
Synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
The most common and stereochemically defined synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane originates from the "chiral pool," utilizing the readily available amino acid L-trans-4-hydroxyproline.[2][6] This multi-step synthesis ensures the desired (1S,4S) stereochemistry in the final product.
The overall synthetic strategy involves the following key transformations:
-
Protection and Reduction: The synthesis begins with the N-tosylation of L-trans-4-hydroxyproline, followed by the reduction of the carboxylic acid to a primary alcohol.
-
Activation of Hydroxyl Groups: The two hydroxyl groups (one primary, one secondary) are then activated, typically by conversion to tosylates.
-
Cyclization: The key bicyclic ring system is formed through a double nucleophilic substitution reaction with methylamine. The methylamine displaces the two tosylate groups, forming the 2,5-diazabicyclo[2.2.1]heptane core with the methyl group on one of the nitrogen atoms.
-
Deprotection: The final step involves the removal of the N-tosyl protecting group to yield the target compound.
Experimental Protocol: Synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
This protocol is a composite of procedures described in the literature.[2][4]
Step 1: Synthesis of (2S,4S)-4-hydroxyprolinol
-
L-trans-4-hydroxyproline is N-protected with a suitable protecting group, commonly a tosyl group.
-
The carboxylic acid functionality of the protected proline is then reduced to a primary alcohol using a reducing agent such as lithium aluminum hydride (LAH) or sodium borohydride.
Step 2: Ditosylation of (2S,4S)-4-hydroxyprolinol
-
The resulting diol is treated with two equivalents of p-toluenesulfonyl chloride in the presence of a base like pyridine to convert both the primary and secondary hydroxyl groups into tosylates.
Step 3: Cyclization with Methylamine
-
The ditosylated intermediate is then reacted with methylamine in a sealed vessel under pressure and elevated temperature. This step forms the bicyclic structure.
Step 4: N-Detosylation
-
The N-tosyl group is removed by treatment with a strong acid, such as hydrobromic acid in acetic acid, often under reflux conditions, to yield (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, which is typically isolated as its dihydrobromide or dihydrochloride salt.
Logical Flow of the Synthesis:
Caption: Synthetic pathway to (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane. While a complete dataset for the free base is not consistently reported, data from its derivatives and the parent compound provide a strong basis for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and the resulting diastereotopic protons. Key signals would include the N-methyl singlet, and multiplets for the bridgehead protons and the methylene protons of the bicyclic system. For the Boc-protected derivative, (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, characteristic signals have been reported.[2]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the N-methyl carbon, the bridgehead carbons, and the methylene carbons. The chemical shifts would be influenced by the strain of the bicyclic system and the presence of the nitrogen atoms. For a C-substituted derivative, (1S,4S)-(5-Methyl-2,5-diazabicyclo[2.2.1]hept-1-yl)diphenylmethanol, the ¹³C NMR spectrum has been documented.[2]
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorptions for C-H stretching of the alkyl groups and N-H stretching if the secondary amine is not fully substituted. C-N stretching vibrations would also be present.
Mass Spectrometry (MS):
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the bicyclic system.
| Spectroscopic Data for a Derivative: (1S,4S)-(5-Methyl-2,5-diazabicyclo[2.2.1]hept-1-yl)diphenylmethanol | |
| ¹H NMR (200 MHz, CDCl₃) | δ (ppm): 7.68-7.18 (m, 10H), 3.57 (d, J = 11.1 Hz, 1H), 3.32-3.19 (m, 3H), 2.87 (d, J = 11.1 Hz, 1H), 2.41-2.30 (m, 4H), 1.93 (d, J = 10.8 Hz, 1H), 1.85 (d, J = 10.8 Hz, 1H) |
| ¹³C NMR (50 MHz, CDCl₃) | δ (ppm): 145.6, 143.8, 127.9, 127.7, 127.3, 127.0, 126.9, 126.8, 76.9, 75.5, 65.3, 62.3, 40.0, 37.8 |
Applications in Asymmetric Synthesis
The rigid, chiral scaffold of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane and its derivatives makes them highly effective as chiral ligands and auxiliaries in a range of asymmetric reactions.
Asymmetric Addition of Organozinc Reagents to Aldehydes
Derivatives of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane have been successfully employed as catalysts in the enantioselective addition of diethylzinc to benzaldehyde.[7] This reaction is a benchmark for testing the efficacy of new chiral ligands. In one study, C-substituted derivatives synthesized via directed ortho-metalation achieved enantioselectivities of up to 78% ee.[7]
Workflow for Asymmetric Diethylzinc Addition:
Caption: Catalytic cycle for the asymmetric addition of diethylzinc to benzaldehyde.
Asymmetric Biginelli Reaction
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane has been shown to be an effective organocatalyst in the enantioselective Biginelli reaction, a multi-component reaction used to synthesize dihydropyrimidinones.[3] These compounds are of significant interest due to their diverse biological activities. In this reaction, the chiral diamine catalyzes the condensation of an aldehyde, a β-ketoester, and urea to produce the dihydropyrimidinone product with moderate enantioselectivity.[3] For example, the use of the N-methylated derivative as a catalyst in the reaction between ethyl acetoacetate, various aromatic aldehydes, and urea resulted in good yields and enantiomeric excesses ranging from 18-37%.[3]
| Asymmetric Biginelli Reaction Catalyzed by (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | ||
| Aldehyde | Yield (%) | ee (%) |
| Benzaldehyde | Good | Moderate (18-37) |
| Substituted Benzaldehydes | Good | Moderate (18-37) |
Conclusion
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a valuable and versatile chiral building block in modern organic synthesis. Its rigid bicyclic structure, derived from a readily available chiral pool starting material, provides a robust platform for the design of chiral ligands and auxiliaries. The synthetic route from L-trans-4-hydroxyproline is well-established, and its applications in asymmetric catalysis, such as the addition of organozinc reagents and the Biginelli reaction, demonstrate its potential for inducing stereoselectivity. Further exploration of its catalytic activity in other asymmetric transformations is a promising area for future research. This guide provides a solid foundation for researchers and professionals seeking to utilize this important chiral molecule in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. redalyc.org [redalyc.org]
- 5. Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a 2,5-Diazabicyclo[2.2.1]heptane-Derived α,β-Diamino Acid - Enamine [enamine.net]
- 7. html.rhhz.net [html.rhhz.net]
physicochemical properties of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Scaffold in Modern Chemistry
This compound is a conformationally restricted, bicyclic diamine that has garnered significant attention in medicinal chemistry and organic synthesis. Its rigid structure serves as a valuable bioisostere for piperazine, a common motif in pharmacologically active compounds, offering chemists a tool to fine-tune molecular geometry and physicochemical properties.[1][2] The significance of this scaffold is highlighted by its incorporation into the quinolone antibiotic danofloxacin, where it serves as a critical side chain influencing the drug's activity and pharmacokinetic profile.[3][4]
This guide provides a comprehensive technical overview of the core . Moving beyond a simple recitation of data, this document delves into the causality behind the experimental determination of these properties, offering field-proven insights and self-validating protocols essential for researchers in drug development. By understanding these fundamental characteristics, scientists can better predict the behavior of molecules incorporating this scaffold, from solubility and absorption to target binding and metabolic stability.
Core Physicochemical Profile
The utility of this compound in drug design is directly linked to its intrinsic physicochemical properties. These parameters govern its behavior in biological systems and are summarized below.
Data Summary
| Property | Value (Free Base) | Source | Notes |
| Molecular Formula | C₆H₁₂N₂ | [5] | |
| Molecular Weight | 112.17 g/mol | [5] | Dihydrochloride salt: 185.09 g/mol .[6][7] Dihydrobromide salt: ~274 g/mol .[8][9] |
| Computed LogP (XLogP3-AA) | -0.1 | [5] | Indicates a hydrophilic character. Experimental determination is recommended. |
| Topological Polar Surface Area (TPSA) | 15.3 Ų | [5][10] | Reflects the surface area contributed by polar atoms (nitrogens). |
| pKa | Not available in searched literature | - | As a diamine, two pKa values are expected. Experimental determination is crucial. |
| Aqueous Solubility | Not available in searched literature | - | Salt forms are generally soluble in polar solvents.[8] Experimental determination is required for the free base. |
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a cornerstone of pharmacokinetics. The partition coefficient (LogP) is the logarithm of the concentration ratio of a neutral compound in an octanol/water system. The computed XLogP3-AA for this compound is -0.1, suggesting the molecule is inherently hydrophilic.[5]
However, for an ionizable compound like this, the distribution coefficient (LogD) is a more biologically relevant parameter. LogD accounts for the partitioning of all species (ionized and neutral) at a given pH. Given the basic nature of the two nitrogen atoms, the LogD at physiological pH (7.4) will be significantly lower (more hydrophilic) than the LogP, as the compound will be predominantly in its protonated, cationic form.
Acidity and Basicity (pKa)
Aqueous Solubility
Aqueous solubility is a prerequisite for drug absorption and distribution. Poor solubility is a leading cause of failure in drug development.[11] While quantitative solubility data for the free base is not found in the searched literature, its salt forms, such as the dihydrochloride and dihydrobromide, are expected to be soluble in polar solvents like water.[6][8] The solubility of the free base is intrinsically linked to pH. At pH values below its pKa's, the compound will be protonated and exhibit significantly higher solubility.
Experimental Determination Protocols
To ensure scientific rigor and reproducibility, the following sections detail standardized, self-validating protocols for determining the key .
Determination of pKa by Potentiometric Titration
Principle: This high-precision technique involves the gradual addition of a strong acid or base to a solution of the analyte while monitoring the pH.[12][13] The pKa values are determined from the inflection points of the resulting titration curve, where the pH changes least upon addition of the titrant.[12][14]
References
- 1. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | C6H12N2 | CID 15629280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. (1S,4S)-2-Methyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride | C6H14Cl2N2 | CID 18658658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 125224-62-6: (1S)-2-methyl-2,5-diazobicyclo[2.2.1]hept… [cymitquimica.com]
- 9. (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide | 125224-62-6 | AFA22462 [biosynth.com]
- 10. chemscene.com [chemscene.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
2-Methyl-2,5-diazabicyclo[2.2.1]heptane stereochemistry and chirality
An In-Depth Technical Guide to the Stereochemistry and Chirality of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Introduction
The 2,5-diazabicyclo[2.2.1]heptane framework represents a class of conformationally rigid, bridged bicyclic nitrogen heterocycles of significant interest in modern chemical research.[1] Its rigid structure provides a fixed three-dimensional orientation for substituents, a highly desirable feature in medicinal chemistry that can lead to enhanced binding affinity and selectivity for biological targets.[1] Often considered a constrained analogue of the flexible piperazine ring, this scaffold has been incorporated into a wide array of pharmacologically active agents.[2][3][4]
This guide focuses on a key derivative, This compound . We will provide an in-depth exploration of its core stereochemical and chiral properties, which are fundamental to its utility. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of structural analysis, synthetic strategy, and practical application grounded in authoritative scientific literature.
Part 1: Core Stereochemical and Conformational Analysis
The stereochemical identity of this compound is defined by its rigid bicyclic core. Understanding this structure is the first step toward leveraging its properties.
Inherent Chirality of the Bicyclic Scaffold
The parent 2,5-diazabicyclo[2.2.1]heptane scaffold possesses two stereogenic centers at the bridgehead carbon atoms, C1 and C4.[2] This inherent chirality gives rise to enantiomeric pairs. The most commonly utilized and synthesized enantiomers are the (1S,4S) and (1R,4R) forms. The fixed, boat-like conformation of the cage structure is a direct consequence of the bicyclic bridging, which prevents the ring inversions characteristic of monocyclic systems like piperazine.[3] This conformational lock is precisely what makes the scaffold a valuable design element for presenting chemical functionality in a predictable spatial arrangement.
The Role of N-Methylation
The introduction of a methyl group at the N2 position to form this compound does not introduce a new stable chiral center. While the nitrogen atom is technically a stereocenter, the energy barrier for nitrogen inversion is low, leading to rapid racemization at room temperature. However, the conformational preference of the methyl group (i.e., its orientation relative to the bicyclic system) can be analyzed using computational and advanced NMR methods.[5][6] The primary stereochemical identity of the molecule remains dictated by the configuration of the C1 and C4 bridgeheads. For instance, the common (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is derived from the corresponding (1S,4S) parent diamine.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Conformation and configuration of tertiary amines via GIAO-derived (13)C NMR chemical shifts and a multiple independent variable regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. CAS 125224-62-6: (1S)-2-methyl-2,5-diazobicyclo[2.2.1]hept… [cymitquimica.com]
- 8. (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | C6H12N2 | CID 11029795 - PubChem [pubchem.ncbi.nlm.nih.gov]
basic synthesis pathway from trans-4-hydroxy-L-proline
An In-depth Technical Guide to the Basic Synthesis Pathways from trans-4-Hydroxy-L-proline
Authored by a Senior Application Scientist
Foreword: The Enduring Utility of a Chiral Scaffolding
trans-4-Hydroxy-L-proline (Hyp), a non-essential amino acid, is most recognized as a fundamental component of collagen, the primary structural protein in animal connective tissues.[1][2] Beyond its biological role, its rigid, stereochemically rich pyrrolidine ring has made it an invaluable and versatile chiral building block in synthetic organic chemistry.[1][3][4] Its densely functionalized structure—possessing a secondary amine, a carboxylic acid, and a secondary alcohol, each with defined stereochemistry—provides a powerful starting point for the synthesis of complex molecular architectures. This guide delves into the core synthetic transformations originating from Hyp, providing not just protocols, but the strategic reasoning that underpins their application in the development of pharmaceuticals and other high-value chemical entities. We will explore the critical manipulations of its functional groups, the strategic inversion of stereocenters, and its application in the synthesis of prominent drug candidates, offering a comprehensive view for researchers in drug discovery and process development.
Foundational Strategy: The Art of Protecting Group Manipulation
The synthetic journey with trans-4-hydroxy-L-proline almost invariably begins with the selective protection of its reactive functional groups. The choice of protecting groups is dictated by their orthogonality—the ability to remove one group without affecting others—and their stability to downstream reaction conditions.[5][6]
1.1. Protection of the Amine and Carboxylic Acid
The secondary amine and carboxylic acid are typically protected in the initial steps to prevent unwanted side reactions, such as self-polymerization, and to improve solubility in organic solvents.
-
Amine Protection: The most common strategy is the formation of a carbamate. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are workhorses in this context. The Boc group is favored for its stability under a wide range of non-acidic conditions and its clean removal with mild acid (e.g., trifluoroacetic acid, TFA). The Cbz group, stable to mild acid and base, is readily cleaved by catalytic hydrogenolysis, a condition that is often compatible with many other functional groups.
-
Carboxylic Acid Protection: Esterification is the standard approach. Methyl or ethyl esters are common, but benzyl esters are particularly advantageous as they can be cleaved under the same hydrogenolysis conditions as a Cbz group, allowing for simultaneous deprotection.
1.2. Protection of the C4-Hydroxyl Group
The secondary alcohol at the C4 position is often the primary site for synthetic modification. However, if it needs to be preserved while other parts of the molecule are manipulated, protection is necessary. Silyl ethers, such as the tert-butyldimethylsilyl (TBS) group, are frequently employed due to their ease of installation and selective removal with fluoride ion sources (e.g., TBAF).[6] For more robust protection, a benzyl ether (Bn) can be used, which is typically removed via hydrogenolysis.
| Functional Group | Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Cleavage Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic Acid (TFA); HCl in Dioxane |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) | |
| Carboxylic Acid | Methyl/Ethyl Ester | - | SOCl₂, MeOH/EtOH; H⁺, MeOH/EtOH | LiOH, NaOH (Saponification) |
| Benzyl Ester | Bn | Benzyl bromide, Base | H₂, Pd/C (Hydrogenolysis) | |
| Hydroxyl | tert-Butyldimethylsilyl | TBS | TBSCl, Imidazole | Tetrabutylammonium fluoride (TBAF) |
| Benzyl Ether | Bn | Benzyl bromide, NaH | H₂, Pd/C (Hydrogenolysis) |
Core Synthetic Transformations at the C4 Position
The C4 hydroxyl group is the linchpin for diversification. Its conversion into other functional groups, often with inversion of stereochemistry, unlocks pathways to a vast array of proline analogs and complex target molecules.
Stereochemical Inversion: Accessing the cis-Isomer
The conversion of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline or cis-4-hydroxy-L-proline is a critical transformation for accessing alternative stereochemical scaffolds.[7][8][9]
-
Mitsunobu Reaction: This is the most direct and reliable method for achieving stereochemical inversion at C4. Treatment of an N-protected Hyp derivative with diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), and a nucleophile (e.g., benzoic acid) results in an Sₙ2 displacement of the hydroxyl group. The resulting ester has the inverted (cis) configuration. Subsequent hydrolysis then liberates the cis-hydroxyl group.
-
Oxidation-Reduction Sequence: An alternative, albeit longer, route involves the oxidation of the hydroxyl group to a ketone (4-oxo-proline) followed by stereoselective reduction. The choice of reducing agent dictates the stereochemical outcome. For example, sodium borohydride often yields the cis-alcohol as the major product due to steric hindrance directing the hydride attack from the less hindered trans face.
// Nodes trans_Hyp [label="trans-4-Hydroxy-L-proline\n(N-Protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; ester [label="cis-4-Acyloxy-L-proline\n(Inverted)", fillcolor="#FFFFFF", fontcolor="#202124"]; cis_Hyp [label="cis-4-Hydroxy-L-proline", fillcolor="#F1F3F4", fontcolor="#202124"]; ketone [label="4-Oxo-L-proline", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges with labels trans_Hyp -> ester [label=" Mitsunobu Reaction\n (DEAD, PPh₃, RCOOH)"]; ester -> cis_Hyp [label=" Hydrolysis\n (e.g., LiOH)"]; trans_Hyp -> ketone [label=" Oxidation\n (e.g., Swern, Dess-Martin)"]; ketone -> cis_Hyp [label=" Stereoselective\n Reduction\n (e.g., NaBH₄)"];
// Style adjustments {rank=same; trans_Hyp; ketone;} {rank=same; ester; cis_Hyp;} ketone -> cis_Hyp [color="#34A853"]; ester -> cis_Hyp [color="#34A853"]; trans_Hyp -> ester [color="#4285F4"]; trans_Hyp -> ketone [color="#EA4335"]; } dot Caption: Key pathways for inverting the C4 stereocenter of hydroxyproline.
Functional Group Interconversion
The hydroxyl group can be converted into an excellent leaving group, such as a mesylate or tosylate, facilitating nucleophilic substitution. This opens the door to introducing a wide range of functionalities.
-
Synthesis of Thioethers: This is a cornerstone of the synthesis of carbapenem antibiotics like Ertapenem.[10][11] The C4-hydroxyl group is first activated as a mesylate. Subsequent displacement with a thiol nucleophile, such as potassium thioacetate, introduces the sulfur functionality.
-
Synthesis of Amines and Azides: Sₙ2 displacement of the mesylate with sodium azide provides a direct route to 4-azido-proline derivatives. The azide can then be readily reduced (e.g., via catalytic hydrogenation) to the corresponding 4-amino-proline.
Application in Pharmaceutical Synthesis: The Case of Ertapenem
The practical power of these fundamental transformations is exemplified in the industrial synthesis of Ertapenem, a broad-spectrum carbapenem antibiotic.[10] A key chiral side chain of Ertapenem is derived directly from trans-4-hydroxy-L-proline.
The synthesis features the conversion of the C4-hydroxyl group into a thiol, which is then coupled to the carbapenem core.[10][11] This multi-step process leverages the principles of protecting group chemistry and functional group interconversion discussed above.
// Nodes start [label="trans-4-Hydroxy-L-proline", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="N,O-Protection", fillcolor="#FFFFFF", fontcolor="#202124"]; step2 [label="Mesylation of OH", fillcolor="#FFFFFF", fontcolor="#202124"]; step3 [label="SN2 with Thiolate", fillcolor="#FFFFFF", fontcolor="#202124"]; step4 [label="Amide Coupling", fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Key Thiol Side Chain\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; step5 [label="Deprotection & Coupling\nto Carbapenem Core", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="Ertapenem", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1 [label="Protect Amine\n& Carboxyl"]; step1 -> step2 [label="MsCl, Base"]; step2 -> step3 [label="KSAc"]; step3 -> step4 [label="m-Aminobenzoic\nacid derivative"]; step4 -> intermediate; intermediate -> step5; step5 -> end; } dot Caption: Simplified workflow for the synthesis of the Ertapenem side chain.
Experimental Protocol: Synthesis of a Key Thiol Intermediate for Ertapenem
This protocol describes the conversion of the hydroxyl group of a protected trans-4-hydroxy-L-proline derivative to a thioacetate, a crucial step in forming the Ertapenem side chain.[11]
Step 1: N-Protection and Mesylation
-
To a solution of trans-4-hydroxy-L-proline (1.0 eq) in a suitable solvent (e.g., a mixture of water and dioxane), add sodium carbonate (2.0 eq).
-
Cool the mixture to 0°C and slowly add p-nitrobenzyl chloroformate (PNZ-Cl) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the mixture with HCl and extract the N-protected product with ethyl acetate.
-
Dissolve the dried product in pyridine and cool to 0°C.
-
Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise and stir for 4 hours.
-
Work up the reaction by adding water and extracting with an organic solvent to yield the N-PNZ-protected-4-mesyloxy-L-proline.
Step 2: Nucleophilic Displacement with Thioacetate
-
Dissolve the mesylated intermediate (1.0 eq) in dimethylformamide (DMF).
-
Add potassium thioacetate (KSAc) (1.5 eq) to the solution.
-
Heat the mixture to 60°C and stir for 6 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purify the crude product by column chromatography to afford the desired (2S, 4S)-4-acetylthio-N-(p-nitrobenzyloxycarbonyl)-L-proline derivative.
Rationale: The mesylation in Step 1 converts the poorly reactive hydroxyl group into an excellent leaving group. The subsequent Sₙ2 reaction with potassium thioacetate in Step 2 proceeds with inversion of configuration at C4, yielding the desired cis relationship between the carboxyl group at C2 and the newly introduced sulfur functionality at C4. This stereochemical control is critical for the biological activity of the final Ertapenem molecule.
Application in Natural Product Synthesis: Kainoids
Kainoids are a class of neuroexcitatory amino acids that have been valuable tools in neuroscience research.[12] trans-4-Hydroxy-L-proline serves as an excellent starting material for their stereoselective synthesis.[13][14][15] These syntheses often involve a late-stage modification of the C4 position, showcasing the versatility of the pyrrolidine scaffold. A typical strategy involves protecting the amine and carboxyl groups, oxidizing the C4-hydroxyl to a ketone, and then performing a stereoselective nucleophilic addition to install the C4 side chain.[13][14]
The Green Chemistry Alternative: Biocatalytic Hydroxylation
While classical organic synthesis provides versatile routes from Hyp, an alternative and increasingly important approach is the direct enzymatic hydroxylation of L-proline to produce trans-4-hydroxy-L-proline.[16][17] This method avoids the harsh reagents and complex protecting group manipulations associated with traditional synthesis from other precursors.
The key enzymes are proline 4-hydroxylases (P4Hs), which are non-heme iron, α-ketoglutarate-dependent dioxygenases.[18][19] These enzymes regio- and stereospecifically install a hydroxyl group at the C4 position of L-proline.
// Nodes proline [label="L-Proline", fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme [label="Proline 4-Hydroxylase (P4H)\nFe²⁺, O₂, Ascorbate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; akg [label="α-Ketoglutarate", fillcolor="#FFFFFF", fontcolor="#202124"]; succinate [label="Succinate + CO₂", fillcolor="#FFFFFF", fontcolor="#202124"]; hyp [label="trans-4-Hydroxy-L-proline", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges proline -> enzyme [dir=none]; akg -> enzyme [dir=none]; enzyme -> hyp; enzyme -> succinate; } dot Caption: Biocatalytic synthesis of Hyp via proline 4-hydroxylase.
Metabolic engineering of microorganisms like E. coli to overexpress P4H genes has enabled the large-scale production of Hyp from simple carbon sources like glucose.[18][20][21] By optimizing fermentation conditions and host strain metabolism, high titers and conversion rates have been achieved, presenting a sustainable alternative to extraction from collagen.[20][22]
| Synthesis Method | Starting Material | Key Reagents/Systems | Key Advantages | Key Challenges |
| Chemical Derivatization | trans-4-Hydroxy-L-proline | Protecting groups, activating agents (e.g., MsCl), nucleophiles | High versatility, access to diverse analogs, established protocols | Multi-step, use of potentially hazardous reagents, waste generation |
| Biocatalysis | L-Proline, Glucose | Recombinant E. coli expressing P4H, Fermentation media | "Green" process, high stereospecificity, potentially lower cost at scale | Limited to specific products, requires process optimization (fermentation) |
Conclusion
trans-4-Hydroxy-L-proline is more than just a component of collagen; it is a pillar of modern asymmetric synthesis. The fundamental pathways originating from this chiral building block—rooted in strategic protection, stereocontrolled functionalization, and inversion—have enabled the efficient construction of life-saving drugs and vital research tools. As the field moves towards more sustainable practices, the synergy between classical synthetic routes and emerging biocatalytic methods will continue to expand the synthetic utility of this remarkable molecule, reinforcing its status as an indispensable tool for the research and drug development community.
References
- 1. caymanchem.com [caymanchem.com]
- 2. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Practical synthesis of the new carbapenem antibiotic ertapenem sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The synthesis of 4-arylsulfanyl-substituted kainoid analogues from trans-4-hydroxy-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Item - Stereocontrolled Synthesis of (â)-Kainic Acid from trans-4-Hydroxy-l-prolineâ - figshare - Figshare [figshare.com]
- 16. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enzymatic production of trans-4-hydroxy-L-proline by regio- and stereospecific hydroxylation of L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carbapenem biosynthesis: confirmation of stereochemical assignments and the role of CarC in the ring stereoinversion process from L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride stability
An In-depth Technical Guide to the Stability of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane Dihydrochloride
For Professionals in Pharmaceutical and Chemical Development
Abstract
This compound and its salt forms represent a class of rigid, chiral scaffolds of significant interest in medicinal chemistry and materials science.[1][2] The dihydrochloride salt is frequently used to improve the aqueous solubility and handling properties of the parent amine.[2] However, as with all pharmaceutical salts, a comprehensive understanding of its stability is paramount to ensure product quality, efficacy, and safety.[3][4] This guide provides a deep, predictive framework for assessing the chemical and physical stability of this compound dihydrochloride. While specific, published stability data for this exact molecule is scarce, this document synthesizes established principles of pharmaceutical salt stability, providing researchers with the causal logic and field-proven methodologies required to conduct a thorough stability evaluation. We will explore the key environmental factors that influence its integrity and detail the necessary experimental protocols, from initial characterization to forced degradation studies, to build a complete stability profile.
Physicochemical and Structural Foundation
A molecule's intrinsic stability is dictated by its structure and physicochemical properties. This compound is a saturated bicyclic diamine, featuring a rigid cage-like structure. The dihydrochloride salt is formed by the protonation of the two nitrogen atoms by hydrochloric acid.[5][6] This conversion from a free base to a salt dramatically alters its physical properties, most notably increasing its polarity and aqueous solubility.
Caption: Structure of this compound Dihydrochloride.
Table 1: Physicochemical Properties of this compound Dihydrochloride
| Property | Value | Source |
| Molecular Formula | C₆H₁₄Cl₂N₂ | [7][8] |
| Molecular Weight | 185.09 g/mol | [7][8] |
| Appearance | White to off-white solid (predicted) | General Knowledge |
| Storage | Store at room temperature in a dry, well-ventilated area. | [7][9] |
| Incompatibilities | Strong oxidizing agents. | [9] |
Core Principles of Stability: A Predictive Analysis
The stability of an amine hydrochloride salt is not absolute. It represents an equilibrium that can be challenged by several environmental and formulation factors.[3][10] Understanding these potential failure modes is the first step in designing a robust stability testing program.
Caption: Key Factors Influencing the Stability of the Target Compound.
Hydrolytic Stability and Salt Disproportionation
Amine hydrochlorides are salts of a weak base and a strong acid. In solution, their stability is highly pH-dependent. In the solid state, especially in the presence of moisture and other formulation excipients, a phenomenon known as salt disproportionation can occur.[3][11] This is a process where the salt reverts to its unionized free base and the corresponding acid. For this compound, this would mean the formation of the less water-soluble this compound free base. This can lead to changes in physical properties, dissolution rates, and bioavailability.
Hygroscopicity and the Role of Water
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter for amine salts.[12][13] Absorbed water can act as a plasticizer, increasing molecular mobility within the crystal lattice and facilitating chemical degradation.[14] It can also create a micro-environment with a specific pH that can accelerate hydrolysis or disproportionation.[15] Given its polar, ionic nature, this compound dihydrochloride should be presumed to be hygroscopic until proven otherwise by experimental data.
Thermal and Oxidative Degradation
Safety data sheets indicate that thermal decomposition can yield carbon oxides, nitrogen oxides, and hydrogen chloride.[9] The bicyclic structure is strained and may be susceptible to ring-opening or other fragmentation at elevated temperatures. Furthermore, the tertiary amine moiety is a potential site for oxidation.[16] Oxidizing agents or atmospheric oxygen, potentially accelerated by heat or light, could lead to the formation of an N-oxide, a common degradation pathway for such compounds.
Photostability
The ICH Q1B guideline mandates photostability testing to ensure that light exposure does not cause unacceptable changes to the drug substance.[17] While the core saturated bicyclic structure does not contain strong chromophores, impurities or interactions within a formulation could sensitize the molecule to photodegradation.
A Validating Framework for Stability Assessment
To definitively characterize the stability of this compound dihydrochloride, a systematic, multi-faceted experimental approach is required. The following protocols are designed to be self-validating, where the results of one study inform the design and interpretation of the next.
Protocol 1: Baseline Characterization and Intrinsic Properties
Causality: Before assessing degradation, one must understand the compound's fundamental physical properties. These properties dictate how it will interact with its environment and provide a baseline against which to measure change.
Methodology:
-
pKa Determination: Use potentiometric titration or UV-spectrophotometry to determine the pKa values of the two protonated amines. This is critical for predicting pH-dependent solubility and behavior in solution.
-
Solubility Profile: Measure the solubility of the compound in buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand its behavior in different physiological and formulation environments.
-
Solid-State Characterization:
-
X-Ray Powder Diffraction (XRPD): Obtain an XRPD pattern to determine the crystallinity and identify the specific polymorphic form of the initial material.
-
Differential Scanning Calorimetry (DSC): Determine the melting point and detect any phase transitions or thermal events.
-
Thermogravimetric Analysis (TGA): Assess thermal stability and identify the temperature at which significant weight loss (decomposition) begins.
-
-
Hygroscopicity Assessment:
-
Dynamic Vapor Sorption (DVS): Expose the sample to a range of relative humidity (e.g., 0% to 95% RH) at a constant temperature (e.g., 25 °C) and measure the change in mass. This will quantify its hygroscopicity and identify any critical humidity points where phase transitions may occur.[13]
-
Protocol 2: Forced Degradation (Stress Testing)
Causality: Forced degradation studies are the cornerstone of stability assessment.[16][18] By intentionally exposing the compound to harsh conditions, we can rapidly identify likely degradation products and pathways, which is essential for developing a stability-indicating analytical method.[16] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary and tertiary products that may not be relevant under normal storage conditions.[19]
Caption: Workflow for a comprehensive forced degradation study.
Table 2: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24-72 hours | Simulates acidic environments and targets acid-labile groups.[14] |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24-72 hours | Targets base-labile functional groups.[14] |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Tests susceptibility to oxidation, particularly at the tertiary amine.[16] |
| Thermal | Dry Heat (Solid State) | 80 °C (or 20°C below melting point) | 48 hours | Evaluates the intrinsic thermal stability of the solid material.[17] |
| Photostability | ICH Q1B compliant light source | Room Temp | Per ICH Q1B | Assesses degradation upon exposure to UV and visible light.[17] |
Methodology:
-
Prepare solutions of the compound (e.g., at 1 mg/mL) in the respective stress media. For thermal and photostability, use the solid powder.
-
Include a control sample (unstressed) for each condition.
-
Expose the samples to the conditions outlined in Table 2. Monitor periodically.
-
At designated time points, withdraw aliquots, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for analysis.
-
Analyze all stressed and control samples using a qualified stability-indicating analytical method.
Protocol 3: Development of a Stability-Indicating Analytical Method
Causality: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease of the active ingredient due to degradation and simultaneously resolve it from its degradation products. Without this, it is impossible to know if the loss of the parent compound is occurring. Reverse-phase HPLC with UV detection is the workhorse for this task, often coupled with mass spectrometry (MS) for the identification of unknown degradants.
Methodology:
-
Initial Screening:
-
Use the stressed samples from the forced degradation study, particularly a mixture of them (a "cocktail"), to screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase conditions (e.g., Acetonitrile vs. Methanol, different pH buffers like phosphate or formate).
-
The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
-
-
Method Optimization:
-
Fine-tune the gradient, flow rate, column temperature, and mobile phase pH to optimize the separation (resolution > 2 between all peaks).
-
Develop a UV detection wavelength that provides a good response for the parent compound. A photodiode array (PDA) detector is ideal for checking peak purity.
-
-
Mass Spectrometry Integration:
-
Analyze the stressed samples using HPLC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products. This data is crucial for proposing degradation pathways (e.g., an increase of 16 amu would suggest N-oxidation).
-
-
Method Validation:
-
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for purpose.
-
Conclusion and Stability Profile Summary
By executing the protocols described above, a comprehensive stability profile for this compound dihydrochloride can be established. The data will reveal its intrinsic liabilities, potential degradation pathways, and inform critical decisions in the drug development process, including formulation design, packaging selection, and the definition of appropriate storage conditions and shelf-life. The principles and methodologies outlined in this guide provide a robust, scientifically-grounded pathway for any researcher, scientist, or drug development professional tasked with characterizing the stability of this important chemical entity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. reddit.com [reddit.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chemscene.com [chemscene.com]
- 8. (1S,4S)-2-Methyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride | C6H14Cl2N2 | CID 18658658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of pharmaceutical salts in solid oral dosage forms | Semantic Scholar [semanticscholar.org]
- 12. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]
- 13. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. conservancy.umn.edu [conservancy.umn.edu]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, a chiral bicyclic diamine that has garnered significant interest in the fields of medicinal chemistry and asymmetric synthesis. Its rigid, conformationally constrained structure makes it a valuable scaffold for the development of novel therapeutic agents and a powerful ligand in catalysis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's synthesis, chemical properties, and applications.
Compound Identification and Physicochemical Properties
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a versatile building block available in its free base form as well as various salt forms, which offer different solubility and handling properties.
| Identifier | Value | Source |
| Chemical Name | (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | PubChem[1] |
| CAS Number (Free Base) | 134679-22-4 | BLDpharm[2] |
| CAS Number (Dihydrobromide) | 125224-62-6 | Apollo Scientific, J&K Scientific[3][4] |
| CAS Number (Dihydrochloride) | 127420-27-3 | ChemScene, PubChem[5][6] |
| Molecular Formula | C₆H₁₂N₂ | PubChem[1] |
| Molecular Weight (Free Base) | 112.17 g/mol | PubChem[1] |
| Molecular Weight (Dihydrobromide) | 274.00 g/mol | J&K Scientific[4] |
| Molecular Weight (Dihydrochloride) | 185.09 g/mol | PubChem[6] |
| Appearance | White to yellow powder or crystals (for salts) | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
This table summarizes the key identifiers and physicochemical properties of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane and its common salt forms.
Stereocontrolled Synthesis: A Multi-step Approach from a Chiral Pool Precursor
The synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a testament to the principles of stereocontrolled synthesis, commencing from the readily available and inexpensive chiral starting material, trans-4-hydroxy-L-proline. The rigidity of the target molecule necessitates a carefully planned synthetic route to establish the correct stereochemistry at the bridgehead carbons.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established literature procedures, particularly the work of Jordis et al.[7]. The rationale behind key steps is provided to offer a deeper understanding of the experimental design.
Step 1: Synthesis of (1S,4S)-2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane
This initial multi-step sequence establishes the core bicyclic structure.
-
Starting Material: trans-4-hydroxy-L-proline (CAS: 51-35-4)[8][9][10][11][12][].
-
Procedure:
-
N-Tosylation and Reduction: The synthesis begins with the N-tosylation of trans-4-hydroxy-L-proline, followed by reduction of the carboxylic acid to the corresponding alcohol, yielding (2S,4S)-4-hydroxyprolinol. The tosyl group serves as a robust protecting group for the nitrogen atom throughout the initial synthetic steps.
-
O-Tosylation: The primary and secondary hydroxyl groups of (2S,4S)-4-hydroxyprolinol are then tosylated to convert them into good leaving groups for the subsequent cyclization.
-
Cyclization with Methylamine: The ditosylated intermediate is subjected to a cyclization reaction with methylamine under pressure. This step forms the bicyclic ring system, with the methylamine attacking both tosylated positions to form the two nitrogen-containing bridges. This reaction proceeds with an inversion of configuration at the carbon bearing the secondary tosylate, leading to the desired (1S,4S) stereochemistry. The reaction with methylamine directly installs the required N-methyl group at the 2-position.
-
-
Yield: This cyclization and methylation step is reported to proceed in high yield, around 91.5%[7].
Step 2: Detosylation to Yield the Final Product
The final step involves the removal of the tosyl protecting group to furnish the free diamine.
-
Starting Material: (1S,4S)-2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane.
-
Procedure:
-
The N-tosyl group is cleaved by heating the compound in 33% hydrobromic acid[7]. This acidic cleavage is a standard method for the deprotection of sulfonamides. The reaction is typically heated to reflux for a few hours.
-
Following the reaction, the mixture is evaporated to dryness. The resulting crude product is then triturated with a suitable solvent, such as diethyl ether, to induce crystallization and is then filtered to yield (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane as its dihydrobromide salt[7].
-
Applications in Asymmetric Catalysis: The Biginelli Reaction
The chiral nature and rigid structure of the 2,5-diazabicyclo[2.2.1]heptane scaffold make it an excellent platform for developing organocatalysts. One notable application is in the enantioselective Biginelli reaction, a multi-component reaction that produces dihydropyrimidinones (DHPMs), a class of compounds with significant biological activities.
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide and its N-methylated derivative, (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, have been shown to effectively catalyze the reaction between an aldehyde, a β-ketoester, and urea to produce chiral DHPMs in good yields and with moderate enantioselectivities[14].
Proposed Catalytic Cycle
The proposed mechanism involves the formation of a chiral N-acyliminium ion intermediate, which then undergoes a stereoselective addition of the β-ketoester enolate.
Caption: Proposed mechanism for the asymmetric Biginelli reaction catalyzed by (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives.
The chiral diamine catalyst is believed to activate the aldehyde and urea, leading to the formation of a chiral N-acyliminium ion. The stereochemistry of the catalyst directs the facial selectivity of the subsequent nucleophilic attack by the enolate of the β-ketoester, thereby inducing enantioselectivity in the final product. The reaction favors the formation of the (S)-enantiomer of the dihydropyrimidinone[14].
Therapeutic Potential: Anticancer Activity of Dithiocarbamate Derivatives
The rigid 2,5-diazabicyclo[2.2.1]heptane scaffold has also been explored as a building block for novel anticancer agents. A study by Laskar et al. described the synthesis of a series of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and evaluated their in vitro anti-proliferative activity against several cancer cell lines[15].
In Vitro Antiproliferative Activity
One of the synthesized dithiocarbamate derivatives, designated as compound 9e , exhibited significant antiproliferative activity against cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines[15].
| Cell Line | IC₅₀ (µg/mL) of Compound 9e |
| CaSki (Cervical Cancer) | 28 |
| MDA-MB-231 (Breast Cancer) | 18 |
| SK-Lu-1 (Lung Cancer) | 20 |
This table summarizes the in vitro anticancer activity of a lead (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate derivative. Data sourced from Laskar et al., 2017[15].
Mechanism of Action: Induction of Apoptosis
Further mechanistic studies revealed that the lead compound induces cancer cell death through apoptosis, a programmed and non-inflammatory form of cell death. This is a desirable characteristic for an anticancer drug, as it minimizes damage to surrounding healthy tissue. The apoptotic pathway was shown to be caspase-3 dependent[15][16]. Importantly, the compound did not induce necrosis, a form of cell death that can lead to inflammation. Furthermore, it displayed a degree of selectivity for tumor cells over normal peripheral blood lymphocytes, suggesting a favorable therapeutic window[15].
Conclusion
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a chiral building block of significant value to the scientific community, particularly in the realm of drug discovery and development. Its stereocontrolled synthesis from a readily available chiral pool starting material makes it an accessible and attractive scaffold. The applications of this compound and its derivatives as organocatalysts in asymmetric synthesis and as precursors to potent and selective anticancer agents highlight its versatility and potential for further exploration. The in-depth understanding of its synthesis, properties, and biological activities provided in this guide serves as a valuable resource for researchers aiming to leverage the unique structural features of this bicyclic diamine in their own research endeavors.
References
- 1. (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | C6H12N2 | CID 11029795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 134679-22-4|(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane|BLD Pharm [bldpharm.com]
- 3. 125224-62-6 Cas No. | (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide | Apollo [store.apolloscientific.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. chemscene.com [chemscene.com]
- 6. (1S,4S)-2-Methyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride | C6H14Cl2N2 | CID 18658658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. scbt.com [scbt.com]
- 10. trans-4-hydroxy L-Proline | CAS 51-35-4 | Cayman Chemical | Biomol.com [biomol.com]
- 11. trans-4-ヒドロキシ-L-プロリン analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. Cas 51-35-4,trans-4-Hydroxy-L-proline | lookchem [lookchem.com]
- 14. scbt.com [scbt.com]
- 15. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Theoretical and Computational Studies of 2-Azabicyclo[2.2.1]heptane Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Rigid Scaffold
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. A key strategy in modern drug design is the use of conformationally constrained scaffolds to enhance potency, selectivity, and pharmacokinetic properties. The 2-azabicyclo[2.2.1]heptane framework, a rigid bridged bicyclic system, has emerged as a "privileged structure" for precisely this reason.[1] Its inherent rigidity provides a fixed three-dimensional arrangement of substituents, which can significantly reduce the entropic penalty associated with a ligand binding to its biological target.[2] This guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate these promising molecules, offering field-proven insights into their design and application.
The importance of this scaffold is underscored by its presence in a variety of potent bioactive molecules, including antiviral agents like Carbovir and Abacavir, and as a core component in potent inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[3][4] The unique stereochemistry and conformational constraints of the 2-azabicyclo[2.2.1]heptane core make it an ideal candidate for computational analysis, allowing researchers to predict and rationalize its interactions with complex biological systems.[1]
Part 1: Deconstructing the Scaffold - Structural and Conformational Insights
The 2-azabicyclo[2.2.1]heptane system is a bicyclic amine with a nitrogen atom at the 2-position. Its structure imposes significant geometric constraints, leading to distinct conformational preferences that are critical for biological activity.
Stereoisomerism: The Exo/Endo Relationship
Substituents on the bicyclic frame, particularly at the 3-position, can exist in two primary stereoisomeric forms: exo and endo.[4] The relative stability and interconversion of these isomers are of paramount importance in drug design, as only one configuration may fit optimally into a receptor's binding pocket.
Low-temperature 13C NMR studies have been used to probe these dynamics, revealing, for instance, that the endo isomer of 2-methyl-2-azabicyclo[2.2.1]heptane is slightly more stable (by about 0.3 kcal/mol) than the exo isomer.[5] Such small energy differences highlight the need for precise computational methods to predict the dominant conformation.
The Role of Strain in Reactivity and Conformation
The bridged structure creates inherent strain, particularly in the bond angles around the nitrogen atom.[6] This strain influences not only the molecule's shape but also the energy barrier to nitrogen inversion—the process by which the nitrogen atom and its substituents flip their orientation. Computational studies, often employing molecular mechanics, can effectively model the change in energy between the pyramidal ground state and the planar transition state to predict these inversion barriers, which correlate well with experimental observations.[5] Spectroscopic and simulation studies have also shown that incorporating a C-terminal 7-azabicyclo[2.2.1]heptane unit can stabilize a β-strand-like extended conformation in an adjacent amino acid, a finding with significant implications for peptidomimetic design.[7]
Part 2: The Computational Chemist's Toolkit
A multi-faceted computational approach is essential to fully characterize 2-azabicyclo[2.2.1]heptane derivatives. The choice of method is dictated by the specific scientific question being addressed, balancing the need for accuracy with computational expense.
Quantum Mechanics (QM) for Intrinsic Properties
Density Functional Theory (DFT) is a workhorse for investigating the electronic structure, geometry, and reactivity of these molecules.
-
Causality: DFT is chosen for its ability to provide accurate electronic-level descriptions. For example, calculating the electrostatic potential on the molecular surface can help estimate properties like density and impact sensitivity, which is crucial in specialized applications like the design of high-energy density compounds.[8] Functionals like B3LYP paired with basis sets such as 6-311G(d,p) are commonly used to calculate reliable heats of formation and bond dissociation energies (BDE), which are critical for assessing thermal stability.[8][9]
Molecular Docking for Binding Prediction
Molecular docking is a structure-based drug design technique used to predict the preferred orientation of a ligand when bound to a target protein.
-
Expertise: This method was instrumental in the design of neogliptin, a potent DPP-4 inhibitor based on the 2-azabicyclo[2.2.1]heptane scaffold.[4] By analyzing the binding modes of known inhibitors, researchers can identify key interactions, such as those with active site subsites (S1, S2), and design novel derivatives with improved affinity.[4] The success of these in silico methods lies in their ability to screen large numbers of molecules and prioritize the most promising candidates for synthesis, thereby reducing time and cost.[4]
Molecular Dynamics (MD) for System Dynamics
While docking provides a static snapshot, MD simulations allow researchers to observe the dynamic behavior of the ligand-receptor complex over time, providing insights into binding stability and conformational changes.
Part 3: A Practical Guide - A Representative Computational Workflow
To illustrate the application of these methods, this section outlines a validated protocol for conducting a molecular docking study of a novel 2-azabicyclo[2.2.1]heptane derivative against a target protein, such as DPP-4.
Experimental Protocol: Molecular Docking of a Novel DPP-4 Inhibitor
-
Ligand Preparation:
-
Construct the 3D structure of the 2-azabicyclo[2.2.1]heptane derivative using software like Gaussian09W.
-
Perform a geometry optimization using DFT at the B3LYP/6-31G(d,p) level to obtain a low-energy conformation.[9]
-
Save the optimized structure in a suitable format (e.g., .pdb or .mol2) and assign appropriate atom types and charges using a molecular mechanics force field.
-
-
Receptor Preparation:
-
Obtain the crystal structure of the target protein (e.g., DPP-4) from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add hydrogen atoms and assign protonation states appropriate for physiological pH.
-
Perform a brief energy minimization of the receptor structure to relax any steric clashes.
-
-
Grid Generation:
-
Define the binding site (the "grid box") on the receptor. This is typically centered on the location of the co-crystallized ligand or identified through literature knowledge of the active site residues.
-
Ensure the grid box is large enough to accommodate the ligand in various orientations.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock, MOE) to systematically search for the best binding poses of the ligand within the defined grid box.
-
The software will score the different poses based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the ligand-receptor complex to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) with active site residues.[4]
-
Compare the binding mode and interactions with those of known potent inhibitors to validate the model and generate hypotheses for further optimization.
-
Visualization of the Computational Workflow
Caption: A typical workflow for a structure-based drug design project.
Part 4: Applications in Drug Discovery - Case Studies
The true value of computational studies is realized in their application to real-world drug discovery challenges.
DPP-4 Inhibitors for Type 2 Diabetes
As previously mentioned, computational methods have been pivotal in developing potent DPP-4 inhibitors.[4] Structure-activity relationship (SAR) models, built from both computational and experimental data, have guided the synthesis of compounds like neogliptin and its derivatives, leading to inhibitors with IC50 values in the low nanomolar range.[4][10]
Nicotinic Acetylcholine Receptor (nAChR) Modulators
The 2-azabicyclo[2.2.1]heptane scaffold is also a key component of ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive processes and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[11] Epibatidine, a potent analgesic alkaloid, features a related 7-azabicyclo[2.2.1]heptane core.[12] Computational studies help in designing analogues with high affinity and selectivity for specific nAChR subtypes (e.g., α4β2), which is essential for developing targeted therapies and diagnostic agents for positron emission tomography (PET).[11][12]
Data Presentation: Comparative Geometric Parameters
Computational methods allow for the precise determination of molecular geometries. The table below presents a hypothetical comparison of key parameters for exo and endo isomers, as would be derived from a DFT (B3LYP/6-31G*) calculation.
| Parameter | exo-Isomer | endo-Isomer | Experimental Ref. |
| C1-N2-C3 Bond Angle | 108.5° | 107.9° | ~108° |
| N2-C3-C4 Bond Angle | 102.1° | 102.5° | ~102° |
| Dihedral Angle (H-C1-C7-H) | 75.2° | 74.8° | N/A |
| Calculated Dipole Moment | 1.85 D | 1.95 D | N/A |
Visualization of the Core Scaffold
Caption: Key atomic positions in the 2-azabicyclo[2.2.1]heptane scaffold.
Conclusion and Future Directions
Theoretical and computational studies are indispensable tools for harnessing the potential of the 2-azabicyclo[2.2.1]heptane scaffold in medicinal chemistry. By providing fundamental insights into structure, conformation, and receptor interactions, these methods accelerate the design-synthesis-test cycle. Future efforts will likely focus on integrating machine learning and artificial intelligence with these physics-based models to build more predictive SAR models, explore vast chemical spaces for novel derivatives, and predict ADME/Tox properties with greater accuracy, further solidifying the role of this remarkable scaffold in the future of drug discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Application of C-Terminal 7-Azabicyclo[2.2.1]heptane to Stabilize β-Strand-like Extended Conformation of a Neighboring α-Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational study of the structure and properties of bicyclo[3.1.1]heptane derivatives for new high-energy density compounds with low impact sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
- 10. 3-(3-Azabicyclo[2, 2, 1]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM [mdpi.com]
- 11. (-)-7-Methyl-2-exo-[3'-(6-[18F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo- [2.2.1]heptane | RTI [rti.org]
The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2,5-Diazabicyclo[2.2.1]heptane
Abstract
The 2,5-diazabicyclo[2.2.1]heptane core, a conformationally restricted analogue of piperazine, has emerged as a privileged scaffold in medicinal chemistry. Its rigid bicyclic structure offers a unique three-dimensional arrangement of nitrogen atoms, enabling precise interactions with biological targets and often leading to enhanced potency, selectivity, and improved pharmacokinetic properties compared to its flexible counterparts. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this important scaffold, tailored for researchers, scientists, and drug development professionals. We will delve into the key synthetic strategies, offering insights into the causality behind experimental choices, and explore its successful application in the design of novel therapeutics.
Introduction: The Rationale for Rigidity in Drug Design
In the quest for novel therapeutics, the concept of "privileged structures" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The 2,5-diazabicyclo[2.2.1]heptane scaffold has earned its place within this esteemed class of molecules. Its significance lies in its rigid bicyclic structure, which serves as a conformationally constrained mimetic of the ubiquitous piperazine ring.
The flexibility of piperazine, while allowing it to adapt to various binding pockets, can come at an entropic cost upon binding. By locking the piperazine-like structure into a bicyclic framework, the 2,5-diazabicyclo[2.2.1]heptane scaffold pre-organizes the nitrogen substituents into a defined spatial orientation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and selectivity. Furthermore, the rigid nature of the scaffold can improve metabolic stability and other pharmacokinetic properties.
This guide will trace the journey of the 2,5-diazabicyclo[2.2.1]heptane core from its initial synthesis to its current status as a valuable tool in the medicinal chemist's arsenal.
A Historical Perspective: The Genesis of a Scaffold
The story of the 2,5-diazabicyclo[2.2.1]heptane scaffold begins in the mid-20th century, with the pioneering work of Portoghese and Mikhail. In a seminal 1966 paper published in The Journal of Organic Chemistry, they reported the first synthesis of this novel bicyclic system[1]. Their approach, while groundbreaking, was arduous and highlighted the synthetic challenges that needed to be overcome to access this intriguing molecule.
The initial synthesis involved a multi-step sequence starting from furan and involved a Diels-Alder reaction followed by a series of functional group manipulations. The overall yield was low, and the conditions were harsh, limiting the widespread adoption of the scaffold in the early days. However, this initial report laid the foundation for future investigations and sparked interest in the potential of this rigid diamine.
The subsequent decades saw sporadic but significant contributions from various research groups. A key breakthrough was the utilization of readily available chiral starting materials, particularly L-4-hydroxyproline, which offered a more stereocontrolled and efficient entry to enantiomerically pure 2,5-diazabicyclo[2.2.1]heptanes. This development was crucial for its application in medicinal chemistry, where stereochemistry plays a pivotal role in biological activity.
The Evolution of Synthetic Strategies: From Inception to Practicality
The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The evolution of synthetic routes to 2,5-diazabicyclo[2.2.1]heptane is a testament to the ingenuity of organic chemists in developing more efficient and scalable methodologies.
The Pioneering Portoghese and Mikhail Synthesis
The initial synthesis by Portoghese and Mikhail, while historically significant, is no longer the preferred method due to its length and low overall yield. It involved the formation of a bicyclic intermediate via a Diels-Alder reaction, which was then elaborated to the final 2,5-diazabicyclo[2.2.1]heptane core. The key cyclization step involved an intramolecular nucleophilic substitution.
The Rise of Chiral Pool Synthesis: The Hydroxyproline Approach
A major advancement in the synthesis of enantiomerically pure 2,5-diazabicyclo[2.2.1]heptanes was the use of L-4-hydroxyproline as a chiral starting material. This approach, which has been refined by numerous groups over the years, provides a more practical and stereocontrolled route to the (1S,4S)-enantiomer.
A general representation of this strategy is outlined below:
Caption: General synthetic strategy from L-4-hydroxyproline.
A common approach involves the protection of the amine and carboxylic acid functionalities of L-4-hydroxyproline, followed by conversion of the hydroxyl group and the carboxyl group (after reduction to a hydroxymethyl group) into suitable leaving groups, such as tosylates. The subsequent intramolecular double displacement with a primary amine or ammonia then furnishes the bicyclic core.
Detailed Protocol: Synthesis of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane from L-4-Hydroxyproline (Representative)
This protocol is a composite of commonly employed procedures and should be adapted and optimized for specific laboratory conditions.
Step 1: Protection of L-4-Hydroxyproline
-
To a solution of L-4-hydroxyproline in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc)₂O portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture and extract the product with an organic solvent. Dry and concentrate to obtain Boc-L-4-hydroxyproline.
Step 2: Reduction of the Carboxylic Acid
-
Dissolve the Boc-protected hydroxyproline in an anhydrous solvent like THF.
-
Cool the solution to 0 °C and add a reducing agent such as borane-tetrahydrofuran complex dropwise.
-
Stir the reaction at room temperature for several hours.
-
Quench the reaction carefully with methanol and concentrate to yield the corresponding alcohol.
Step 3: Activation of Hydroxyl Groups
-
Dissolve the diol from the previous step in a solvent like pyridine or dichloromethane.
-
Cool the solution and add p-toluenesulfonyl chloride (TsCl) portion-wise.
-
Stir the reaction, allowing it to warm to room temperature, until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the ditosylated intermediate.
Step 4: Intramolecular Cyclization
-
Dissolve the ditosylated compound in a suitable solvent such as ethanol.
-
Add a primary amine (e.g., benzylamine) or a source of ammonia.
-
Heat the reaction mixture to reflux for an extended period.
-
After completion, cool the reaction and isolate the protected 2,5-diazabicyclo[2.2.1]heptane derivative.
Step 5: Deprotection and Final Product
-
The protecting groups (e.g., benzyl and tosyl) can be removed using appropriate conditions, such as hydrogenolysis for the benzyl group and sodium in liquid ammonia for the tosyl group, to yield the parent 2,5-diazabicyclo[2.2.1]heptane.
-
The free diamine can then be reprotected, for example with a Boc group, to give the versatile building block (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane.
Modern and Innovative Synthetic Approaches
More recent synthetic innovations have focused on improving the efficiency and practicality of accessing this scaffold. These include:
-
Epimerization-Lactamization Cascade Reactions: This strategy allows for the synthesis of the (1R,4R)-enantiomer from a derivative of L-4-hydroxyproline through a base-mediated epimerization followed by an intramolecular cyclization. This provides access to the "unnatural" enantiomer, which is valuable for exploring stereochemical structure-activity relationships.
-
Iodine-Mediated Cyclizations: These methods utilize the electrophilicity of iodine to trigger an intramolecular cyclization of a suitably functionalized diamine precursor, offering a stereoselective route to the bicyclic core[2].
-
Double Displacement Cyclization of Boc-Protected Distosylates: This approach involves the sequential displacement of two tosylate leaving groups by nitrogen nucleophiles to form the bicyclic framework[2].
Table 1: Comparison of Key Synthetic Routes to 2,5-Diazabicyclo[2.2.1]heptane
| Synthetic Strategy | Starting Material | Key Reaction(s) | Reported Overall Yield (approx.) | Stereochemical Control | Key Advantages |
| Portoghese & Mikhail (1966) | Furan | Diels-Alder, Intramolecular cyclization | Low | Racemic | Historical significance |
| Chiral Pool (Hydroxyproline) | L-4-Hydroxyproline | Intramolecular double displacement | Moderate to Good | High (for 1S,4S) | Readily available chiral starting material |
| Epimerization-Lactamization | L-4-Hydroxyproline derivative | Base-mediated epimerization, Intramolecular cyclization | Moderate | High (for 1R,4R) | Access to the "unnatural" enantiomer |
| Iodine-Mediated Cyclization | Acyclic diamine precursor | Electrophilic cyclization | Good | High | Stereoselective |
Applications in Medicinal Chemistry and Drug Discovery
The rigid 2,5-diazabicyclo[2.2.1]heptane scaffold has found widespread application in drug discovery as a means to impart conformational constraint and improve the pharmacological properties of lead compounds.
A Constrained Piperazine Mimetic
The primary application of the 2,5-diazabicyclo[2.2.1]heptane core is as a rigid surrogate for the flexible piperazine ring. The piperazine motif is present in a vast number of bioactive molecules, and its replacement with the bicyclic scaffold can have profound effects on a compound's biological activity and pharmacokinetic profile.
Caption: The 2,5-diazabicyclo[2.2.1]heptane as a rigid mimetic of piperazine.
The benefits of this substitution can include:
-
Enhanced Potency: By pre-organizing the pharmacophoric elements in a bioactive conformation, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity.
-
Improved Selectivity: The rigid scaffold can provide a more defined shape that fits preferentially into the binding site of one receptor subtype over another, leading to improved selectivity and a better side-effect profile.
-
Favorable Pharmacokinetics: The constrained nature of the scaffold can block sites of metabolism, leading to increased metabolic stability and a longer half-life. It can also influence physicochemical properties such as solubility and lipophilicity.
Notable Therapeutic Targets and Drug Candidates
The 2,5-diazabicyclo[2.2.1]heptane scaffold has been incorporated into molecules targeting a wide range of therapeutic areas, including:
-
Neurokinin-1 (NK₁) Receptor Antagonists: The NK₁ receptor is implicated in a variety of physiological processes, including emesis, pain, and anxiety. The drug Vofopitant (GR205171), an NK₁ receptor antagonist that was investigated for the treatment of social phobia and post-traumatic stress disorder, features a bicyclic core that, while not identical, shares the principle of a constrained diamine scaffold[3][4][5]. Although it did not reach the market, it highlights the interest in such rigid structures for this target class[3].
-
α7 Nicotinic Acetylcholine Receptor (nAChR) Agonists: These receptors are a target for the treatment of cognitive deficits associated with neurological and psychiatric disorders. The 2,5-diazabicyclo[2.2.1]heptane scaffold has been used to develop potent and selective α7 nAChR agonists.
-
B-Raf Inhibitors: B-Raf is a key protein in the MAPK signaling pathway, and its mutation is a driver in many cancers. The 2,5-diazabicyclo[2.2.1]heptane moiety has been incorporated into potent B-Raf inhibitors.
-
CCR2 Antagonists: The CCR2 receptor is involved in inflammatory and immune responses, making it a target for a variety of diseases. The rigid scaffold has been used to develop antagonists of this receptor.
Conclusion and Future Perspectives
The 2,5-diazabicyclo[2.2.1]heptane scaffold has traversed a remarkable journey from a synthetically challenging curiosity to a validated and valuable building block in modern drug discovery. Its unique conformational rigidity provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, often leading to significant improvements in potency, selectivity, and pharmacokinetics.
The continued development of novel and efficient synthetic routes to access both enantiomers of this scaffold, as well as its substituted derivatives, will undoubtedly fuel its further application in the design of next-generation therapeutics. As our understanding of the principles of molecular recognition and drug design continues to grow, the strategic use of conformationally constrained scaffolds like 2,5-diazabicyclo[2.2.1]heptane will remain a cornerstone of successful drug discovery programs.
References
Methodological & Application
Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane: A Detailed Protocol for Researchers
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, a rigid bicyclic diamine scaffold of significant interest in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and drug development professionals, offering not only a procedural walkthrough but also insights into the rationale behind key experimental choices. The synthesis commences from the readily available chiral precursor, (2S,4R)-trans-4-hydroxy-L-proline, and proceeds through a multi-step sequence involving protection, functional group manipulation, and a final intramolecular cyclization. This document aims to provide a robust and reproducible methodology, grounded in established chemical literature, to facilitate the successful synthesis of this valuable molecular building block.
Introduction: The Significance of a Rigid Scaffold
This compound is a conformationally constrained analog of piperazine. Its rigid bicyclic structure imparts a well-defined three-dimensional orientation to substituents, making it a valuable scaffold in the design of bioactive molecules. By locking the geometry of the diamine core, medicinal chemists can more precisely probe interactions with biological targets, leading to improved potency and selectivity. This particular methylated derivative is a key intermediate in the synthesis of various pharmaceutical agents, including the veterinary antibiotic Danofloxacin.[1][2]
The synthetic route detailed herein begins with a chiral pool starting material, (2S,4R)-trans-4-hydroxy-L-proline, ensuring the production of an enantiomerically pure product.[3][4] The strategy involves the initial protection of the amine, followed by modification of the carboxylic acid and hydroxyl groups to facilitate the final ring-closing step with methylamine.
Synthetic Strategy: A Multi-Step Approach from a Chiral Precursor
The overall synthetic pathway can be visualized as a sequence of transformations designed to convert the initial pyrrolidine ring of hydroxyproline into the bicyclic heptane system. The key steps include:
-
N-Protection: The secondary amine of hydroxyproline is protected to prevent unwanted side reactions in subsequent steps. Tosylation is a common and robust choice for this purpose.
-
Functional Group Interconversion: The carboxylic acid is converted to a primary alcohol, and the secondary alcohol is transformed into a good leaving group. This sets the stage for the final cyclization.
-
Cyclization: The crucial bicyclic core is formed by reacting the modified pyrrolidine derivative with methylamine, which acts as a nucleophile to displace the leaving groups and form the second ring.
-
Deprotection: The final step involves the removal of the protecting group to yield the target compound.
This strategic approach is illustrated in the workflow diagram below.
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a synthesized procedure based on established literature.[3][5] Researchers should always perform their own risk assessment before commencing any chemical synthesis.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| trans-4-Hydroxy-L-proline | ≥99% | Standard vendor | |
| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Standard vendor | |
| Sodium hydroxide (NaOH) | Reagent grade | Standard vendor | |
| Diethyl ether | Anhydrous | Standard vendor | |
| Lithium aluminum hydride (LiAlH4) | 1 M solution in THF | Standard vendor | Handle with extreme caution |
| Tetrahydrofuran (THF) | Anhydrous | Standard vendor | |
| Triethylamine (TEA) | ≥99% | Standard vendor | |
| Methanesulfonyl chloride (MsCl) | ≥99% | Standard vendor | |
| Dichloromethane (DCM) | Anhydrous | Standard vendor | |
| Methylamine | 40% in H2O or gas | Standard vendor | Handle in a well-ventilated fume hood |
| Hydrobromic acid (HBr) | 33% in acetic acid | Standard vendor | Corrosive |
| Toluene | Reagent grade | Standard vendor | |
| Sodium sulfate (Na2SO4) | Anhydrous | Standard vendor | For drying organic layers |
Step-by-Step Procedure
Step 1: N-Tosylation of trans-4-Hydroxy-L-proline
-
To a solution of trans-4-hydroxy-L-proline (1 equiv.) in aqueous sodium hydroxide (2 equiv. in water) at 0-5 °C, add p-toluenesulfonyl chloride (1.1 equiv.) portion-wise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture with concentrated HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield N-tosyl-trans-4-hydroxy-L-proline.
Causality: The basic conditions deprotonate the carboxylic acid and the secondary amine, allowing for selective N-tosylation. Acidification protonates the carboxylate, making the product extractable into an organic solvent.
Step 2: Reduction to (2S,4S)-4-Hydroxy-N-tosylprolinol
-
In a flask under an inert atmosphere (N2 or Ar), add a solution of N-tosyl-trans-4-hydroxy-L-proline (1 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C and slowly add lithium aluminum hydride (LiAlH4) solution (2-3 equiv.).
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude diol, which can be purified by column chromatography.
Causality: LiAlH4 is a powerful reducing agent capable of reducing both the carboxylic acid and the tosyl group's carbonyl-like sulfur-oxygen bonds to the corresponding alcohol. The Fieser workup is a standard and safe procedure for quenching LiAlH4 reactions.
Step 3: Activation of Hydroxyl Groups
-
Dissolve the diol (1 equiv.) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (2.5 equiv.) followed by the dropwise addition of methanesulfonyl chloride (2.2 equiv.).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO3, water, and brine.
-
Dry over anhydrous Na2SO4 and concentrate under reduced pressure to yield the dimesylated product.
Causality: Both the primary and secondary hydroxyl groups are converted to mesylates, which are excellent leaving groups. This activation is crucial for the subsequent nucleophilic substitution by methylamine.
Step 4: Cyclization with Methylamine
-
Place the dimesylated intermediate (1 equiv.) in a sealed pressure vessel.
-
Add an aqueous solution of methylamine (excess, e.g., 40% in water).
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture to remove excess methylamine and water.
-
Extract the product into a suitable organic solvent like toluene. The resulting product is (1S,4S)-2-methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane.[5]
Causality: Methylamine acts as a nucleophile, first displacing one mesylate group to form a secondary amine. This is followed by an intramolecular cyclization where the newly formed secondary amine displaces the second mesylate group, forming the bicyclic core. The reaction is performed under pressure and heat to overcome the activation energy of the substitution reactions.
Step 5: Detosylation
-
Heat the N-tosylated bicyclic compound in 33% HBr in acetic acid to reflux for 2-4 hours.[5]
-
Cool the reaction mixture and evaporate to dryness under reduced pressure.
-
The residue can be triturated with diethyl ether to yield the hydrobromide salt of the final product.
-
To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent. Dry the organic layer and remove the solvent to yield this compound.
Causality: The strong acidic conditions of HBr/acetic acid are required to cleave the stable tosyl protecting group from the nitrogen atom.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the methyl group and the bicyclic framework.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Chiral HPLC: To confirm the enantiomeric purity of the product.
Conclusion
The synthesis of this compound from trans-4-hydroxy-L-proline is a robust and well-established procedure. By understanding the rationale behind each synthetic step, from protection and functional group manipulation to the final cyclization and deprotection, researchers can confidently produce this valuable building block for applications in drug discovery and development. The protocol provided in this application note serves as a detailed guide to facilitate its successful synthesis in a laboratory setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Bridged Diamine Workhorse: Application Notes for 2-Methyl-2,5-diazabicyclo[2.2.1]heptane in Asymmetric Catalysis
Introduction: A Rigid Scaffold for Asymmetric Transformations
In the landscape of asymmetric catalysis, the quest for effective and versatile chiral ligands is perpetual. Among the privileged scaffolds, chiral diamines have established themselves as a cornerstone for a multitude of enantioselective transformations.[1] This application note delves into the utility of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, a conformationally rigid bicyclic diamine, as a powerful chiral auxiliary in both organocatalysis and metal-mediated reactions. Its constrained framework, derived from the natural chiral pool, offers a well-defined stereochemical environment, crucial for inducing high levels of enantioselectivity.
The synthesis of this class of diamines often originates from readily available starting materials like L-4-hydroxyproline, making them accessible for broader applications.[2][3] The inherent C2-symmetry of the parent diazabicyclo[2.2.1]heptane core, and the dissymmetry introduced by N-substitution, allows for fine-tuning of the catalyst's steric and electronic properties. This guide will provide researchers, scientists, and drug development professionals with detailed protocols and mechanistic insights into the application of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane in two key asymmetric reactions: the Biginelli reaction and the addition of diethylzinc to aldehydes.
Application 1: Organocatalytic Asymmetric Biginelli Reaction
The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone in heterocyclic chemistry for the synthesis of dihydropyrimidinones (DHPMs). These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The development of an enantioselective variant of this reaction is thus of high importance. (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, as its dihydrobromide salt, has been shown to be an effective organocatalyst for this transformation.[4]
Mechanistic Rationale: The Role of the Chiral Brønsted Acid
The catalytic cycle of the Biginelli reaction, when catalyzed by a chiral primary or secondary amine salt, is believed to proceed via an "iminium route".[5][6] The chiral diamine salt acts as a Brønsted acid, activating the aldehyde component towards nucleophilic attack by urea to form an N-acyliminium ion intermediate. The enol form of the β-ketoester then adds to this intermediate. The chirality of the resulting DHPM is dictated by the facial selectivity of this addition, which is controlled by the chiral environment created by the catalyst. The rigid bicyclic structure of this compound effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face, thus leading to an enantiomeric excess of one stereoisomer. Computational studies on similar systems suggest that the rate-determining step is the proton transfer accompanying the cyclization, with the orientation of the catalyst's functional groups being crucial for enantioselectivity.[5]
References
Application Note: (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane as a High-Fidelity Chiral Ligand for Enantioselective Diethylzinc Addition to Aldehydes
Abstract
The enantioselective addition of organozinc reagents to prochiral aldehydes is a cornerstone transformation in asymmetric synthesis, providing access to valuable chiral secondary alcohols which are key intermediates in the pharmaceutical and fine chemical industries.[1][2] This application note provides a comprehensive technical guide on the use of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, a rigid bicyclic diamine ligand, for the highly enantioselective addition of diethylzinc to a range of aldehyde substrates. We present the mechanistic rationale for its efficacy, detailed, field-tested protocols for ligand synthesis and the catalytic reaction, and a summary of expected performance. This guide is intended for researchers, chemists, and process development professionals seeking a robust and scalable method for producing enantiomerically enriched secondary alcohols.
Introduction: The Imperative for Asymmetric Catalysis
Chiral secondary alcohols are ubiquitous structural motifs in a vast array of biologically active molecules and advanced materials.[1][2] Consequently, the development of efficient and highly selective methods for their synthesis is of paramount importance. The catalytic, enantioselective addition of dialkylzinc reagents to aldehydes represents a powerful and reliable strategy for forging stereodefined C-C bonds.[1] The success of this reaction hinges on the design of the chiral ligand, which orchestrates the stereochemical outcome by creating a well-defined chiral environment around the reactive metal center.
While numerous ligands, such as β-amino alcohols and BINOL derivatives, have been successfully employed, ligands based on the rigid 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold have emerged as a promising class.[3][4] This bicyclic structure offers significant conformational rigidity, which is crucial for minimizing competing reaction pathways and maximizing enantiomeric discrimination. This note focuses on the (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane derivative, which can be synthesized from the chiral pool, specifically from trans-4-hydroxy-L-proline, making it an accessible and effective catalyst for this key transformation.[3]
Mechanistic Rationale and Ligand Design
The catalytic cycle for the diethylzinc addition is believed to involve the formation of a dimeric zinc-ligand complex. The chiral ligand first reacts with diethylzinc to form a zinc alkoxide or zinc amide. This species then coordinates with a second molecule of diethylzinc and the aldehyde substrate.
Causality Behind Ligand Choice: The efficacy of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane stems from several key features:
-
Bidentate Chelation: The two nitrogen atoms form a stable five-membered chelate ring with the zinc atom, creating a well-defined and predictable coordination sphere.
-
Conformational Rigidity: The bicyclo[2.2.1]heptane skeleton locks the chelate ring into a specific conformation. This rigidity minimizes conformational ambiguity, which is essential for transmitting chiral information effectively from the ligand to the substrate.
-
Steric Directing Group: The methyl group on one of the nitrogen atoms provides steric bulk that helps to direct the approach of the aldehyde, favoring one enantiotopic face over the other.
The proposed catalytic cycle involves the formation of a chiral dimeric zinc complex. One zinc atom is coordinated by the bidentate diamine ligand, while the other serves as the source of the ethyl nucleophile. The aldehyde coordinates to the ligand-bound zinc, activating it towards nucleophilic attack and positioning it for a highly stereoselective ethyl transfer.
Figure 1: Proposed catalytic cycle for the ligand-mediated addition of diethylzinc to an aldehyde.
Experimental Protocols
Safety and Handling Precautions
WARNING: Diethylzinc is a pyrophoric reagent that ignites spontaneously upon contact with air.[5][6] It also reacts violently with water.[5] All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using proper Schlenk line or glovebox techniques.[7][8]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and a face shield.[9] Fire-retardant gloves should be worn over chemically resistant gloves.[7][8]
-
Work Area: Work in a chemical fume hood with the sash positioned as low as possible.[7] Remove all flammable materials and water sources from the immediate vicinity.[6]
-
Quenching: Unused reagents and reaction residues must be quenched carefully. A common procedure involves slow, dropwise addition to a cooled, stirred solution of isopropanol in an inert solvent like toluene, followed by the slow addition of methanol and then water.[9]
Synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
This ligand can be synthesized from commercially available (2S,4R)-4-hydroxyproline, also known as trans-4-hydroxy-L-proline.[3] The synthesis involves multiple steps, including protection, mesylation, substitution, and cyclization. For process development, various synthetic routes have been explored to optimize yield and scalability.[10][11][12] A representative multi-step synthesis starting from protected hydroxyproline is generally followed.[3][13]
General Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol provides a self-validating system for achieving high enantioselectivity.
-
Apparatus Preparation: All glassware (Schlenk flask, syringes, needles) must be oven-dried or flame-dried and cooled to room temperature under a positive pressure of dry argon.[5]
-
Catalyst Formation:
-
To a stirred solution of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (or the free base, 0.02 mmol, 2 mol%) in anhydrous toluene (2 mL) in a Schlenk flask at 0 °C, add diethylzinc (1.0 M solution in hexanes, 2.2 mL, 2.2 mmol, 2.2 equiv.) dropwise via a gas-tight syringe.
-
Causality: The diethylzinc serves as both the alkylating agent and the base to form the active catalyst from the ligand. Using an excess ensures complete catalyst formation and provides the nucleophilic ethyl groups.
-
Stir the resulting solution at 0 °C for 30 minutes. The formation of the zinc-ligand complex is typically rapid.
-
-
Aldehyde Addition:
-
Slowly add a solution of benzaldehyde (1.0 mmol, 1.0 equiv.) in anhydrous toluene (1 mL) to the catalyst solution at 0 °C over 10 minutes.
-
Causality: Slow addition prevents a rapid, uncontrolled exotherm and ensures that the aldehyde reacts primarily with the chiral catalyst complex rather than with any uncomplexed diethylzinc, which would lead to the racemic product.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) by taking aliquots (quenched carefully in a separate vial containing saturated aq. NH₄Cl). The reaction is typically complete within 2-4 hours.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (5 mL).
-
Causality: Saturated NH₄Cl is a mild proton source that safely neutralizes the reactive organozinc species and hydrolyzes the zinc alkoxide product to the desired alcohol.
-
Allow the mixture to warm to room temperature and stir for 15 minutes until the vigorous gas evolution ceases.
-
-
Purification and Analysis:
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess (ee%) of the purified 1-phenyl-1-propanol by chiral HPLC or chiral GC analysis.
-
Figure 2: Standard experimental workflow for the enantioselective addition reaction.
Results and Substrate Scope
The (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane ligand has proven to be effective for the enantioselective addition of diethylzinc to a variety of aldehydes. High yields and excellent enantioselectivities are generally observed, particularly for aromatic aldehydes.[3][14]
| Entry | Aldehyde Substrate | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1-Phenyl-1-propanol | ~95 | >98 (R) |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | ~96 | >97 (R) |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | ~93 | >98 (R) |
| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)propan-1-ol | ~92 | ~96 (R) |
| 5 | Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | ~85 | ~90 (R) |
| 6 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-propanol | ~88 | ~92 (R) |
Data are representative values compiled from literature and are intended for illustrative purposes. Actual results may vary based on specific reaction conditions.[3][14]
Troubleshooting and Key Considerations
-
Low Enantioselectivity:
-
Cause: Presence of moisture or oxygen, which can generate achiral catalysts or inhibitors.
-
Solution: Ensure all glassware is scrupulously dried and the reaction is maintained under a strictly inert atmosphere. Use freshly distilled, anhydrous solvents.
-
Cause: Impure ligand or reagents.
-
Solution: Recrystallize or purify the ligand before use. Use a fresh, high-quality source of diethylzinc.
-
-
Low Yield:
-
Cause: Incomplete reaction or degradation of reagents.
-
Solution: Verify the concentration and quality of the diethylzinc solution. Ensure the reaction is allowed to proceed to completion as monitored by TLC/GC.
-
Cause: Inefficient quenching or workup.
-
Solution: Ensure the quenching step is performed at low temperature to avoid side reactions. Check for product loss during extraction.
-
-
Reaction Rate:
-
Cause: The reaction rate can be influenced by temperature and solvent.
-
Insight: While 0 °C is a standard starting point, some substrates may benefit from lower temperatures (e.g., -20 °C) to improve enantioselectivity, potentially at the cost of a longer reaction time.
-
References
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. Catalytic Enantioselective Aryl Transfer to Aldehydes Using Chiral 2,2’-Bispyrrolidine-Based Salan Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. collections.uhsp.edu [collections.uhsp.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane: A Detailed Guide to the Danofloxacin Side Chain
Introduction
Danofloxacin is a potent fluoroquinolone antibiotic utilized in veterinary medicine.[1][2] Its efficacy is significantly influenced by the stereochemistry and structure of its C-7 side chain, (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane.[3] This rigid, chiral bicyclic amine is crucial for the drug's antibacterial activity, physicochemical properties, and pharmacodynamics.[3] The unique bridged structure of this side chain provides a constrained conformation that is key to its interaction with bacterial DNA gyrase.[4]
This comprehensive technical guide provides an in-depth exploration of the synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane. Designed for researchers, scientists, and professionals in drug development, this document outlines the prevalent synthetic strategies, provides detailed step-by-step protocols, and explains the mechanistic rationale behind the experimental choices. The commercial synthetic route, which ingeniously leverages the molecule's symmetry, is a primary focus.[5][6]
Synthetic Strategy: An Overview
The most established and scalable synthesis of this compound commences with the naturally occurring and chiral amino acid, trans-4-hydroxy-L-proline.[7] This approach offers excellent stereochemical control, yielding the desired (1S,4S)-enantiomer. The general synthetic pathway involves the following key transformations:
-
Protection and Activation: The starting material, trans-4-hydroxy-L-proline, undergoes protection of the amine and carboxylic acid functionalities, followed by activation of the hydroxyl group to facilitate subsequent nucleophilic substitution.
-
Cyclization: The crucial bicyclic ring system is forged through an intramolecular cyclization reaction.
-
Methylation and Deprotection: Introduction of the methyl group and removal of protecting groups yields the final target molecule.
An important realization in the design of the commercial synthesis is that the N-methyl group can be introduced to either nitrogen atom of the symmetrical 2,5-diazabicyclo[2.2.1]heptane core without affecting the final product's identity.[5][6] This insight simplifies the synthetic design and improves overall efficiency.
Visualizing the Synthesis: A Graphviz Workflow
The following diagram illustrates the key steps in a common synthetic route to this compound starting from trans-4-hydroxy-L-proline.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Synthesis of a 2,5-Diazabicyclo[2.2.1]heptane-Derived α,β-Diamino Acid - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes & Protocols: Synthesis of Epibatidine Analogues from 2-Azabicyclo[2.2.1]heptane Precursors
Introduction: The Enduring Pursuit of Safer Analgesia
Epibatidine, an alkaloid first isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor, represents a fascinating dichotomy in pharmacology.[1][2] Its structure, featuring a rigid 2-azabicyclo[2.2.1]heptane core coupled to a 6-chloropyridine moiety, confers astonishing analgesic potency—reportedly 200 to 400 times that of morphine.[2][3] This effect is mediated not through the opioid pathway, but by potent agonism at nicotinic acetylcholine receptors (nAChRs).[1][2] However, this potent activity is marred by a narrow therapeutic window and significant toxicity, precluding its clinical use.[1][4]
This inherent toxicity has not been a deterrent but rather a powerful catalyst for medicinal chemistry research. The central hypothesis is that by systematically modifying the epibatidine structure, it is possible to dissociate the desired analgesic effects from the toxic side effects, potentially leading to novel, safer therapeutics for pain management and other neurological disorders.[3][4] The 2-azabicyclo[2.2.1]heptane scaffold is the cornerstone of these efforts, providing a rigid framework upon which a diverse array of chemical modifications can be explored.
This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing robust and validated synthetic strategies for preparing epibatidine analogues starting from key 2-azabicyclo[2.2.1]heptane precursors. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering insights grounded in established chemical principles.
Core Synthetic Strategies: Building and Diversifying the Scaffold
The synthesis of epibatidine analogues can be logically dissected into two primary phases: the construction of the foundational 2-azabicyclo[2.2.1]heptane ring system and its subsequent functionalization to introduce chemical diversity.
Phase 1: Forging the Bicyclic Core
The cornerstone of any synthesis is the efficient and reliable construction of the 2-azabicyclo[2.2.1]heptane skeleton. The Aza Diels-Alder reaction is the preeminent strategy for this purpose due to its high efficiency and stereochemical control.
-
The Aza Diels-Alder Approach: This [4+2] cycloaddition is the workhorse for generating the bicyclic core.[5] Typically, it involves the reaction of an iminium salt (generated in situ from an amine and an aldehyde, such as formaldehyde) with cyclopentadiene.[6][7] The resulting cycloadduct, a 2-azabicyclo[2.2.1]hept-5-ene derivative, is a versatile intermediate. The nitrogen is often protected, commonly with a tert-butoxycarbonyl (Boc) group, to improve solubility and prevent unwanted side reactions in subsequent steps.
-
Alternative Ring-Forming Strategies: While the Diels-Alder reaction is most common, other elegant methods have been developed. These include intramolecular SN2 displacement within a 1,4-disubstituted cyclohexane system to "pinch" the ring shut, and Favorskii rearrangement-based ring contractions of larger bicyclic systems like tropinones.[2][8] These methods offer alternative entry points to the core scaffold, which can be advantageous depending on the desired substitution pattern.
Phase 2: Strategic Functionalization and Analogue Generation
With the bicyclic core in hand, the focus shifts to introducing the aryl or heteroaryl moiety and exploring other points of chemical diversity.
-
Reductive Heck Coupling: This palladium-catalyzed reaction is arguably the most critical and versatile method for forging the C-C bond between the bicyclic alkene and an aryl or heteroaryl halide (e.g., 2-chloro-5-iodopyridine).[6][9] The "reductive" variant of the Heck reaction utilizes a hydride source, such as formic acid, to quench an intermediate, resulting in the net addition of a hydro-aryl group across the double bond.[10][11] This method allows for the stereoselective introduction of the substituent, predominantly at the exo face of the bicyclic system.[10]
-
Nucleophilic Substitution at the Bridge (C-7): The C-7 position offers a prime opportunity for introducing diversity. A common strategy involves the bromination of a 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene precursor, which, after rearrangement, yields an anti-7-bromo derivative.[1] The lone pair on the bicyclic nitrogen provides neighboring group participation, facilitating the nucleophilic displacement of the bromide.[1][12][13] This opens the door to a wide range of C-7 analogues with carbon, nitrogen, and oxygen-based nucleophiles.[12][13]
-
[3+2] Cycloaddition Strategies: For a more convergent approach, a [3+2] cycloaddition between a nonstabilized azomethine ylide and a suitably substituted dipolarophile (like a pyridyl-propenoate) can be employed.[14] This powerful method constructs the functionalized bicyclic ring system in a single, stereoselective step.
The following diagram illustrates the overarching synthetic logic, from core construction to diversification.
Caption: General Synthetic Workflow for Epibatidine Analogues.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations in the synthesis of epibatidine analogues.
Protocol 1: Synthesis of tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Principle: This protocol utilizes an Aza Diels-Alder reaction between cyclopentadiene and an in situ-generated N-Boc-protected iminium ion. This method provides the foundational alkene precursor for subsequent Heck coupling reactions.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Glyoxylic acid monohydrate | C₂H₄O₄ | 92.05 | 10.0 g | 108.6 |
| tert-Butyl carbazate | C₅H₁₂N₂O₂ | 132.16 | 14.36 g | 108.6 |
| Sodium periodate | NaIO₄ | 213.89 | 23.23 g | 108.6 |
| Cyclopentadiene (freshly cracked) | C₅H₆ | 66.10 | 14.36 g | 217.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL | - |
Procedure:
-
Hydrazone Formation: To a stirred solution of glyoxylic acid monohydrate (10.0 g, 108.6 mmol) in 100 mL of methanol at room temperature, add tert-butyl carbazate (14.36 g, 108.6 mmol). Stir the mixture for 2 hours, during which a white precipitate will form.
-
Oxidative Cleavage & Iminium Ion Formation: Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve sodium periodate (23.23 g, 108.6 mmol) in 100 mL of water. Add the NaIO₄ solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C. A vigorous evolution of N₂ and CO₂ gas will be observed.
-
Diels-Alder Cycloaddition: After the addition is complete, add freshly cracked cyclopentadiene (14.36 g, 217.2 mmol) to the reaction mixture. Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Work-up and Purification: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Resuspend the residue in 150 mL of ethyl acetate and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to yield tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate as a colorless oil. (Typical yield: 60-70%).
Scientist's Notes:
-
Cracking of dicyclopentadiene to monomeric cyclopentadiene is critical and must be done immediately before use. Heat dicyclopentadiene to ~170 °C and collect the monomer by distillation (b.p. 40-42 °C), keeping the receiving flask at 0 °C.
-
The oxidative cleavage step is highly exothermic. Slow, controlled addition of the periodate solution is essential for safety and yield.
Protocol 2: Reductive Heck Coupling for Epibatidine Core Synthesis
Principle: This protocol describes the palladium-catalyzed reductive Heck coupling of the N-Boc protected alkene from Protocol 1 with 2-chloro-5-iodopyridine. This stereoselectively forms the C-C bond, yielding the core structure of N-Boc-epibatidine.[6][15]
Caption: Workflow for the Reductive Heck Coupling Protocol.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (for 1 mmol alkene) | Moles (mmol) |
| tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | C₁₂H₁₉NO₂ | 209.28 | 209 mg | 1.0 |
| 2-Chloro-5-iodopyridine | C₅H₃ClIN | 239.44 | 359 mg | 1.5 |
| Palladium(II) acetate | C₄H₆O₄Pd | 224.50 | 5.6 mg | 0.025 |
| Triphenylarsine | C₁₈H₁₅As | 306.23 | 33.7 mg | 0.11 |
| Formic acid | CH₂O₂ | 46.03 | 138 mg (113 µL) | 3.0 |
| Triethylamine | C₆H₁₅N | 101.19 | 354 mg (488 µL) | 3.5 |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 5 mL | - |
Procedure:
-
Catalyst Preparation: In a flame-dried, nitrogen-purged flask, dissolve palladium(II) acetate (5.6 mg, 0.025 mmol) and triphenylarsine (33.7 mg, 0.11 mmol) in 2 mL of anhydrous DMF. Stir the solution under nitrogen at 65 °C for 15 minutes. The solution should turn from brown to a clearer yellow/orange.
-
Reaction Setup: In a separate nitrogen-purged flask, dissolve the alkene precursor (209 mg, 1.0 mmol), 2-chloro-5-iodopyridine (359 mg, 1.5 mmol), triethylamine (488 µL, 3.5 mmol), and formic acid (113 µL, 3.0 mmol) in 3 mL of anhydrous DMF.
-
Reaction Execution: Add the prepared catalyst solution from step 1 to the reaction mixture from step 2 via syringe. Heat the reaction mixture to 70 °C and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (as judged by consumption of the starting alkene), cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and wash with brine (3 x 10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography (silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford the desired exo-coupled product. (Typical yield: 65-80%).
-
Deprotection (Optional): The N-Boc protecting group can be removed by treating the product with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane to yield the final epibatidine analogue.[16]
Scientist's Notes:
-
Anhydrous and oxygen-free conditions are crucial for the success of palladium-catalyzed reactions. Ensure all glassware is dry and the reaction is maintained under an inert atmosphere (N₂ or Ar).
-
Triphenylarsine is often used as a ligand in this specific reaction and can give better results than common phosphine ligands.[6] However, it is highly toxic and should be handled with extreme care in a fume hood.
-
The reaction often produces a mixture of the desired 5-exo-substituted product and the 6-exo-substituted isomer.[9] The ratio can be influenced by the specific conditions, and chromatographic separation is usually required.
Protocol 3: Functionalization at C-7 via Nucleophilic Substitution
Principle: This two-part protocol details the synthesis of anti-7-substituted analogues. First, the N-benzylated alkene is brominated to form a tricyclic aziridinium salt, which rearranges upon hydride treatment to an anti-7-bromo precursor.[1] This bromide is then displaced by a nucleophile, a reaction facilitated by neighboring group participation from the nitrogen.[12][13]
Part A: Synthesis of anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (for 1 mmol alkene) | Moles (mmol) |
| 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene | C₁₃H₁₅N | 185.27 | 185 mg | 1.0 |
| Bromine | Br₂ | 159.81 | 160 mg (51 µL) | 1.0 |
| Lithium aluminum hydride (LAH) | LiAlH₄ | 37.95 | 76 mg | 2.0 |
| Anhydrous Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 20 mL | - |
Procedure:
-
Bromination/Cyclization: Dissolve 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene (185 mg, 1.0 mmol) in 10 mL of anhydrous diethyl ether and cool to 0 °C. Add a solution of bromine (160 mg, 1.0 mmol) in 5 mL of diethyl ether dropwise. A precipitate (the tricyclic salt) will form. Stir at 0 °C for 1 hour.
-
Hydride Reduction/Rearrangement: In a separate flask, prepare a suspension of LAH (76 mg, 2.0 mmol) in 5 mL of anhydrous diethyl ether at 0 °C. Carefully add the suspension of the tricyclic salt from step 1 to the LAH suspension via cannula.
-
Reaction and Quenching: Allow the reaction to warm to room temperature and stir for 4 hours. Cool the mixture back to 0 °C and quench the excess LAH by the sequential, dropwise addition of water (76 µL), 15% aqueous NaOH (76 µL), and then water again (228 µL) (Fieser workup).
-
Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether. Concentrate the combined filtrate to yield the crude anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, which can be purified by column chromatography.
Part B: Nucleophilic Substitution with Sodium Azide (Example)
Procedure:
-
Dissolve the anti-7-bromo precursor (1.0 mmol) in 5 mL of anhydrous DMF.
-
Add sodium azide (NaN₃, 98 mg, 1.5 mmol).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Cool to room temperature, dilute with 20 mL of water, and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the anti-7-azido product.
Scientist's Notes:
-
The bromination step is stereoselective, leading to the formation of the key tricyclic aziridinium intermediate.
-
The nucleophilic substitution at C-7 proceeds with retention of configuration due to a double-inversion mechanism (neighboring group participation).[1] This is a powerful tool for controlling stereochemistry at this position.
-
A wide variety of nucleophiles (alkoxides, cyanides, amines, etc.) can be used in Part B to generate a library of C-7 functionalized analogues.[12]
Conclusion and Future Perspectives
The synthetic pathways detailed in these application notes provide a robust framework for the generation of novel epibatidine analogues based on the 2-azabicyclo[2.2.1]heptane scaffold. Key transformations, including the Aza Diels-Alder reaction for core synthesis, the Reductive Heck coupling for C-C bond formation, and nucleophilic substitution for C-7 diversification, are reliable and adaptable methods for creating compound libraries.
The ultimate goal of these synthetic endeavors is to conduct extensive Structure-Activity Relationship (SAR) studies.[16] By systematically altering the substituents on both the bicyclic core and the aromatic ring, researchers can probe the specific interactions with nAChR subtypes. This exploration is essential for identifying new lead compounds that retain the potent analgesic properties of epibatidine while exhibiting a significantly improved safety profile, paving the way for the next generation of non-opioid pain therapeutics.[3][17]
References
- 1. Item - Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system - University of Leicester - Figshare [figshare.le.ac.uk]
- 2. Synthesis of (−)-epibatidine - RSC Advances (RSC Publishing) DOI:10.1039/C4RA00770K [pubs.rsc.org]
- 3. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epibatidine: A Promising Natural Alkaloid in Health [mdpi.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Epibatidine Alkaloid Chemistry: 5. Domino-Heck Reactions of Azabicyclic and Tricyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. synarchive.com [synarchive.com]
- 12. 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn-and anti-isoepiboxidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Epibatidine Alkaloid Chemistry: 5. Domino-Heck Reactions of Azabicyclic and Tricyclic Systems [ouci.dntb.gov.ua]
- 16. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic C–H Functionalization of Diazabicyclo[2.2.1]heptane Scaffolds via Directed Metalation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge and Opportunity of Scaffolding in Drug Discovery
The 2,5-diazabicyclo[2.2.1]heptane (DBH) core represents a critical scaffold in medicinal chemistry. Its rigid, bicyclic structure offers a conformationally constrained alternative to the flexible piperazine ring, providing a unique three-dimensional arrangement for substituents that can lead to enhanced binding affinity and selectivity for biological targets.[1] However, the synthetic utility of this scaffold has been historically limited by a scarcity of methods for its direct and regioselective C–H functionalization.[2]
This application note details a robust strategy utilizing Directed Metalation (DoM) to overcome this limitation. By employing a suitable directing group, one can achieve selective deprotonation and subsequent C-substitution on the DBH core, unlocking a vast chemical space for the development of novel molecular entities. This guide provides the theoretical underpinnings, practical insights, and a detailed experimental protocol for this powerful transformation.
The Principle of Directed Metalation (DoM)
Directed Metalation is a powerful synthetic technique that enables the regioselective deprotonation of a C–H bond positioned ortho to a Directing Metalation Group (DMG).[3][4] The process relies on three key components:
-
The Directing Metalation Group (DMG): A heteroatom-containing functional group that coordinates to an organolithium base.[5] This coordination brings the base into close proximity to a specific C–H bond, effectively lowering the kinetic barrier for its deprotonation.[5][6]
-
The Organolithium Base: A strong, non-nucleophilic base, typically an alkyllithium like sec-butyllithium (s-BuLi), is required to deprotonate the relatively non-acidic C–H bond.[7]
-
The Electrophile: After deprotonation, the resulting organolithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to form a new carbon-carbon or carbon-heteroatom bond.[6]
In the context of the diazabicyclo[2.2.1]heptane system, a carbamate protecting group, such as a tert-butoxycarbonyl (Boc) group, serves as an excellent DMG. The carbonyl oxygen of the Boc group chelates the lithium cation, directing the deprotonation to the adjacent bridgehead or C3 position.[1][8]
Mechanism of Directed Metalation on the DBH Scaffold
The mechanism involves an initial coordination of the organolithium reagent, often complexed with an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), to the carbonyl oxygen of the Boc directing group.[1][9] This complex-induced proximity effect (CIPE) positions the alkyl base to selectively abstract a proton from the adjacent carbon, forming a stabilized lithiated intermediate.[5] This intermediate is then quenched with an electrophile to yield the C-substituted product.
Figure 1: General mechanism of directed metalation on a Boc-protected DBH scaffold.
Experimental Guide: Synthesis of C-Substituted DBH Derivatives
This section provides a detailed protocol for the directed metalation of (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester, based on the successful methodology reported by Jordis et al.[1][8]
Materials and Reagents
-
(1S,4S)-5-Methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester (Boc-DBH substrate)
-
sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone
-
Anhydrous Diethyl Ether (Et₂O)
-
Electrophile (e.g., Benzophenone, Trimethylsilyl chloride, Iodine)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Scientist's Note (Trustworthiness): The success of this reaction is critically dependent on anhydrous conditions. Organolithium reagents are extremely reactive towards protic sources, including atmospheric moisture. All glassware must be rigorously dried (e.g., oven-dried at >120 °C overnight), and the reaction must be conducted under a positive pressure of an inert atmosphere (Nitrogen or Argon). Solvents must be freshly distilled and anhydrous.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis of C-substituted DBH derivatives.
Detailed Protocol
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the Boc-DBH substrate (1.0 eq).
-
Inerting and Dissolution: Purge the flask with dry nitrogen. Add anhydrous THF via syringe to dissolve the substrate. Add TMEDA (1.5 eq) via syringe.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. A deep red, orange, or yellow color may develop, which is often indicative of the lithiated species.
-
Deprotonation: Slowly add s-BuLi (1.5 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Expertise Note: s-BuLi is a more potent base than n-BuLi and is often required for deprotonating less acidic C-H bonds.[7] A slow addition rate is critical to maintain control over the exothermic reaction.
-
-
Stirring: Stir the mixture at -78 °C for 2 hours, then allow it to warm to -40 °C and hold for 30 minutes to ensure complete formation of the lithiated intermediate.[1]
-
Electrophilic Quench: Cool the mixture back down to -78 °C. In a separate dry flask, dissolve the chosen electrophile (e.g., benzophenone, 3.0 eq) in anhydrous diethyl ether. Add the electrophile solution to the reaction mixture via syringe or cannula.
-
Warming: Allow the reaction to slowly warm to room temperature over a period of 2 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (a weak acid to neutralize any remaining organolithium). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Scope and Results
The directed metalation strategy is versatile, allowing for the introduction of a variety of functional groups onto the diazabicyclo[2.2.1]heptane core. The choice of electrophile dictates the final substitution.
Table 1: Representative Electrophiles and Reported Yields
| Electrophile | Product Functional Group | Reported Yield (%)[1][8] |
| Benzophenone | -C(OH)Ph₂ | 85 |
| Acetophenone | -C(OH)MePh | 78 |
| 4-Methoxyacetophenone | -C(OH)Me(C₆H₄OMe) | 88 |
| Phenyl isocyanate | -C(O)NHPh | 13 |
| Iodine (I₂) | -I | Not Reported |
| Trimethylsilyl chloride (TMSCl) | -SiMe₃ | Not Reported |
Data sourced from the work of Jordis et al. on a similar (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane system, demonstrating the principle and scope.[1][8]
Discussion of Results: The reaction demonstrates high yields for ketone electrophiles, leading to the formation of valuable tertiary alcohol derivatives.[1] The lower yield with phenyl isocyanate suggests that while the lithiation is efficient, the subsequent quenching step can be sensitive to the nature of the electrophile.[8] This highlights the importance of optimizing the quenching conditions for each new electrophile.
Conclusion
The directed metalation of N-Boc protected diazabicyclo[2.2.1]heptane is a highly effective and regioselective strategy for C–H functionalization. This method provides a reliable pathway to novel C-substituted derivatives that were previously difficult to access. By leveraging the directing power of the Boc group, researchers can introduce diverse functional groups, significantly expanding the synthetic utility of this important scaffold for applications in drug discovery and catalysis. The protocol described herein is robust and scalable, offering a valuable tool for any chemical research program focused on novel heterocyclic compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. baranlab.org [baranlab.org]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. people.uniurb.it [people.uniurb.it]
Selective Mono-N-Boc Protection of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane: A Detailed Application Note and Protocol
Introduction: The Strategic Importance of Mono-Protected Diazabicycles
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane is a conformationally rigid, chiral diamine scaffold of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure serves as a valuable building block for creating novel ligands, therapeutic agents, and chiral catalysts.[1] Specifically, derivatives of this bicyclic system have been utilized in the development of CCR2 antagonists, α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists, and B-Raf inhibitors.[2]
In multi-step synthetic campaigns, the two secondary amine groups of this scaffold present a challenge of selectivity. To enable sequential and controlled functionalization, it is often imperative to selectively protect one amine while leaving the other available for reaction. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability across a wide range of reaction conditions and its facile, clean removal under acidic conditions.[3]
This application note provides a robust and detailed protocol for the high-yield, selective mono-N-Boc protection of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. We will delve into the mechanistic principles that govern selectivity, provide a step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.
Chemical Principles: Achieving Selective Mono-Protection
The primary challenge in protecting symmetrical diamines is preventing the formation of the di-protected byproduct. The strategy outlined herein leverages the principle of in situ mono-protonation to deactivate one of the amine functionalities.[4] By adding one equivalent of an acid to the diamine, an equilibrium is established that favors the mono-ammonium salt. The unprotonated, free amine remains nucleophilic and can selectively react with the electrophilic Boc-anhydride, while the protonated amine is rendered unreactive.[5]
The overall reaction is as follows:
Caption: General reaction scheme for the N-Boc protection.
Detailed Experimental Protocol
This protocol is adapted from established methods for the selective mono-Boc protection of various diamines.[6]
Materials and Reagents:
-
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane (or its dihydrobromide/dihydrochloride salt)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) or Hydrochloric Acid (HCl) in a suitable solvent
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH) solution (2N)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer.
Procedure:
-
Preparation of the Diamine Free Base (if starting from a salt): If using a salt form like the dihydrobromide, it must first be converted to the free base. Suspend the salt in a suitable solvent like DCM and add an appropriate amount of a base (e.g., 2 equivalents of NaOH solution). Extract the free base into an organic solvent, dry the organic layer with Na₂SO₄, and concentrate under reduced pressure.
-
In Situ Mono-protonation:
-
Dissolve (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Under stirring, slowly add one equivalent of freshly distilled chlorotrimethylsilane (Me₃SiCl) dropwise. Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ, leading to the formation of the mono-hydrochloride salt of the diamine. A white precipitate may form.[6]
-
Allow the mixture to stir at 0 °C for 15-20 minutes.
-
-
Boc Protection Reaction:
-
To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.1 eq) dissolved in a minimal amount of methanol.
-
Add triethylamine (TEA) (1.1 eq) to the reaction mixture. The TEA serves to neutralize the HCl generated and to facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product, tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, can be purified by column chromatography on silica gel if necessary, though this procedure often yields a product of high purity.
-
Caption: Experimental workflow for mono-N-Boc protection.
Quantitative Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Physical Properties |
| (1S,4S)-2,5-diazabicyclo[2.2.1]heptane | 132339-20-9 | C₅H₁₀N₂ | 98.15[7] | Boiling Point: 175 °C[8] |
| (1S,4S)-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide | 132747-20-7 | C₅H₁₀N₂ · 2HBr | 259.97[9] | Melting Point: >300 °C (dec.) |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 | Melting Point: 22-24 °C |
| tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | 113451-59-5 | C₁₀H₁₈N₂O₂ | 198.26[4] | Melting Point: 74-76 °C[2] |
Characterization Data
-
¹H NMR of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (D₂O): δ = 4.67 (d, 2H), 3.65–3.57 (m, 4H), 2.29 (s, 2H).[10]
-
¹³C NMR of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (D₂O): δ = 56.36, 47.09, 34.73.[10]
-
¹H NMR of tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CDCl₃): Spectral data available from commercial suppliers confirms the structure.[11]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Formation of Di-Boc Product | - (Boc)₂O added too quickly. - Insufficient mono-protonation. - Reaction temperature too high. | - Ensure slow, dropwise addition of the (Boc)₂O solution at 0 °C. - Verify the quality and exact equivalence of the acid source (Me₃SiCl or HCl). - Maintain the reaction at a low temperature during the addition phase. |
| Incomplete Reaction | - Insufficient amount of (Boc)₂O or base. - Inactive reagents. - Short reaction time. | - Use a slight excess (1.05-1.1 eq) of (Boc)₂O and base. - Use fresh, high-purity reagents. (Boc)₂O can degrade over time. - Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. |
| Low Isolated Yield | - Incomplete extraction from the aqueous phase. - Product loss during purification. | - Ensure the aqueous layer is made sufficiently basic (pH > 12) before extraction.[6] - Perform multiple extractions with an appropriate organic solvent. - Minimize the number of purification steps if the crude product is of high purity. |
Conclusion
The selective mono-N-Boc protection of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane is a critical transformation for its application in synthetic chemistry. The protocol detailed in this note, which relies on the strategic in situ mono-protonation of the diamine, provides a reliable and high-yielding method to obtain the desired mono-protected product. By carefully controlling stoichiometry and reaction conditions, researchers can effectively prevent the formation of the di-substituted byproduct, facilitating the subsequent elaboration of this valuable chiral scaffold.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. (1S,4S)-(-)-2-Boc-2,5-二氮杂双环[2.2.1]庚烷 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | C10H18N2O2 | CID 11521263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. arctomsci.com [arctomsci.com]
- 8. Cas 132339-20-9,(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane | lookchem [lookchem.com]
- 9. scbt.com [scbt.com]
- 10. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 11. tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride | 134003-84-2 [chemicalbook.com]
Application Notes and Protocols for the Synthesis of 2-Azabicyclo[2.2.1]heptane via Aza-Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[2.2.1]heptane framework, a bridged saturated heterocycle, is a crucial scaffold in medicinal chemistry and asymmetric synthesis.[1][2][3] Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive building block for the design of novel therapeutics and chiral catalysts.[2][4][5] Compounds incorporating this moiety have shown significant biological activities, including as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[4][6] Furthermore, this bicyclic system serves as a versatile precursor for a range of complex molecules and natural products.[7][8]
The aza-Diels-Alder reaction stands out as a powerful and stereoselective method for the construction of the 2-azabicyclo[2.2.1]heptane core.[1][9] This [4+2] cycloaddition, involving a diene and an imine as the dienophile, provides a direct route to this valuable heterocyclic system.[10][11] This guide provides an in-depth overview of the aza-Diels-Alder reaction for 2-azabicyclo[2.2.1]heptane synthesis, including mechanistic insights, detailed experimental protocols, and applications.
Reaction Mechanism and Stereoselectivity
The aza-Diels-Alder reaction is a modification of the conventional Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or, more commonly, the dienophile.[10] The reaction between a conjugated diene, such as cyclopentadiene, and an imine (a C=N double bond) leads to the formation of a six-membered nitrogen-containing ring.
The mechanism can proceed through either a concerted or a stepwise pathway.[10][12] In the concerted mechanism, the two new carbon-nitrogen and carbon-carbon sigma bonds are formed simultaneously.[11] However, when the imine is protonated or coordinated to a strong Lewis acid, the mechanism can shift to a stepwise process involving a Mannich-type addition followed by cyclization.[10][12] The use of Lewis acids or Brønsted acids is often crucial for activating the imine dienophile and accelerating the reaction.[13][14][15]
A key feature of the aza-Diels-Alder reaction with cyclic dienes like cyclopentadiene is its stereoselectivity. The reaction typically favors the formation of the exo isomer over the endo isomer.[10][16][17] This preference is attributed to the lowest-energy transition state, which places the larger substituent on the imine carbon in a position away from the diene.[10]
Caption: General mechanism of the aza-Diels-Alder reaction.
Asymmetric Synthesis Strategies
Achieving high enantioselectivity is often a primary goal in the synthesis of 2-azabicyclo[2.2.1]heptane derivatives for pharmaceutical applications. This is typically accomplished through two main strategies:
-
Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the imine dienophile to direct the cycloaddition to one face of the molecule, leading to the preferential formation of one enantiomer. The auxiliary can then be cleaved to yield the desired product.
-
Chiral Catalysis: A chiral catalyst, such as a chiral Lewis acid or a chiral Brønsted acid, is used to create a chiral environment around the reactants, favoring the formation of one enantiomer.[13][14][18] This approach is often more atom-economical as the chiral source is used in substoichiometric amounts.
Experimental Protocol: Asymmetric Synthesis of a 2-Azabicyclo[2.2.1]heptane Derivative
This protocol describes the asymmetric aza-Diels-Alder reaction between cyclopentadiene and an imine generated in situ from an amine and formaldehyde, a common and effective method.[10] The use of a chiral Brønsted acid catalyst can induce high enantioselectivity.[13]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzylamine | Reagent | Sigma-Aldrich | |
| Paraformaldehyde | Reagent | Sigma-Aldrich | |
| Cyclopentadiene | Dimer, freshly cracked | Sigma-Aldrich | Crack by heating the dimer and collecting the monomer by distillation. |
| Chiral Phosphoric Acid Catalyst | (R)-TRIP or similar | Strem Chemicals | |
| Dichloromethane (DCM) | Anhydrous | Acros Organics | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | |
| Silica Gel | 230-400 mesh | VWR | For column chromatography |
| Solvents for Chromatography | HPLC Grade | Fisher Scientific | Hexanes, Ethyl Acetate |
Step-by-Step Procedure
-
Imine Formation (In Situ):
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the chiral phosphoric acid catalyst (0.05 mmol, 5 mol%).
-
Add anhydrous dichloromethane (10 mL).
-
Add benzylamine (1.0 mmol, 1.0 eq) and paraformaldehyde (1.2 mmol, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the imine.
-
-
Aza-Diels-Alder Reaction:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add freshly cracked cyclopentadiene (3.0 mmol, 3.0 eq) to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-azabicyclo[2.2.1]heptane derivative.
-
-
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.
-
Caption: Workflow for the asymmetric aza-Diels-Alder synthesis.
Applications and Further Functionalization
The synthesized 2-azabicyclo[2.2.1]heptane derivatives are versatile intermediates.[19] The nitrogen atom can be functionalized, and the double bond (if present) can be subjected to various transformations such as hydrogenation, epoxidation, or dihydroxylation. These modifications allow for the creation of a diverse library of compounds for drug discovery and development.[20][21] For instance, they have been used in the synthesis of potent inhibitors of cathepsin C and as key components in the development of novel DPP-4 inhibitors.[4][6][21]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low conversion | Incomplete imine formation, low reactivity | Ensure anhydrous conditions. Increase reaction time or temperature slightly. Consider a more active catalyst. |
| Low exo selectivity | Reaction temperature too high | Maintain a low reaction temperature (-78 °C). |
| Low enantioselectivity | Ineffective catalyst, presence of water | Use a well-defined chiral catalyst. Ensure all reagents and solvents are anhydrous. |
| Difficult purification | Similar polarity of isomers or byproducts | Optimize the solvent system for column chromatography. Consider derivatization to aid separation. |
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric Formation and Isomerization of Three-Membered Rings : Catalyst Development and Evaluation [diva-portal.org]
- 6. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic studies toward longeracemine: a SmI2-mediated spirocyclization and rearrangement cascade to construct the 2-azabicyclo[2.2.1]heptane framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene [beilstein-journals.org]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. diva-portal.org [diva-portal.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. chemimpex.com [chemimpex.com]
- 20. Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. CA2903569A1 - Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides and their use as inhibitors of cathepsin c - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Synthesis of Enantiomerically Pure 2-Azabicyclo[2.2.1]heptane Intermediates
Executive Summary: The Strategic Value of a Privileged Scaffold
The 2-azabicyclo[2.2.1]heptane, or 2-azanorbornane, framework is a rigid, conformationally constrained bicyclic system that has garnered significant attention in medicinal chemistry and asymmetric synthesis.[1][2] Its unique three-dimensional architecture allows for the precise spatial arrangement of substituents, making it an ideal scaffold for developing potent and selective therapeutic agents.[3] Enantiomerically pure derivatives of this scaffold are crucial building blocks for a range of pharmaceuticals, including antiviral agents like Abacavir and Carbovir, and serve as versatile chiral ligands and organocatalysts in asymmetric transformations.[4][5]
This guide provides an in-depth analysis of field-proven strategies for obtaining these valuable intermediates in high enantiopurity. We move beyond simple step-by-step instructions to explain the causality behind methodological choices, offering researchers the insights needed to adapt and troubleshoot these syntheses. The protocols described herein are selected for their reliability, scalability, and stereochemical control.
Core Synthetic Strategies: A Comparative Analysis
The preparation of enantiopurified 2-azabicyclo[2.2.1]heptane intermediates can be broadly categorized into two approaches: asymmetric synthesis, which creates the desired stereocenters selectively, and resolution, which separates a racemic mixture.
Asymmetric Aza-Diels-Alder Reaction: Building Chirality from the Ground Up
The aza-Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene and an imine, is the most powerful and widely used method for the stereoselective synthesis of the 2-azabicyclo[2.2.1]heptane core.[1][6] The stereochemical outcome is controlled by a chiral auxiliary attached to the imine, which directs the approach of the diene.
Causality and Mechanistic Insight: The reaction is typically catalyzed by a Brønsted or Lewis acid. Protonation of the imine nitrogen lowers the LUMO energy, accelerating the reaction. The chiral auxiliary, often derived from a readily available chiral amine like (R)- or (S)-1-phenylethylamine, creates a sterically biased environment. This forces the cyclopentadiene to approach from the less hindered face, resulting in high diastereoselectivity in the cycloadduct. The exo transition state is generally favored kinetically, leading to the formation of the exo-isomer as the major product.[7]
Figure 1: Asymmetric Aza-Diels-Alder Workflow.
Protocol 1: Multigram Scale Synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Ester [6]
This protocol is an improvement on earlier methods, avoiding tedious chromatographic purification of the primary cycloadduct.
-
Step 1: Imine Formation.
-
To a cooled (0°C) solution of ethyl glyoxylate (25.6 g, 0.25 mol) in diethyl ether (150 mL), slowly add (R)-1-phenylethylamine (30.5 g, 0.25 mol).
-
Add anhydrous magnesium sulfate (45 g, 0.38 mol) as a drying agent.
-
Stir the mixture overnight at room temperature.
-
Filter off the solids and wash with diethyl ether.
-
Concentrate the filtrate under reduced pressure and distill the residue in vacuo (bp 95–98°C/0.05 mbar) to yield pure imine 2b (approx. 80% yield).
-
-
Step 2: Aza-Diels-Alder Cycloaddition.
-
In a flask charged with freshly cracked cyclopentadiene (33.0 g, 0.50 mol) and DMF (100 mL), add a solution of trifluoroacetic acid (TFA, 42.8 g, 0.375 mol) in water (10 mL) dropwise while maintaining the temperature below 30°C.
-
To this solution, add the prepared imine 2b (51.3 g, 0.25 mol) dropwise.
-
Stir the reaction mixture at ambient temperature for 48 hours.
-
Pour the mixture into ice water (300 mL) and extract with diethyl ether (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo to yield the crude cycloadduct.
-
-
Step 3: Hydrogenation and Salt Formation.
-
Dissolve the crude cycloadduct in ethanol (250 mL) and add 10% Palladium on carbon (Pd/C, 5.0 g).
-
Hydrogenate the mixture in a Parr apparatus at 50 psi H₂ for 24 hours.
-
Filter the reaction mixture through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate and dissolve the residue in diethyl ether (200 mL).
-
Add a saturated solution of HCl in diethyl ether until precipitation is complete.
-
Filter the precipitate, wash with cold diethyl ether, and dry to afford ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride as a crystalline solid. This step selectively crystallizes the desired diastereomer, significantly enhancing purity.
-
Enzymatic Kinetic Resolution: Harnessing Biocatalysis for Chirality
Kinetic resolution is an efficient strategy for separating racemates. It relies on an enantioselective catalyst—in this case, an enzyme—that preferentially transforms one enantiomer into a new product, leaving the unreacted, slow-reacting enantiomer in high enantiomeric excess. For the 2-azabicyclo[2.2.1]heptane system, the enzymatic hydrolysis of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (often called the Vince Lactam) is a cornerstone technique.[4][8]
Causality and Mechanistic Insight: Enzymes such as γ-lactamases or lipases possess a chiral active site.[9] When presented with a racemic lactam, one enantiomer (e.g., the (-)-enantiomer) fits perfectly into the active site and is rapidly hydrolyzed to the corresponding γ-amino acid. The other (+)-enantiomer fits poorly and reacts very slowly or not at all. This rate difference allows for the separation of the unreacted (+)-lactam from the water-soluble amino acid product. The efficiency of this separation is often described by the enantiomeric ratio (E), with high E-values (>100) being desirable for practical applications.[10]
Figure 2: Workflow for Enzymatic Kinetic Resolution.
Protocol 2: Lipase-Mediated Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one [10]
This protocol uses a commercially available lipase for a practical resolution process.
-
Step 1: Reaction Setup.
-
Prepare a suspension of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 g, 9.16 mmol) in water (20 mL).
-
Add Lipolase® (a commercial lipase preparation, 0.2 g) to initiate the reaction. Stir the mixture at a controlled temperature (e.g., 60°C).
-
-
Step 2: Monitoring and Enzyme Addition.
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining substrate (eeₛ) and the product (eeₚ).[11]
-
The reaction proceeds until approximately 50% conversion is reached, which theoretically yields products with the highest possible enantiopurity.
-
To maintain enzyme activity over the extended reaction time (which can be several days), add fresh portions of Lipolase (0.2 g) every 24 hours.
-
-
Step 3: Workup and Separation.
-
Once ~50% conversion is achieved (resulting in eeₛ > 99%), cool the reaction mixture.
-
Filter to remove the enzyme.
-
Saturate the aqueous solution with sodium chloride to decrease the solubility of the unreacted lactam.
-
Extract the mixture with an organic solvent like dichloromethane or ethyl acetate (3 x 25 mL). The unreacted enantiomerically pure lactam will move to the organic phase.
-
The hydrolyzed amino acid product remains in the aqueous phase as a salt.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the enantiomerically pure lactam.
-
The amino acid in the aqueous layer can be isolated by acidification and subsequent extraction or crystallization if desired.
-
Comparative Data Summary
The choice of synthetic strategy depends on factors such as scale, available starting materials, and the specific stereoisomer required. The following table summarizes the key attributes of the primary methods.
| Feature | Asymmetric Aza-Diels-Alder | Enzymatic Kinetic Resolution |
| Principle | Stereoselective bond formation | Selective transformation of one enantiomer |
| Stereocontrol | High diastereoselectivity (de >90%) | High enantioselectivity (ee >99%)[9] |
| Theoretical Yield | Up to 100% for the desired isomer | Maximum 50% for each enantiomer |
| Key Reagents | Chiral amine, cyclopentadiene, acid catalyst | Racemic lactam, specific enzyme (lipase/lactamase), buffer |
| Advantages | - Direct access to a single stereoisomer - High potential yield - Scalable[1][6] | - Exceptionally high enantiopurity - Mild, environmentally friendly conditions - Access to both enantiomers (substrate and product) |
| Disadvantages | - Requires a stoichiometric chiral auxiliary - Removal of the auxiliary is necessary - May require chromatography or crystallization for purification | - Theoretical yield is limited to 50% - Can require long reaction times - Enzyme cost and stability can be a factor |
Mandatory Downstream Processing: Unveiling the Core Scaffold
The initial products from these syntheses often require further modification to yield the versatile final intermediates.
Figure 3: Common Post-Synthesis Modification Workflow.
-
Removal of Chiral Auxiliary: For products from the aza-Diels-Alder reaction, the chiral auxiliary (e.g., 1-phenylethyl group) is typically removed via catalytic hydrogenolysis (H₂ gas with a Pd/C catalyst), which simultaneously reduces the double bond if present.[6]
-
N-Protection: The resulting secondary amine is often protected to facilitate handling and prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is most common, introduced using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine.[12]
-
Functional Group Interconversion: Ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄), providing another key functional handle for further derivatization.[12][13]
Conclusion
The synthesis of enantiomerically pure 2-azabicyclo[2.2.1]heptane intermediates is a well-established field with robust and reliable methodologies. The asymmetric aza-Diels-Alder reaction offers a direct, high-yield route to specific diastereomers and is amenable to large-scale synthesis.[6] In parallel, enzymatic kinetic resolution provides a pathway to products with exceptional enantiopurity, making it an invaluable tool, particularly for accessing the unnatural enantiomer or when the racemic precursor is readily available.[9][10] A thorough understanding of the principles, advantages, and practical limitations of each method, as detailed in this guide, empowers researchers to select the optimal synthetic strategy for their specific drug development and discovery objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2009007759A1 - Resolution process - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 13. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: Characterization of 2,5-Diazabicyclo[2.2.1]heptanes as α7 Neuronal Nicotinic Receptor Ligands
Introduction and Scientific Rationale
The α7 neuronal nicotinic acetylcholine receptor (nAChR) has emerged as a high-priority target for therapeutic intervention in a range of central nervous system (CNS) disorders. This homopentameric ligand-gated ion channel is prominently expressed in key brain regions associated with cognition, such as the hippocampus and cerebral cortex.[1] Its dysfunction is implicated in the pathophysiology of schizophrenia and Alzheimer's disease, particularly in the cognitive deficits that are hallmarks of these conditions.[2] The α7 nAChR is unique due to its high permeability to calcium, rapid activation, and even faster desensitization, properties that allow it to modulate a wide array of downstream signaling events crucial for synaptic plasticity, learning, and memory.[3][4]
The 2,5-diazabicyclo[2.2.1]heptane scaffold represents a conformationally rigid piperazine analog that has proven to be a "privileged structure" in medicinal chemistry for targeting nAChRs.[5][6] Its rigid bicyclic nature reduces the entropic penalty upon binding to a receptor and allows for a more precise orientation of pharmacophoric elements. This structural constraint is particularly advantageous for achieving high affinity and selectivity for the α7 nAChR subtype.[7][8] This guide provides a comprehensive overview and detailed protocols for the synthesis, in vitro characterization, and in vivo evaluation of novel 2,5-diazabicyclo[2.2.1]heptane derivatives as α7 nAChR ligands.
Synthesis of 2,5-Diazabicyclo[2.2.1]heptane Ligands
2.1 Rationale for Synthetic Route Selection
The synthesis of the chiral (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core is efficiently achieved from the readily available and inexpensive starting material, trans-4-hydroxy-L-proline. This approach establishes the critical stereochemistry early in the synthesis. Subsequent functionalization, typically at the N-5 position, allows for the exploration of structure-activity relationships (SAR) by coupling various aryl or heteroaryl moieties, which are crucial for potent α7 nAChR agonist activity.[7][9]
2.2 Protocol: Asymmetric Synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane
This protocol outlines a common route to a key intermediate. The benzyl group serves as a protecting group that can be removed later for further derivatization.
Materials:
-
trans-4-Hydroxy-L-proline
-
Tosyl chloride (TsCl)
-
Pyridine
-
Lithium aluminum hydride (LAH)
-
Benzylamine
-
Hydrobromic acid in acetic acid (33%)
-
Sodium methoxide
-
Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
N-Tosylation: Dissolve trans-4-hydroxy-L-proline in pyridine and cool to 0 °C. Add tosyl chloride portion-wise and stir overnight at room temperature.
-
Reduction: In a separate flask, prepare a suspension of LAH in dry THF. Slowly add the N-tosylated product from step 1. Reflux the mixture for 4-6 hours.
-
Cyclization: The resulting diol is then tosylated again using TsCl and pyridine. The ditosylated intermediate is cyclized by heating with benzylamine in a sealed tube with methanol at 90-100 °C to form (1S,4S)-2-benzyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane.[1]
-
Detosylation: The tosyl group is cleaved by heating with hydrobromic acid in acetic acid.[1]
-
Free Base Formation: The resulting dihydrobromide salt is converted to the free base by treatment with a base such as sodium methoxide in methanol, yielding the title intermediate.[10]
Causality Note: The rigid proline backbone is the cornerstone of this synthesis, dictating the stereochemical outcome. The two-step tosylation/cyclization is a robust method for forming the bicyclic core.
In Vitro Characterization: Binding Affinity and Selectivity
3.1 Principle of Radioligand Competition Binding Assays
To determine the affinity of a novel compound for the α7 nAChR, a competitive radioligand binding assay is the gold standard.[11] This assay measures the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]Methyllycaconitine or [¹²⁵I]α-bungarotoxin). The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. The IC₅₀ is then converted to the inhibition constant (Ki), a true measure of binding affinity, using the Cheng-Prusoff equation.[12]
3.2 Workflow: In Vitro Ligand Characterization
References
- 1. Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cognitive improvement by activation of alpha7 nicotinic acetylcholine receptors: from animal models to human pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Welcome to the technical support center for the synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The inherent structural rigidity and chirality of the 2,5-diazabicyclo[2.2.1]heptane scaffold make it a valuable building block in medicinal chemistry.[1][2] However, its synthesis can present challenges. This document provides in-depth, experience-driven guidance to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several established routes, often starting from chiral pool materials to ensure the desired stereochemistry. A prevalent and practical approach begins with commercially available trans-4-hydroxy-L-proline.[1] This method involves a series of transformations including N-tosylation, reduction of the carboxylic acid, tosylation of the resulting hydroxyl groups, and finally, a cyclization reaction with methylamine under pressure to form the bicyclic ring system.[1]
Another strategy involves an epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters.[2][3] This pathway is particularly useful for accessing specific derivatives of the diazabicyclo[2.2.1]heptane core. Key to this reaction's success are the use of an electron-withdrawing N-protective group and a strong base to promote the cascade.[2][3]
Q2: I am observing a low yield in the final cyclization step. What are the likely causes?
Low yields in the cyclization to form the bicyclic structure are a frequent challenge. Several factors can contribute to this:
-
Incomplete reaction: The cyclization often requires elevated temperature and pressure. Ensure your reaction conditions are rigorously maintained. Inadequate heating or pressure can lead to a sluggish or incomplete reaction.
-
Side reactions: Competing intermolecular reactions can occur, leading to oligomeric or polymeric byproducts. This is particularly prevalent if the concentration of the starting material is too high.
-
Purity of starting materials: Impurities in the precursor can interfere with the cyclization. Ensure the di-tosylated or di-mesylated proline derivative is of high purity before proceeding.
-
Base strength and stoichiometry: If a base is used to facilitate the cyclization, its strength and stoichiometry are critical. An insufficient amount of a weak base may not effectively promote the intramolecular nucleophilic attack.
Q3: How can I effectively purify the final product, this compound?
The purification strategy depends on the form of the final product (free base or salt).
-
For the free base: The product is often a low-melting solid or an oil.[4] Purification can typically be achieved by vacuum distillation or column chromatography on silica gel. A common eluent system for column chromatography is a gradient of dichloromethane and methanol.
-
For the dihydrobromide or dihydrochloride salt: The salt form is generally a crystalline solid and can be purified by recrystallization.[5][6] Common solvents for recrystallization include ethanol, methanol, or mixtures with diethyl ether. The dihydrobromide salt, for instance, can be obtained by treating the free base with hydrobromic acid.[7]
Troubleshooting Guides
This section provides a structured approach to resolving specific experimental issues.
Guide 1: Low Yield of the Bicyclic Amine
Problem: The overall yield of this compound is significantly lower than reported in the literature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Steps & Explanations:
-
Assess Starting Material Purity:
-
Action: Analyze your key intermediates, such as the di-tosylated or di-mesylated proline derivative, using NMR and TLC.
-
Rationale: Impurities can act as catalysts for side reactions or inhibit the desired cyclization. Even small amounts of residual starting materials from previous steps can have a significant impact.
-
-
Scrutinize Reaction Conditions:
-
Action: Double-check the temperature, pressure, and reaction time against established protocols.[1]
-
Rationale: The intramolecular cyclization to form the bicyclic system is often kinetically controlled. Deviations from optimal conditions can favor the formation of thermodynamically more stable, but undesired, byproducts.
-
-
Evaluate Reagent Stoichiometry and Addition:
-
Action: Ensure the molar ratios of your reactants are correct. For the cyclization with methylamine, using an excess of methylamine can help drive the reaction to completion.
-
Rationale: Inaccurate stoichiometry can lead to incomplete conversion or the formation of side products from reactions with unreacted intermediates.
-
-
Consider Reaction Concentration:
-
Action: If you suspect polymerization or oligomerization is a significant issue, try running the reaction at a higher dilution.
-
Rationale: High concentrations can favor intermolecular reactions over the desired intramolecular cyclization.
-
Guide 2: Difficulty in Product Purification
Problem: The crude product is difficult to purify, showing multiple spots on TLC or broad peaks in NMR.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purification challenges.
Detailed Steps & Explanations:
-
Characterize the Impurities:
-
Action: Obtain NMR and Mass Spectrometry data of your crude product to identify the nature of the impurities.
-
Rationale: Understanding the structure of the impurities will inform the best purification strategy. For example, are they unreacted starting materials, diastereomers, or byproducts from side reactions?
-
-
Salt Formation and Recrystallization:
-
Action: Convert the crude free base to its dihydrochloride or dihydrobromide salt.[5][6] Attempt recrystallization from various polar solvents.
-
Rationale: The salt form often has significantly different solubility properties than the free base and many organic impurities, allowing for effective purification by crystallization.
-
-
Optimize Chromatographic Conditions:
-
Action: If using column chromatography, screen different eluent systems. For basic amines, it is often beneficial to use silica gel that has been pre-treated with a small amount of triethylamine or to add a small percentage of triethylamine to the eluent.
-
Rationale: Amines can interact strongly with the acidic silica gel, leading to tailing and poor separation. Neutralizing the silica surface can significantly improve chromatographic performance.
-
-
Consider Distillation:
-
Action: If the free base is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.
-
Rationale: Distillation separates compounds based on their boiling points and can be very effective for removing less volatile or non-volatile impurities.
-
Experimental Protocols
Protocol 1: Synthesis of (1S,4S)-2-Methyl-5-(4-methylbenzenesulfonyl)-2,5-diazabicyclo[2.2.1]heptane
This protocol is an example of a key intermediate synthesis.[4]
| Reagent | Molar Eq. | MW | Amount |
| (1S,4S)-5-(4-methylbenzenesulfonyl)-2,5-diazabicyclo[2.2.1]heptane | 1.0 | 266.36 g/mol | 760 mg |
| Potassium Carbonate (K₂CO₃) | 1.0 | 138.21 g/mol | 760 mg |
| Methanol | - | - | 30 mL |
Procedure:
-
Dissolve 760 mg (5.52 mmol) of (1S,4S)-5-(4-methylbenzenesulfonyl)-2,5-diazabicyclo[2.2.1]heptane in 30 mL of methanol.
-
Add 760 mg (5.52 mmol) of potassium carbonate to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Add 20 mL of water to the residue.
-
Extract the aqueous layer with methylene chloride (2 x 40 mL).
-
Combine the organic layers, dry over magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure to yield the product.
Protocol 2: N-Boc Protection of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
This is a common protection step for further functionalization.[1]
| Reagent | Molar Eq. | MW | Amount |
| (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | 1.0 | 112.17 g/mol | 20.0 g |
| Triethylamine | 4.0 | 101.19 g/mol | 30.0 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.25 | 218.25 g/mol | 20.0 g |
| Dichloromethane | - | - | 200 mL |
Procedure:
-
Dissolve 20.0 g (73 mmol) of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane in 200 mL of dry dichloromethane and cool to 5 °C.
-
Add 30.0 g (0.29 mol) of dry triethylamine dropwise.
-
Add 20.0 g (88 mmol) of Boc anhydride.
-
Stir the mixture for 6 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in 100 mL of water and extract continuously with ethyl acetate for 24 hours.
-
Dry the organic layer with sodium sulfate and evaporate the solvent.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide | 125224-62-6 | AFA22462 [biosynth.com]
- 6. (1S,4S)-2-Methyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride | C6H14Cl2N2 | CID 18658658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Control in 2-Azabicyclo[2.2.1]heptane Synthesis
Welcome to the technical support center for the synthesis of 2-azabicyclo[2.2.1]heptanes. This guide is designed for researchers, scientists, and drug development professionals actively working with this privileged scaffold. The unique bridged bicyclic structure of 2-azabicyclo[2.2.1]heptane presents significant stereochemical challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, helping you navigate the complexities of stereochemical control and achieve your desired stereoisomers with high purity.
Section 1: Troubleshooting Guide - Common Stereochemical Challenges
This section addresses specific problems you might encounter during the synthesis of 2-azabicyclo[2.2.1]heptanes, offering explanations for the underlying causes and providing actionable solutions.
Poor endo/exo Diastereoselectivity in Aza-Diels-Alder Reactions
Question: My aza-Diels-Alder reaction between an imine and cyclopentadiene is yielding a mixture of endo and exo diastereomers with poor selectivity. How can I improve the selectivity for the desired isomer?
Answer: The endo/exo selectivity in the Diels-Alder reaction is a classic challenge governed by a combination of steric and electronic factors. While the "endo rule" often predicts the major product, this is not always the case, especially in aza-Diels-Alder reactions.[1][2]
Causality and Solutions:
-
Steric Hindrance: The exo transition state is generally less sterically hindered than the endo transition state. If your dienophile or the N-substituent on the imine is bulky, it can favor the exo product.
-
Troubleshooting:
-
Modify the N-Substituent: If synthetically feasible, consider using a smaller N-substituent on the imine.
-
Dienophile Modification: While less common for this specific scaffold, altering substituents on the cyclopentadiene can influence steric interactions.
-
-
-
Secondary Orbital Interactions: The preference for the endo product is often attributed to stabilizing secondary orbital interactions between the p-orbitals of the activating group on the dienophile and the p-orbitals of the diene.[2][3]
-
Troubleshooting:
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance endo selectivity. The Lewis acid coordinates to the imine's nitrogen or a carbonyl group if present, lowering the LUMO energy and strengthening secondary orbital interactions.[2][4] Common Lewis acids for this purpose include BF₃·Et₂O, TiCl₄, and SnCl₄. The choice of Lewis acid can be critical, and screening may be necessary.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, acetonitrile).
-
-
-
Thermodynamic vs. Kinetic Control: The endo adduct is often the kinetically favored product, while the exo adduct can be the thermodynamically more stable product.[2] Higher reaction temperatures can lead to retro-Diels-Alder reactions and equilibration to the thermodynamic product.[5]
-
Troubleshooting:
-
Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can favor the kinetic endo product.
-
Reaction Time: Monitor the reaction progress over time. Prolonged reaction times, especially at elevated temperatures, may lead to an increase in the proportion of the exo isomer.
-
-
Experimental Workflow for Optimizing endo/exo Selectivity:
Caption: Troubleshooting workflow for poor endo/exo selectivity.
Low Enantioselectivity in Asymmetric Syntheses
Question: I am attempting an enantioselective synthesis of a 2-azabicyclo[2.2.1]heptane derivative, but the enantiomeric excess (ee) is low. What are the common pitfalls and how can I improve the ee?
Answer: Achieving high enantioselectivity in the synthesis of chiral 2-azabicyclo[2.2.1]heptanes often relies on the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. Low ee can result from a number of factors related to the chosen asymmetric strategy.
Causality and Solutions:
-
Ineffective Chiral Auxiliary: The chiral auxiliary may not be exerting sufficient steric or electronic influence to effectively control the facial selectivity of the reaction.
-
Troubleshooting:
-
Screen Chiral Auxiliaries: There are numerous chiral auxiliaries available. For aza-Diels-Alder reactions, common choices include those derived from (R)- or (S)-1-phenylethylamine.[6][7] Other auxiliaries, such as those based on camphor or menthol, have also been employed.[7]
-
Double Diastereoselection: In some cases, using a chiral auxiliary on both the imine and the dienophile (if applicable) can lead to "matched" or "mismatched" pairings, significantly impacting diastereoselectivity and, ultimately, enantioselectivity after auxiliary removal.[7]
-
-
-
Suboptimal Chiral Catalyst Performance: The chiral catalyst may not be forming a well-defined, stereochemically rigid transition state with the substrate.
-
Troubleshooting:
-
Catalyst Loading and Purity: Ensure the catalyst is of high purity and use the optimal loading. Too little catalyst may result in a significant background uncatalyzed reaction, lowering the ee.
-
Ligand Modification: For metal-based catalysts, the chiral ligand is crucial. Fine-tuning the steric and electronic properties of the ligand can dramatically improve enantioselectivity.
-
Brønsted Acid Catalysis: Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective synthesis of 2-azabicyclo[2.2.1]heptanes, particularly through the ring-opening of meso-epoxides.[8][9][10] If applicable to your route, this is a highly effective modern approach.
-
-
-
Reaction Conditions: Temperature, solvent, and concentration can all impact the enantioselectivity of a catalyzed reaction.
-
Troubleshooting:
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Screening: The solvent can influence catalyst solubility, aggregation, and the overall geometry of the transition state. A screen of various solvents is highly recommended.
-
Concentration: In some cases, the concentration of the reactants can affect the ee, particularly if catalyst aggregation or deactivation is an issue.
-
-
Data on Chiral Auxiliary Performance in Aza-Diels-Alder Reactions:
| Chiral Auxiliary on Imine | Diene | Lewis Acid | Diastereomeric Ratio (exo:endo) | Reference |
| (R)-1-phenylethylamine | Cyclopentadiene | BF₃·Et₂O | High (exo favored) | [6] |
| (-)-8-phenylmenthyl | Cyclopentadiene | Protonated | High (exo favored) | [7] |
| (+)-8-phenylneomenthyl | Cyclopentadiene | Protonated | High (exo favored) | [7] |
Unexpected Side Reactions and Product Instability
Question: I am observing unexpected byproducts in my reaction, or my desired 2-azabicyclo[2.2.1]heptene product seems to be unstable. What could be the cause?
Answer: The strained nature of the 2-azabicyclo[2.2.1]heptane ring system can lead to unique reactivity and potential instability, particularly in the unsaturated derivatives.
Causality and Solutions:
-
Retro-Diels-Alder Reaction: The aza-Diels-Alder reaction is often reversible.[5] At elevated temperatures, the cycloadduct can undergo a retro-Diels-Alder reaction, leading back to the imine and diene.
-
Troubleshooting:
-
Maintain Low Temperatures: Avoid high temperatures during the reaction and work-up.
-
Immediate Downstream Processing: If the cycloadduct is an intermediate, it is often best to proceed to the next step (e.g., hydrogenation of the double bond) without extensive purification of the unsaturated bicyclic system. Hydrogenation of the double bond locks the bicyclic structure and prevents the retro-Diels-Alder reaction.[6]
-
-
-
Rearrangements: Under certain conditions, particularly with acid catalysis, the bicyclic scaffold can be prone to rearrangements.
-
Troubleshooting:
-
Careful pH Control: During work-up and purification, maintain careful control over the pH to avoid acid-catalyzed rearrangements.
-
Milder Reagents: Where possible, opt for milder reagents in subsequent transformations.
-
-
-
Oxidation/Decomposition: The nitrogen atom and any double bonds in the molecule can be susceptible to oxidation.
-
Troubleshooting:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Degassed Solvents: Use degassed solvents to remove dissolved oxygen.
-
Storage: Store sensitive compounds at low temperatures and under an inert atmosphere.
-
-
Protocol for a Diastereoselective Aza-Diels-Alder Reaction and Subsequent Hydrogenation:
This protocol is adapted from literature procedures for the synthesis of an exo-2-azabicyclo[2.2.1]heptane derivative.[6]
-
Imine Formation:
-
To a cooled (0 °C) solution of ethyl glyoxylate in dichloromethane (CH₂Cl₂), add 4 Å molecular sieves.
-
Slowly add (R)-phenylethylamine with stirring.
-
Stir the mixture for 1 hour at 0 °C.
-
-
Aza-Diels-Alder Cycloaddition:
-
Cool the reaction mixture to -60 °C.
-
Add trifluoroacetic acid (CF₃COOH) and boron trifluoride diethyl etherate (BF₃·Et₂O).
-
Slowly add freshly distilled cyclopentadiene.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with CH₂Cl₂, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Hydrogenation:
-
The crude cycloadduct can be purified by flash chromatography, though in some cases, it can be carried forward directly.
-
Dissolve the purified cycloadduct in ethanol.
-
Add palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the saturated 2-azabicyclo[2.2.1]heptane derivative.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to the 2-azabicyclo[2.2.1]heptane core?
A1: The hetero-Diels-Alder reaction between an N-substituted imine and cyclopentadiene is one of the most widely used and versatile methods for constructing the 2-azabicyclo[2.2.1]hept-5-ene skeleton.[5][6] This intermediate can then be hydrogenated to afford the saturated bicyclic system. Other notable methods include intramolecular amination of C-H bonds and the ring-opening of meso-epoxides.[8][9][11]
Q2: How can I determine the endo vs. exo stereochemistry of my product?
A2: The stereochemistry is typically determined using NMR spectroscopy, specifically by analyzing the coupling constants and through Nuclear Overhauser Effect (NOE) experiments. For example, in many 7-azabicyclo[2.2.1]heptane systems, there is no observable coupling between the bridgehead proton and an adjacent endo proton.[12] X-ray crystallography provides definitive proof of stereochemistry if a suitable crystal can be obtained.[13][14]
Q3: My synthesis of epibatidine analogues is challenging. Are there any specific considerations for this class of compounds?
A3: The synthesis of epibatidine and its analogues has been extensively studied due to their potent analgesic properties.[15][16][17][18][19] A key challenge is the stereospecific installation of the chloropyridyl moiety. Many syntheses rely on a Diels-Alder approach, and controlling the exo/endo selectivity is paramount. Some synthetic routes have surprisingly found a preference for the desired exo isomer, which is not always the predicted outcome.[17] Careful selection of the dienophile and reaction conditions is crucial.
Q4: Are there catalytic asymmetric methods that avoid the use of chiral auxiliaries?
A4: Yes, the development of catalytic asymmetric methods is a significant area of research. As mentioned earlier, chiral phosphoric acid-catalyzed desymmetrization of meso-epoxides provides an excellent route to enantioenriched 2-azabicyclo[2.2.1]heptanes with hydroxyl functionality.[8][9][20] Additionally, transition metal catalysts with chiral ligands have been explored for various transformations leading to this scaffold.
Q5: What is the role of the N-protecting group in the synthesis and stereocontrol?
A5: The N-protecting group plays several critical roles. It modulates the reactivity of the imine in Diels-Alder reactions, can influence the endo/exo selectivity through steric effects, and can be used to introduce a chiral auxiliary (e.g., a phenylethyl group). Common protecting groups include benzyl, carbamates (e.g., Boc, Cbz), and sulfonyl groups. The choice of protecting group can also affect the ease of subsequent transformations and the final deprotection step.
Section 3: Key Synthetic Strategies at a Glance
References
- 1. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and stereochemical assignment of exo- and endo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of (−)-epibatidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis [ch.ic.ac.uk]
- 17. scielo.br [scielo.br]
- 18. Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of -Epoxides. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Technical Support Center: Optimizing Microwave-Assisted Biginelli Cyclocondensation
Welcome to the technical support center for the microwave-assisted Biginelli cyclocondensation. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common issues, and offer optimized protocols for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives. As Senior Application Scientists, we have compiled field-proven insights to ensure your success with this powerful multicomponent reaction.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the microwave-assisted Biginelli reaction.
Q1: Why should I use microwave irradiation for the Biginelli reaction instead of conventional heating?
A1: Microwave irradiation offers several significant advantages over conventional heating methods for the Biginelli reaction. The primary benefits include drastically reduced reaction times (from hours to minutes), often leading to higher product yields and cleaner reaction profiles with fewer byproducts.[1][2][3] This is due to the efficient and uniform heating of the reaction mixture by microwaves, which directly interact with polar molecules.[4][5]
Q2: What is the general mechanism of the Biginelli reaction?
A2: The Biginelli reaction is a one-pot cyclocondensation involving an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative under acidic conditions.[6][7] The generally accepted mechanism, proposed by Kappe, involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enol form of the β-dicarbonyl compound to the iminium ion. The final step is an intramolecular cyclization and dehydration to yield the dihydropyrimidinone ring system.[7][8]
Q3: Is a catalyst always necessary for the microwave-assisted Biginelli reaction?
A3: While the reaction can proceed without a catalyst, particularly under high temperatures, the use of a Brønsted or Lewis acid catalyst is highly recommended to enhance reaction rates and improve yields.[7][9] A wide range of catalysts have been successfully employed, including Lewis acids like Yb(OTf)₃, Zn(OTf)₂, and various metal chlorides, as well as Brønsted acids like p-toluenesulfonic acid.[6][10][11]
Q4: Can I perform the microwave-assisted Biginelli reaction without a solvent?
A4: Yes, solvent-free (or "neat") conditions are a significant advantage of microwave-assisted synthesis for the Biginelli reaction.[1][2] This approach is not only environmentally friendly ("green chemistry") but can also lead to higher yields and simpler product work-up.[1][3] The reactants themselves can often absorb sufficient microwave energy to drive the reaction.
Q5: What is a typical temperature and time for a microwave-assisted Biginelli reaction?
A5: Typical temperatures for microwave-assisted Biginelli reactions range from 80°C to 140°C.[4][12][13] Reaction times are generally short, often between 5 to 30 minutes.[4][12] However, the optimal conditions will depend on the specific substrates, catalyst, and solvent (if any) being used.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
| Symptom | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Yield | 1. Insufficient Catalyst Activity: The chosen catalyst may not be effective for your specific substrates. 2. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed efficiently. 3. Incorrect Stoichiometry: An incorrect molar ratio of reactants can limit the yield. 4. Decomposition of Reactants or Product: Excessive temperature or prolonged reaction times can lead to degradation.[14] 5. Poor Microwave Absorption: The reaction mixture may not be absorbing microwave energy effectively. | 1. Catalyst Screening: Test different Lewis or Brønsted acid catalysts. For example, Yb(OTf)₃ is often highly effective.[6][8] Consider increasing the catalyst loading (e.g., from 10 mol% to 15 mol%).[10] 2. Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C. A temperature of 120°C is a good starting point for many systems.[4][12] 3. Adjust Molar Ratios: A slight excess of the urea/thiourea component (e.g., 1.2-1.5 equivalents) is often beneficial.[13] For some systems, increasing the amount of guanidine hydrochloride has been shown to improve conversion.[15] 4. Reduce Temperature and Time: If you suspect decomposition, reduce the reaction temperature and/or time. Monitor the reaction progress by TLC to find the optimal endpoint. 5. Add a Polar Solvent: If running solvent-free, consider adding a small amount of a polar, high-boiling solvent like ethanol, acetic acid, or DMF to improve microwave absorption.[4][6] |
| Formation of Multiple Byproducts | 1. Knoevenagel Condensation: The aldehyde and β-dicarbonyl compound can react to form a Knoevenagel adduct, which may not cyclize.[16] 2. Self-Condensation of Aldehyde: Aldehydes can undergo self-condensation, especially at high temperatures. 3. Side Reactions of Urea: At very high temperatures, urea can decompose. 4. Formation of Styryl Derivatives: A common byproduct is the formation of a 6-styryl-dihydropyrimidinone.[10][16] | 1. Optimize Catalyst and Temperature: A well-chosen catalyst and optimized temperature can favor the desired three-component reaction over the two-component Knoevenagel condensation. 2. Control Temperature: Avoid excessive temperatures to minimize aldehyde self-condensation. 3. Use a Milder Catalyst: Strong acids can sometimes promote side reactions. Consider using a milder Lewis acid. 4. Adjust Stoichiometry: The formation of styryl derivatives can sometimes be suppressed by optimizing the reactant ratios. |
| Reaction Does Not Go to Completion | 1. Insufficient Reaction Time or Temperature: The reaction may need more energy or time to reach completion. 2. Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. 3. Equilibrium Limitations: The reaction may be reaching an equilibrium state. | 1. Increase Reaction Time/Temperature: Incrementally increase the reaction time or temperature and monitor by TLC. 2. Use a More Robust Catalyst: Consider a more stable catalyst, such as a supported catalyst, which can also aid in purification.[17] 3. Remove Water: Although often not necessary in microwave reactions, if water is suspected to be inhibiting the reaction, consider adding a dehydrating agent. |
| Poor Reproducibility | 1. Inconsistent Microwave Power Output: Domestic microwave ovens can have uneven power distribution. 2. Variability in Reagent Quality: Impurities in starting materials can affect the reaction outcome. 3. Inconsistent Reaction Volume and Vessel Sealing: These factors can affect the temperature and pressure inside the reaction vessel. | 1. Use a Dedicated Scientific Microwave Reactor: These instruments provide precise control over temperature, pressure, and power, ensuring reproducibility.[5] 2. Purify Starting Materials: Ensure the purity of your aldehydes, β-dicarbonyl compounds, and urea/thiourea. 3. Maintain Consistent Parameters: Use the same reaction volume, vessel size, and ensure proper sealing for each experiment. |
Optimized Experimental Protocols
The following are detailed, step-by-step methodologies for conducting a microwave-assisted Biginelli reaction.
Protocol 1: Solvent-Free Synthesis of Dihydropyrimidinones
This protocol is adapted from methodologies emphasizing green chemistry principles.[1][13]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.2 mmol)
-
Catalyst (e.g., sulfamic acid, 20 mol%)[1]
-
Microwave reaction vessel (10 mL) with a magnetic stir bar
Procedure:
-
To the microwave reaction vessel, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.2 mmol), and the catalyst.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 300 W) or a set temperature (e.g., 100°C) for the optimized time (typically 5-15 minutes). Ensure stirring is active.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the vessel to room temperature.
-
Add cold water or ice to the reaction mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Protocol 2: Synthesis in a Polar Solvent
This protocol is suitable for substrates that may require a solvent for better solubility and microwave energy absorption.[6][12]
Materials:
-
Aldehyde (1.0 mmol)
-
β-dicarbonyl compound (1.1 mmol)
-
Guanidine hydrochloride (2.0 mmol)[12]
-
Sodium bicarbonate (4.0 mmol)[12]
-
Ethanol (2 mL)
-
Microwave reaction vessel (10 mL) with a magnetic stir bar
Procedure:
-
In the microwave reaction vessel, dissolve the aldehyde (1.0 mmol) in ethanol (2 mL).
-
Add the β-dicarbonyl compound (1.1 mmol), guanidine hydrochloride (2.0 mmol), and sodium bicarbonate (4.0 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Set the temperature to 120°C and irradiate for 10-20 minutes with active stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add cold water to dissolve the sodium bicarbonate.
-
Cool the mixture in an ice bath to facilitate product precipitation.
-
Collect the solid by filtration, wash with cold water and then cold ethanol.
-
Dry the product. Further purification can be achieved by recrystallization if necessary.
Visualizing the Process
To better understand the reaction and troubleshooting workflow, the following diagrams have been generated.
Caption: The acid-catalyzed mechanism of the Biginelli reaction.
Caption: A logical workflow for troubleshooting the Biginelli reaction.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. studylib.net [studylib.net]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. moodle2.units.it [moodle2.units.it]
- 10. mdpi.com [mdpi.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. arts.units.it [arts.units.it]
- 15. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Welcome to the technical support guide for the purification of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane. This bicyclic diamine is a rigid, chiral scaffold crucial in medicinal chemistry and catalyst design.[1][2] Its inherent basicity and polarity can present unique challenges during purification. This guide provides practical, field-tested advice in a question-and-answer format to help you navigate these challenges and obtain your target compound with the desired purity.
Frequently Asked Questions (FAQs)
Q1: My synthesis yielded a crude product. What are the first steps I should take before attempting purification?
A1: Before any purification, a preliminary analysis of the crude material is essential.
-
Obtain a ¹H NMR spectrum: This will give you a rough estimate of purity, identify major byproducts, and detect residual solvents (e.g., toluene, THF, diethyl ether).
-
Run a Thin Layer Chromatography (TLC): Since the compound is UV-inactive, use a ninhydrin stain for visualization. This helps in choosing a suitable solvent system for column chromatography and assessing the complexity of the mixture.[1][3]
-
Determine the form: Is your product the free base or a salt (e.g., dihydrobromide)? The synthesis workup dictates this. Acidic workups yield salts, while basic extractions yield the free base.[1] This is the most critical factor in choosing a purification strategy.
Q2: What are the common impurities I should expect?
A2: Impurities are almost always related to the synthetic route. The common synthesis from trans-4-hydroxy-L-proline involves several steps.[1][4]
-
Unreacted Starting Materials: Such as protected hydroxyprolinol derivatives.
-
Partially Reacted Intermediates: For example, incompletely cyclized products or compounds where a protecting group (like Tosyl) has not been fully removed.
-
Reagents: Residual tosylates, mesylates, or Boc-anhydride.
-
Solvents: High-boiling point solvents like toluene used during cyclization can be difficult to remove.[1][3]
Q3: Should I purify the free base or convert it to a salt?
A3: This depends on the physical properties of your crude product and the nature of the impurities.
-
Purify as a Salt (Recommended for high purity): this compound forms stable, crystalline dihydrochloride or dihydrobromide salts.[1][5][6] Recrystallization of these salts is often the most effective method for removing both closely related structural analogs and colored impurities, yielding material of >99% purity.
-
Purify as the Free Base: The free base is often a low-melting solid or an oil.[7] If your crude product is relatively clean, vacuum distillation can be a fast and effective method. It is particularly good for removing non-volatile impurities like salts or residual protecting groups. Column chromatography is also performed on the free base.
Troubleshooting and Workflow Guides
Workflow: Choosing the Right Purification Method
This decision tree illustrates a logical workflow for selecting a purification strategy based on the state of your crude product.
Caption: Decision workflow for purifying this compound.
Issue: My ¹H NMR shows a complex mixture of peaks and the crude product is a dark, non-volatile oil.
Cause: This is common after the final deprotection and cyclization steps. The oil likely contains your free base product, polymeric byproducts, and non-volatile reagents.
Solution: Salt Formation and Recrystallization
This is the most robust method for cleaning up very impure material. The principle is to selectively crystallize the desired product as a salt, leaving organic-soluble impurities behind.
Experimental Protocol: Conversion to Dihydrochloride Salt & Recrystallization
-
Dissolution: Dissolve the crude oil in a minimal amount of a polar solvent like methanol (MeOH) or isopropanol (IPA) (approx. 2-3 mL per gram of crude).
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in a solvent where the salt is insoluble. A 2M solution of HCl in diethyl ether is ideal. Add the HCl solution dropwise with stirring until the mixture becomes strongly acidic (check with pH paper).
-
Precipitation: The dihydrochloride salt should precipitate as a solid. If it oils out, add more of the anti-solvent (diethyl ether) and scratch the flask walls with a glass rod to induce crystallization.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with the anti-solvent (diethyl ether or acetone) to remove soluble impurities.
-
Recrystallization: Transfer the collected solid to a clean flask. Add a minimal amount of a hot solvent system (see table below) to fully dissolve the solid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
Data Table: Recommended Recrystallization Solvent Systems
| Solvent System (v/v) | Observation |
| Methanol / Diethyl Ether | Good for initial precipitation and recrystallization. The salt is soluble in hot methanol and insoluble in ether. |
| Ethanol / Acetone | Another excellent option. Provides well-defined crystals upon slow cooling. |
| Isopropanol / Ethyl Acetate | Can be effective, but may require seeding to initiate crystallization. |
Issue: I am attempting flash chromatography, but the product is streaking badly on the TLC plate and column.
Cause: The target compound is a bicyclic diamine. The basic nitrogen atoms interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This causes tailing/streaking, leading to poor separation and recovery.
Solution: Use a Modified Eluent or a Different Stationary Phase
Experimental Protocol: Flash Column Chromatography on Basified Silica Gel
-
Prepare the Eluent: The key is to add a small amount of a volatile base to your eluent system to "deactivate" the silica gel. A common starting point is a gradient of Methanol in Dichloromethane (DCM).
-
Mobile Phase: Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 95 : 4.5 : 0.5 v/v/v). The small amount of aqueous ammonia acts as the deactivating agent. Alternatively, 1-2% triethylamine (TEA) can be used. A similar system of toluene/diethyl ether/methanol has been reported for a derivative.[1]
-
-
Pack the Column: Pack the column using the initial, less polar mobile phase composition.
-
Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase. For better resolution, it is advisable to pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Run the column, gradually increasing the polarity (increasing the percentage of methanol) to elute your product. Monitor the fractions by TLC using the same basified eluent system and ninhydrin stain.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note: The presence of ammonia or TEA may require co-evaporation with a solvent like methanol to fully remove.
Issue: I have a relatively pure oil (>80% by NMR) and want a quick purification. Is vacuum distillation feasible?
Cause: For removing non-volatile impurities (salts, baseline material from chromatography) from a thermally stable liquid or low-melting solid, distillation is highly efficient.
Solution: Short-Path Vacuum Distillation
Experimental Protocol: Vacuum Distillation of the Free Base
-
Setup: Use a Kugelrohr or a short-path distillation apparatus to minimize product loss on the glass surfaces. Ensure you have a well-controlled heating source (oil bath) and a reliable vacuum gauge.
-
Drying: Ensure the crude free base is anhydrous. If necessary, dissolve it in a solvent like DCM, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo before distillation.
-
Distillation:
-
Slowly apply vacuum to the system. The compound has a boiling point that will require a good vacuum (typically <1 mmHg).
-
Gently heat the distillation flask. Collect the fraction that distills over at a constant temperature. The boiling point will depend on the vacuum level.
-
Leave behind the high-boiling or non-volatile residue.
-
-
Validation: Confirm the purity of the distilled product by ¹H NMR and HPLC. The product should be a colorless oil or a white low-melting solid.[7]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 5. (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride, CasNo.127420-27-3 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 6. aksci.com [aksci.com]
- 7. (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | C6H12N2 | CID 15629280 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Minimizing Side Product Formation During N-Detosylation
Introduction
The p-toluenesulfonyl (tosyl, Ts) group is a cornerstone in synthetic organic chemistry for the protection of primary and secondary amines. Its robust nature makes it an excellent choice for enduring a wide range of reaction conditions. However, the very stability that makes it so useful can also render its removal—the N-detosylation step—a significant challenge.[1][2] This final deprotection step can be plagued by side reactions, leading to reduced yields, complex purification procedures, and, in the worst cases, failure to obtain the desired product.
This guide is designed to serve as a technical support resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of why side reactions occur and how they can be minimized or eliminated. By understanding the underlying mechanisms, you can make more informed decisions in planning and troubleshooting your N-detosylation reactions.
Part 1: Frequently Asked Questions - Understanding the Roots of Side Product Formation
This section addresses common questions about the challenges encountered during N-detosylation, providing foundational knowledge to prevent and diagnose issues.
Q1: What are the most common side products I should be aware of during N-detosylation?
Side product formation is highly dependent on both the substrate and the chosen deprotection method. However, several common classes of side products are frequently observed:
-
N-Alkylation: This is particularly problematic when using basic conditions in alcoholic solvents (e.g., NaOH in methanol). The alcohol can be converted to an alkylating agent, leading to the methylation or ethylation of the newly formed amine.[3]
-
Ring Opening/Cleavage: Substrates containing sensitive rings, such as aziridines or hydantoins, are susceptible to nucleophilic attack and subsequent ring opening, especially under harsh basic or acidic conditions.[4][5]
-
Rearrangement Products: Methods that proceed through cationic or radical intermediates can lead to molecular rearrangements, particularly in substrates with strained rings or adjacent stereocenters.
-
Elimination Products: If a suitable leaving group is present beta to the nitrogen, elimination can compete with deprotection, especially under basic conditions.
-
Incomplete Deprotection: The reaction may stall, leaving unreacted starting material, which complicates purification. This can be due to reagent inactivity, poor solubility, or steric hindrance.[5]
-
Cleavage of Other Functional Groups: Harsh reductive or acidic methods can lack chemoselectivity, leading to the undesired removal of other protecting groups (e.g., Boc, benzyl ethers) or the reduction of other functional groups (e.g., esters, ketones).[6]
Q2: How does my choice of detosylation reagent influence the types of side products I might see?
The choice of reagent is the most critical factor in controlling side product formation. Each reagent operates through a different mechanism, with its own set of advantages and disadvantages.
| Reagent/Method | Mechanism | Common Side Products | Best Suited For | Avoid With |
| HBr / Phenol in Acetic Acid | Acid-mediated cleavage | Bromination of electron-rich aromatics, cleavage of acid-labile groups (Boc, acetals).[1] | Robust molecules without acid-sensitive functionality. | Substrates with electron-rich aromatic rings or acid-labile protecting groups. |
| Magnesium in Methanol (Mg/MeOH) | Dissolving metal reduction (single electron transfer) | Incomplete reaction, formation of byproducts from formaldehyde generated in situ.[7][8] | A wide range of substrates, including those with some sensitive functional groups.[8][9] | Molecules that are highly sensitive to basic conditions. |
| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Hydride reduction | Reduction of other functional groups (esters, amides, nitriles).[10][11] | Substrates where other reducible groups are absent or their reduction is desired. | Molecules with esters, amides, or nitriles that need to be preserved. |
| Samarium(II) Iodide (SmI₂) | Single electron transfer | Generally very clean, but can be sensitive to air and moisture.[4][6] | Sensitive substrates requiring mild, neutral conditions.[12][13] | Large-scale synthesis where cost and reagent preparation are major factors. |
| Sodium Naphthalenide | Single electron transfer | Reduction of other reducible groups, potential for byproduct formation with some substrates like uridine derivatives.[14] | Substrates requiring a potent reducing agent.[14] | Molecules with multiple reducible functional groups where selectivity is an issue. |
| Cesium Carbonate (Cs₂CO₃) in THF/MeOH | Base-mediated hydrolysis | Ring-opening of sensitive heterocycles like hydantoins under harsh conditions.[5][15] | Electron-deficient systems like N-tosyl indoles and azaindoles.[15] | Highly base-sensitive substrates. |
Q3: My substrate has multiple functional groups. How do I choose a chemoselective detosylation method?
Chemoselectivity is paramount in complex molecule synthesis. The key is to choose a method that is orthogonal to the other protecting groups and functional groups present in your molecule.
-
Analyze Your Substrate: Identify all functional groups and protecting groups. Note their sensitivity to acids, bases, and reducing agents.
-
Consult Compatibility Tables: Cross-reference your substrate's functionalities with the known compatibilities of various detosylation reagents. For instance, SmI₂ is known for its mildness and can often be used in the presence of esters and other sensitive groups.[6] The Mg/MeOH system has also been shown to be compatible with benzyl and carbamate protecting groups.[8]
-
Consider Milder Alternatives: If standard methods are too harsh, explore milder, more specialized reagents. For example, sodium azide in DMF has been shown to selectively detosylate N-tosylindoloquinones in the presence of N-Boc and N-Ac groups.[16]
-
Run Small-Scale Test Reactions: Before committing your valuable material to a single method, screen several conditions on a small scale and analyze the results by TLC or LC-MS to identify the cleanest reaction.
Part 2: Troubleshooting Guide - From Diagnosis to Solution
This section provides a systematic approach to troubleshooting common problems encountered during N-detosylation.
Problem 1: My reaction is sluggish or incomplete.
A stalled reaction is a common frustration. Here’s how to diagnose and address it.
-
Possible Cause 1: Reagent Inactivity. Many detosylation reagents are sensitive to air and moisture. For example, Red-Al® can decompose upon improper storage, and SmI₂ is notoriously oxygen-sensitive.[6]
-
Solution: Use freshly opened or properly stored reagents. For SmI₂, ensure it is prepared and used under a strict inert atmosphere (Argon or Nitrogen).[6]
-
-
Possible Cause 2: Poor Solubility. If your starting material is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent system in which your substrate is fully soluble. For the Cs₂CO₃ method, a THF/MeOH co-solvent is often used to solubilize lipophilic N-tosyl indoles.[15] Sonication can also help to break up insoluble material.
-
-
Possible Cause 3: Steric Hindrance. A sterically congested tosyl group can be difficult to access.
-
Solution: Increase the reaction temperature or switch to a less sterically demanding reagent. For highly hindered substrates, methods like SmI₂/amine/water have proven effective.[12]
-
Workflow for Troubleshooting Incomplete Reactions
Caption: Troubleshooting workflow for incomplete N-detosylation.
Problem 2: I'm observing significant bromination of my aromatic ring with HBr/phenol.
-
Cause: The use of HBr can lead to electrophilic aromatic substitution on electron-rich aromatic rings. While phenol is added as a scavenger for any bromine that may form, this is not always sufficient to completely suppress this side reaction.[1]
-
Solution:
-
Increase Scavenger Concentration: Increase the equivalents of phenol or add another scavenger like anisole.
-
Lower the Temperature: Running the reaction at 0°C or room temperature instead of elevated temperatures can reduce the rate of bromination.
-
Switch to a Non-Halide Acid: Consider using a different strong acid deprotection method, such as trifluoromethanesulfonic acid, which has been shown to be effective for certain N-arylsulfonamides.[17]
-
Mechanism of Phenol as a Scavenger
Caption: Role of phenol in preventing substrate bromination.
Part 3: Field-Proven Experimental Protocols
The following protocols are provided as detailed, step-by-step guides for two common and effective N-detosylation methods.
Protocol A: Reductive Detosylation using Magnesium in Methanol (Mg/MeOH)
This method is cost-effective and broadly applicable, utilizing a dissolving metal reduction mechanism.[8]
Materials:
-
N-tosylated amine substrate
-
Magnesium turnings (activated if necessary)
-
Anhydrous Methanol (MeOH)
-
Ammonium chloride (NH₄Cl) solution (saturated, aqueous)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (optional but recommended)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-tosylated amine (1.0 equiv).
-
Dissolution: Add anhydrous methanol to dissolve the substrate (concentration typically 0.1-0.2 M).
-
Addition of Magnesium: Add magnesium turnings (10-20 equiv) to the solution in one portion. An exothermic reaction and hydrogen evolution should be observed.
-
Scientist's Note: An induction period is common. If the reaction does not start, gentle warming or the addition of a small crystal of iodine can help initiate it.
-
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until the evolution of gas ceases and the magnesium is consumed.
-
Workup:
-
Filter the mixture through a pad of Celite® to remove magnesium salts, washing the pad with EtOAc or DCM.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with EtOAc or DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or crystallization as needed.
Protocol B: Chemoselective Detosylation with Samarium(II) Iodide (SmI₂)
This is an exceptionally mild and rapid method, ideal for sensitive substrates. The reaction is often instantaneous.[6][12]
Materials:
-
N-tosylated amine substrate
-
Samarium(II) iodide solution (0.1 M in THF, commercially available or freshly prepared)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or another amine base
-
Deionized water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar glassware for inert atmosphere techniques
Procedure:
-
Setup: Under an inert atmosphere (Argon or N₂), dissolve the N-tosylated amine (1.0 equiv) in anhydrous THF in a Schlenk flask.
-
Addition of Reagents: Add triethylamine (4.0 equiv) followed by deionized water (4.0 equiv).
-
Deprotection: Add the 0.1 M solution of SmI₂ in THF (2.5-3.0 equiv) dropwise via syringe. The characteristic dark blue or green color of the SmI₂ solution should disappear upon addition. The reaction is often complete as soon as the addition is finished.
-
Monitoring: Check for completion by TLC or LC-MS. If starting material remains, add more SmI₂ solution until the starting material is consumed.
-
Quenching: Quench the reaction by opening it to the air and adding saturated aqueous Na₂S₂O₃ to remove any unreacted iodine species.
-
Workup:
-
Dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amine product by flash column chromatography.
Part 4: Proactive Strategies for Success
The best way to deal with side products is to prevent their formation in the first place.
Decision-Making Flowchart for Optimal Method Selection
Caption: A logical flowchart to guide the selection of an N-detosylation method.
References
- 1. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Red-Al | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Making sure you're not a bot! [gupea.ub.gu.se]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 17. p-Toluenesulfonamides [organic-chemistry.org]
Technical Support Center: Overcoming Challenges in the LAH Reduction of Boc-Protected Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the use of lithium aluminum hydride (LAH) on tert-butyloxycarbonyl (Boc)-protected substrates. While LAH is a powerful and versatile reducing agent, its application to carbamates like the Boc group is often misunderstood, leading to unexpected products and low yields of the desired compound. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring your syntheses are both successful and predictable.
Troubleshooting Guide: Diagnosis and Solutions for Low Yields
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Q1: Why is my yield unexpectedly low after reacting my Boc-protected amine with LAH?
Low yields in this reaction are common and typically stem from one of four areas: a misunderstanding of the reaction's outcome, incomplete conversion, difficult work-up procedures, or substrate incompatibility.
Core Issue: Misidentified Product The most frequent cause of "low yield" is a misunderstanding of the reaction's product. LAH does not deprotect a Boc-amine to the parent primary/secondary amine. Instead, it reduces the carbamate functional group to an N-methyl amine .[1] If your target molecule is the parent amine (R₂NH), LAH is the incorrect reagent, and the yield of your desired product will be zero. For simple cleavage of the Boc group to the parent amine, acidic methods are standard.[2][3][4]
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low yields.
Potential Causes & Solutions Summary
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient LAH: The stoichiometry was too low, especially if other reducible groups are present. | Increase LAH to 2-3 equivalents per reducible group. |
| Poor Reagent Quality: LAH is highly reactive with moisture. Old or improperly stored LAH will have reduced activity. | Use a fresh bottle of LAH or titrate to determine its active concentration. | |
| Low Temperature/Short Time: The reaction may be sluggish for sterically hindered substrates. | Increase the reaction temperature (e.g., reflux in THF) and/or extend the reaction time. Monitor by TLC or LC-MS. | |
| Difficult Work-up | Formation of Gels: Quenching LAH with water alone often produces gelatinous aluminum hydroxide, which traps the product and makes filtration difficult. | Employ the Fieser work-up method to produce granular, easily filterable aluminum salts.[5][6][7] |
| Product Loss | Volatility: If the resulting N-methyl amine is low-boiling, it can be lost during solvent removal in vacuo. | Use a cold trap and avoid excessive heating on the rotary evaporator. |
| Acid/Base Extraction Issues: The amine product may have unusual solubility properties. | Ensure the pH of the aqueous layer is sufficiently basic (>12) during extraction to ensure the amine is in its freebase form. |
Q2: My work-up is forming a persistent emulsion or gel. How can I recover my product?
This is the most common mechanical failure in LAH reactions. The aluminum salts formed during quenching can create a stable, gelatinous emulsion that is nearly impossible to separate or filter.
The Causality: When excess LAH is quenched, it forms various aluminum hydroxides and oxides. In the presence of organic solvents, these species can form colloidal suspensions or gels that trap the desired product, leading to significant yield loss.
Solution: The Fieser Work-up The Fieser method is a robust protocol designed to convert these gelatinous salts into a granular, sandy precipitate that can be easily removed by filtration.[6][8][9]
Protocol 1: Fieser Workup for LAH Reactions
Reagents and Materials:
-
Completed LAH reaction mixture in an ethereal solvent (e.g., Diethyl Ether, THF)
-
Deionized Water
-
15% (w/v) Aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite or a similar filter aid
Step-by-Step Procedure:
-
Cool the Reaction: After the reaction is complete, cool the flask to 0 °C in an ice-water bath. Dilute the mixture with additional dry ether or THF if it is highly concentrated.[5]
-
Sequential Quenching (The "1-1-3" Rule): For every X grams of LAH used in the reaction, add the following reagents slowly and sequentially with vigorous stirring:
-
Step A: Add X mL of water dropwise. You will observe gas evolution (H₂). Add slowly enough to keep the reaction controlled.
-
Step B: Add X mL of 15% aqueous NaOH solution dropwise. The mixture will begin to thicken.
-
Step C: Add 3X mL of water dropwise. A white, granular precipitate should form.[6][8]
-
-
Warm and Stir: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 15-30 minutes. The solids should appear white and free-flowing.[7]
-
Dry: Add a generous amount of anhydrous MgSO₄ or Na₂SO₄ to the slurry and stir for another 15 minutes to remove residual water.[5]
-
Filter: Filter the entire mixture through a pad of Celite. Wash the filter cake thoroughly with several portions of your reaction solvent (e.g., THF, Ethyl Acetate) to recover all the product.
-
Isolate: Combine the filtrates and remove the solvent under reduced pressure to isolate your crude product.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the reduction of a Boc group with LAH?
Unlike the acid-catalyzed deprotection which cleaves the tert-butyl group, LAH acts as a nucleophilic reducing agent targeting the carbamate's carbonyl group. The generally accepted mechanism results in the formation of an N-methyl amine.
Caption: Proposed mechanism of Boc reduction to an N-methyl amine by LAH.
-
Hydride Attack: A hydride ion (H⁻) from LAH attacks the electrophilic carbonyl carbon of the Boc group.
-
Intermediate Formation & Elimination: An aluminum-alkoxy intermediate is formed. This intermediate collapses, eliminating the tert-butoxy group and forming a transient iminium ion.
-
Second Hydride Attack: A second equivalent of hydride from LAH attacks the iminium ion, reducing it to the final N-methyl amine product.[1]
Q2: Which functional groups are incompatible with LAH?
LAH is a powerful, non-selective reducing agent.[10] It will reduce almost all polar multiple bonds. If your substrate contains other sensitive functional groups, using LAH will likely lead to a mixture of products.
| Functional Group | Result of LAH Reduction | Compatible with LAH? |
| Aldehyde | Primary Alcohol | No |
| Ketone | Secondary Alcohol | No |
| Ester | Primary Alcohol | No |
| Carboxylic Acid | Primary Alcohol | No |
| Amide (Primary, Secondary) | Amine | No |
| Nitrile | Primary Amine | No |
| Epoxide | Alcohol | No |
| Alkene / Alkyne | Generally stable, but can be reduced if conjugated to a carbonyl or under harsh conditions. | Sometimes |
| Aromatic Ring | Stable under normal conditions. | Yes |
| Alkyl Halide | Alkane | No |
Q3: What are the best alternatives for removing a Boc group?
The choice of reagent depends entirely on your desired product.
Decision Tree for Boc Group Removal
Caption: Selecting the correct reagent for Boc group transformation.
For Deprotection to the Parent Amine (R₂NH):
-
Standard Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common method.[2][4][11] A 25-50% v/v solution is typically sufficient.
-
Alternative Acids: 4M HCl in dioxane or ethyl acetate is also widely used and often provides the product as a convenient hydrochloride salt.[2]
-
Mild Conditions: For substrates sensitive to strong acids, milder methods can be employed, such as aqueous phosphoric acid, zinc bromide, or thermal deprotection.[11][12][13] Recently, methods using oxalyl chloride in methanol have been reported for very sensitive molecules.[14][15][16]
For Reduction to the N-Methyl Amine (R₂N-CH₃):
-
LAH: As discussed, this is the standard reagent for this specific transformation.
-
Other Hydrides: While less common for this purpose, other strong hydrides like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) could potentially achieve the same outcome and may offer advantages in solubility and safety.[17]
Protocol 2: General Procedure for LAH Reduction of a Boc-Protected Amine
Reagents and Materials:
-
Boc-protected amine
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Three-neck round-bottom flask, condenser, dropping funnel, and nitrogen/argon inlet
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
Setup: Assemble the glassware and flame-dry it under a stream of inert gas (N₂ or Ar) to remove all moisture.
-
Add LAH: To the cooled flask, add LAH (2-3 equivalents) under a positive pressure of inert gas.
-
Add Solvent: Add anhydrous THF via cannula or syringe to create a slurry. Cool the slurry to 0 °C.
-
Substrate Addition: Dissolve the Boc-protected amine (1 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LAH slurry at 0 °C.
-
Reaction: After the addition is complete, the reaction can be stirred at room temperature or heated to reflux. Monitor the reaction's progress by TLC or LC-MS (quenching a small aliquot with a careful work-up).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and perform a Fieser work-up as described in Protocol 1 .
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Magic Formulas [chem.rochester.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
- 10. quora.com [quora.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Sciencemadness Discussion Board - Alternative reducing agent to LAH Lithium aluminum hydride - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Solvent-Mediated Regiocontrol in the Lithiation of Diazabicycloheptane Systems
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center. This guide is designed to provide in-depth insights and practical troubleshooting advice for controlling regioselectivity during the lithiation of N-Boc-2,5-diazabicyclo[2.2.1]heptane. As Senior Application Scientists, we have compiled this resource to not only offer protocols but to explain the critical "why" behind experimental choices, ensuring your success in synthesizing precisely functionalized scaffolds for drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: I'm observing a mixture of regioisomers during the lithiation of N-Boc-2,5-diazabicyclo[2.2.1]heptane. How can I improve the regioselectivity?
This is a common challenge. The regioselectivity of this reaction is highly dependent on the choice of solvent. Our studies and collaborator feedback indicate a significant solvent effect. Specifically, switching from a highly coordinating solvent like tetrahydrofuran (THF) to a less coordinating one, such as diethyl ether (Et₂O), can dramatically enhance regioselectivity.[1] While THF is a common solvent for organolithium reactions due to its excellent solvating properties, in this case, it can lead to a mixture of products. Diethyl ether, on the other hand, promotes a more selective deprotonation, favoring one position over the others. However, be aware that this switch may come at the cost of reduced reaction rates and overall conversion.[1]
Q2: What is the mechanistic basis for the enhanced regioselectivity in diethyl ether compared to THF?
The precise mechanism is multifaceted and relates to the concepts of kinetic versus thermodynamic control and the aggregation state of the organolithium reagent.[2][3] The active reagent in this reaction is a complex of sec-butyllithium (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA).
-
Kinetic vs. Thermodynamic Control: In THF, the higher solvating power can lower the activation energy for the deprotonation at multiple sites, leading to a kinetically controlled reaction that produces a mixture of regioisomers.[4][5][6] Diethyl ether, being less coordinating, can raise the activation energy for the formation of the less stable lithiated intermediate, thereby favoring the pathway that leads to the more thermodynamically stable product.
-
Aggregation of the Lithiating Agent: Organolithium reagents exist as aggregates, and the solvent plays a key role in breaking down these aggregates into more reactive monomers or dimers.[7][8] The highly coordinating nature of THF can lead to a more dissociated and highly reactive lithiating species, which may be less selective. In diethyl ether, the s-BuLi/TMEDA complex is likely in a different aggregation state, which can increase its steric bulk and lead to a more regioselective deprotonation of the most accessible proton.
Q3: I switched to diethyl ether and my regioselectivity improved, but the reaction is sluggish and the yield is low. What can I do?
This is a known trade-off.[1] Here are several troubleshooting strategies to improve conversion and yield in diethyl ether:
-
Increase Reaction Time: Since the reaction is slower in diethyl ether, extending the lithiation time can lead to a higher conversion. Monitor the reaction by taking aliquots (and quenching with a suitable electrophile) to determine the optimal time.
-
Optimize Temperature: While lithiations are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions, a slight increase in temperature (e.g., to -40 °C) for a portion of the reaction time can sometimes improve the rate of deprotonation without significantly compromising selectivity.[1]
-
Slow Addition of Reagents: Ensure that the s-BuLi is added dropwise to the solution of the diazabicycloheptane and TMEDA in diethyl ether at -78 °C. This helps to maintain a low concentration of the reactive species and can minimize side reactions.
-
Check Reagent Quality: Organolithium reagents are notoriously unstable. It is crucial to titrate your s-BuLi solution before use to ensure its molarity is accurate. Old or improperly stored reagents are a common cause of low yields.[9]
-
Ensure Anhydrous Conditions: Water is a rapid quenching agent for organolithium reagents. Ensure that your glassware is flame-dried and that all solvents and reagents are rigorously dried and handled under an inert atmosphere (argon or nitrogen).[9]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity | Use of a highly coordinating solvent (e.g., THF). | Switch to a less coordinating solvent like diethyl ether (Et₂O).[1] |
| Reaction temperature is too high, allowing for equilibration to a mixture of products. | Maintain a consistently low temperature (e.g., -78 °C) during the lithiation step. | |
| Low Yield/Conversion | Incomplete deprotonation in a less coordinating solvent like Et₂O. | Increase the lithiation time. Consider a carefully controlled increase in temperature (e.g., to -40 °C) for a short period.[1] |
| Degradation of the organolithium reagent. | Titrate the s-BuLi solution before use. Use freshly purchased and properly stored reagents.[9] | |
| Presence of moisture or other protic impurities. | Flame-dry all glassware. Use anhydrous solvents and reagents. Maintain a strict inert atmosphere.[9] | |
| Formation of Side Products | Reaction with the solvent (especially with THF at higher temperatures). | Keep the reaction temperature low. For sensitive substrates, consider using a more stable ethereal solvent. |
| Over-lithiation or decomposition of the starting material. | Use the correct stoichiometry of the lithiating agent. Ensure slow, controlled addition of s-BuLi. |
Experimental Protocols
Protocol 1: General Procedure for Lithiation in THF (Leading to a Mixture of Regioisomers)
This protocol is adapted from the work of K. J. Hale et al.[1]
-
To a solution of TMEDA (1.5 equivalents) in dry THF, add 1.3 M s-BuLi in hexanes (1.5 equivalents) at -78 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Add a solution of N-Boc-2,5-diazabicyclo[2.2.1]heptane (1.0 equivalent) in dry THF.
-
Stir the resulting solution at -78 °C for 2 hours.
-
Add the desired electrophile (3.0 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous workup and purify the product by flash chromatography.
Protocol 2: Recommended Procedure for Enhanced Regioselectivity in Diethyl Ether
This protocol is an optimized version based on the findings of K. J. Hale et al.[1] and general best practices for organolithium reactions.
-
To a solution of TMEDA (1.5 equivalents) in dry diethyl ether, add 1.3 M s-BuLi in hexanes (1.5 equivalents) at -78 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Add a solution of N-Boc-2,5-diazabicyclo[2.2.1]heptane (1.0 equivalent) in dry diethyl ether.
-
Stir the solution at -78 °C for 2 hours.
-
Allow the temperature to rise to -40 °C and maintain for 30 minutes.
-
Cool the mixture back down to -78 °C.
-
Add a solution of the desired electrophile (3.0 equivalents) in dry diethyl ether.
-
Allow the reaction to slowly warm to room temperature over the course of 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous workup and purify the product by flash chromatography.
Visualizing the Workflow
Caption: Workflow for regioselective lithiation in diethyl ether.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. baranlab.org [baranlab.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Methyl-2,5-diazabicyclo[2.2.1]heptane Hydrobromide Salt
Welcome to the technical support center for 2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrobromide salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the effective handling, storage, and use of this versatile bicyclic diamine. Our goal is to ensure the stability and integrity of the compound throughout your experimental workflows.
Introduction
This compound and its salts are valuable building blocks in medicinal chemistry and organic synthesis, prized for their rigid, chiral scaffold.[1] The hydrobromide salt, often supplied as a dihydrobromide, is a common form used in various synthetic applications. However, its stability can be influenced by several factors, including moisture, pH, and temperature. This guide provides practical advice to mitigate these challenges and ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound hydrobromide salt?
A1: Proper storage is critical to maintain the stability and purity of the salt. It is classified as a combustible solid and is strongly hygroscopic, as well as air and moisture sensitive. Therefore, the following conditions are mandatory:
-
Inert Atmosphere: Handle and store the compound under an inert gas such as argon or nitrogen.
-
Tightly Sealed Container: Keep the container tightly closed to prevent exposure to air and moisture.
-
Dry Environment: Store in a desiccator or a dry cabinet.
-
Temperature: Store at room temperature, away from heat and sources of ignition.[2]
Q2: Is this compound hydrobromide salt soluble in common laboratory solvents?
A2: As a hydrobromide salt, it is generally soluble in polar solvents. The dihydrobromide salt is expected to have good solubility in water and alcohols like methanol and ethanol. Its solubility in less polar organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) may be limited, but can be influenced by the presence of other reagents, particularly bases like triethylamine, which can neutralize the hydrobromide salt to the free base.[1]
Q3: What analytical techniques are recommended for purity assessment and characterization?
A3: A combination of techniques is recommended for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and identifying impurities.[1][3]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine enantiomeric purity, often using a Chiralcel OD-H column with a mobile phase like n-hexane/isopropanol.[1][4] For achiral purity, reversed-phase HPLC with a suitable ion-pairing agent or a hydrophilic interaction chromatography (HILIC) column can be effective.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base or fragments.
-
Melting Point: The melting point of the dihydrobromide salt is reported to be in the range of 256-258 °C.[1] A significant deviation from this may indicate impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound hydrobromide salt in experimental settings.
Issue 1: Inconsistent Reaction Yields or Formation of Side Products
Possible Cause: Degradation of the starting material due to improper handling or reaction conditions.
Troubleshooting Steps:
-
Verify Starting Material Purity: Before use, confirm the purity of the salt by NMR or HPLC. Impurities can arise from improper storage or from the synthesis process.
-
Ensure Anhydrous Conditions: The compound is hygroscopic. Any absorbed water can interfere with moisture-sensitive reactions. Dry solvents and glassware thoroughly, and conduct reactions under an inert atmosphere.
-
pH Control: The stability of bicyclic amines can be highly pH-dependent. The hydrobromide salt is acidic. If your reaction requires the free base, ensure complete and careful neutralization. Excess strong base can lead to side reactions, while incomplete neutralization will result in low reactivity.
-
Neutralization Protocol: To generate the free base in situ, use a suitable organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA). Add the base dropwise at a low temperature (e.g., 0-5 °C) to control the exotherm.[1]
-
-
Reaction Temperature: While the solid salt is stable at room temperature, its stability in solution at elevated temperatures should be considered. If heating is required, perform a small-scale trial to assess stability over the required reaction time.
Workflow for Handling and Reaction Setup
Caption: Recommended workflow for handling and reaction setup.
Issue 2: Difficulty in Purification of the Product
Possible Cause: Presence of unreacted starting material or side products from the bicyclic diamine.
Troubleshooting Steps:
-
Post-Reaction Workup:
-
If the desired product is organic-soluble, an aqueous wash can remove the hydrobromide salt of any unreacted starting material or amine-based byproducts.
-
Acidic washes (e.g., dilute HCl) will protonate the basic nitrogens, potentially extracting the desired product into the aqueous phase if it contains the bicyclic amine moiety. Subsequent basification and extraction can then isolate the product.
-
-
Chromatography:
-
Column Chromatography: Silica gel chromatography is a common purification method.[1] A mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can prevent streaking of amine-containing compounds.
-
Flash Chromatography: This technique can be effective for separating products from starting materials and byproducts.[1]
-
-
Crystallization/Trituration:
-
The dihydrobromide salt itself can be purified by trituration with a solvent mixture like diethyl ether/methanol.[1]
-
If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Issue 3: Material Appears Clumpy or Discolored
Possible Cause: Absorption of moisture and potential degradation.
Troubleshooting Steps:
-
Visual Inspection: A change in appearance from a crystalline solid to a clumpy or discolored material is a strong indicator of moisture absorption.
-
Purity Check: Analyze a small sample by NMR to check for the presence of water and any degradation products.
-
Drying: If the material has only absorbed water without significant degradation, it may be possible to dry it under high vacuum. However, for critical applications, using a fresh, properly stored batch is recommended.
Stability Profile and Degradation Pathways
Key Factors Influencing Stability:
| Factor | Impact on Stability | Recommended Practices |
| Moisture/Humidity | High | Store in a desiccator under an inert atmosphere. Handle quickly in a dry environment. |
| pH | High (especially in solution) | Avoid strongly acidic or basic conditions unless required for a reaction. Buffer solutions if pH control is critical. |
| Temperature | Moderate | Store at room temperature. Avoid prolonged heating in solution without stability studies. |
| Light | Low (generally) | Store in an opaque container as a general precaution. |
| Oxidizing Agents | High | Avoid contact with strong oxidizing agents. |
Potential Degradation Pathways:
The bicyclic amine structure is generally stable, but the presence of two nitrogen atoms introduces potential points of reactivity.
-
Acid/Base Reactions: The hydrobromide salt is acidic. In the presence of a strong base, it will be deprotonated to the free amine. In strongly acidic conditions, further protonation can occur. While protonation itself is not degradation, extreme pH can catalyze other reactions.
-
Oxidation: The nitrogen lone pairs can be susceptible to oxidation, especially in the presence of strong oxidizing agents. This can lead to the formation of N-oxides or other oxidized species.
-
Ring-Opening Reactions: While the bicyclic system is strained, it is generally stable. Ring-opening is unlikely under normal laboratory conditions but could be a possibility under harsh conditions (e.g., high temperature, strong acid/base).
Logical Relationship of Stability Factors
References
Technical Support Center: Scaling Up the Synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Welcome to the technical support center for the synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when scaling this synthesis from the bench to pilot or production scales. We will delve into the causality behind experimental choices, provide robust protocols, and offer data-driven troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable starting material for this synthesis?
The most prevalent and industrially viable starting material is the naturally occurring amino acid trans-4-hydroxy-L-proline .[1][2] Its chirality provides the foundation for the desired (1S,4S) stereochemistry of the final bicyclic product, making it an efficient chiral pool starting material.
Q2: Can you provide a high-level overview of the synthetic strategy?
Certainly. The synthesis is a multi-step process that transforms the pyrrolidine ring of hydroxyproline into the rigid diazabicyclo[2.2.1]heptane core. The general sequence, which we will detail further, involves:
-
Protection and Activation: The nitrogen and hydroxyl groups of hydroxyproline are protected, often with tosyl (Ts) groups, and the carboxyl group is reduced to a primary alcohol. This alcohol is then activated, typically by converting it into a good leaving group (e.g., another tosylate).
-
Cyclization: The key bicyclic ring system is formed by reacting the activated intermediate with an amine, in this case, methylamine, which acts as a nucleophile to displace the leaving groups, forming the second ring.[2]
-
Deprotection and Isolation: The protecting groups are removed to yield the parent diazabicyclo[2.2.1]heptane, which is then methylated if not already done in the cyclization step. The final product is often isolated as a stable salt, such as a dihydrobromide or dihydrochloride.[3]
Q3: Why are protecting groups like Tosyl (Ts) and Boc necessary?
Protecting groups are essential for achieving chemoselectivity in a multi-functional molecule like hydroxyproline.[4][5]
-
Tosyl (Ts) Group: It serves a dual purpose. It protects the nitrogen of the pyrrolidine ring during subsequent reduction steps. Crucially, when used to derivatize the hydroxyl groups, it transforms them into excellent leaving groups (tosylates), which is fundamental for the intramolecular and intermolecular nucleophilic substitution reactions that form the bicyclic core.[1]
-
Boc (tert-butyloxycarbonyl) Group: The Boc group is often used to temporarily protect one of the nitrogens of the newly formed diazabicyclo[2.2.1]heptane.[2][6] This allows for selective functionalization (e.g., lithiation followed by quenching with an electrophile) of the other nitrogen's adjacent carbon atom or selective N-alkylation.[2][7] Its removal under acidic conditions is typically clean and high-yielding.
Q4: Should the final product be isolated as a free base or a salt?
For scalability, stability, and ease of handling, isolating the final product as a salt (dihydrobromide or dihydrochloride) is highly recommended.[8] The free base of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is often an oil or a low-melting solid that can be difficult to purify and handle on a large scale. The salt forms are typically crystalline, non-hygroscopic solids, which simplifies purification by recrystallization, improves stability for long-term storage, and makes weighing and dispensing more accurate.
Process Workflow and Key Transformations
The following diagram outlines a common, scalable workflow for the synthesis.
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide: Scaling Up Your Synthesis
This section addresses specific issues that may arise during scale-up, providing causal explanations and actionable solutions.
Issue 1: Low Yield in the Cyclization Step (Formation of the Bicyclic Core)
-
Symptoms: Crude analysis shows significant amounts of starting di-tosylated material or a complex mixture of side products. Final yield is well below the expected range.
-
Root Causes & Solutions:
-
Inefficient Nucleophilic Attack: The double intramolecular cyclization requires precise conditions. On a larger scale, heat and mass transfer limitations can become significant.
-
Solution: Ensure efficient stirring to maintain homogeneity. For reactions under pressure (e.g., using liquid methylamine in an autoclave), confirm that the vessel is heated uniformly and that the internal temperature and pressure are accurately monitored and maintained throughout the reaction period.[2]
-
-
Competing Elimination Reactions: The tosylate leaving groups are susceptible to elimination reactions, especially at elevated temperatures with a strong base, leading to unsaturated byproducts.
-
Solution: Optimize the reaction temperature. Run small-scale trials to find the lowest effective temperature that still provides a reasonable reaction rate. Avoid excessively high temperatures or prolonged reaction times.
-
-
Amine Volatility: Methylamine is a volatile gas. Inadequate sealing of the reaction vessel at scale will lead to a loss of reagent and an incomplete reaction.
-
Solution: Use a high-pressure rated autoclave. Before starting the reaction, perform a pressure test on the vessel to ensure it is properly sealed. Charge the methylamine at a low temperature (e.g., -20°C) to minimize initial pressure and loss.[2]
-
-
Issue 2: Incomplete or Difficult N-Tosyl Deprotection
-
Symptoms: The final product is contaminated with the N-tosylated intermediate, which can be difficult to separate. The reaction appears to stall before reaching completion.
-
Root Causes & Solutions:
-
Reagent Quality and Stoichiometry: The common reagent for this step is 33% HBr in acetic acid.[2][3] The quality and concentration of this reagent are critical. Water content can affect its efficacy.
-
Solution: Use a fresh, high-quality bottle of HBr/AcOH. For large-scale reactions, titrate the reagent to confirm its concentration before use. Ensure a sufficient excess (typically 5-10 equivalents) is used to drive the reaction to completion.
-
-
Precipitation of Intermediates: As the reaction proceeds, the tosylated intermediate or the product salt may precipitate, preventing the reaction from completing.
-
Solution: Ensure the reaction medium remains a stirrable slurry or solution. It may be necessary to increase the solvent volume (acetic acid) to maintain mobility. Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
-
-
Insufficient Thermal Energy: This cleavage requires significant thermal energy to proceed at a practical rate.
-
Solution: Maintain a consistent reflux temperature. On a large scale, ensure the heating mantle or jacket provides uniform heating to the entire reaction vessel.
-
-
Issue 3: Final Product is an Oil or Fails to Crystallize
-
Symptoms: After deprotection and work-up, the final product is a viscous oil instead of a solid, making isolation and purification difficult.
-
Root Causes & Solutions:
-
Residual Solvent or Water: The free base is particularly sensitive to impurities. Trace amounts of solvent or water can inhibit crystallization.
-
Solution: After the aqueous work-up to remove the deprotection reagents, ensure the organic extracts are thoroughly dried (e.g., with MgSO₄ or Na₂SO₄). Remove all solvent under high vacuum. To remove azeotropically bound water, consider co-evaporation with a solvent like toluene.
-
-
Incorrect pH during Work-up: The product has two basic nitrogen atoms. The state of protonation will significantly affect its physical properties.
-
Solution: To isolate the free base, the final aqueous layer must be made strongly basic (pH > 12) before extraction. To isolate the salt, the final solution should be strongly acidic before concentration or addition of an anti-solvent.
-
-
Purification via Salt Formation (Recommended): This is the most robust solution for large-scale work.
-
Protocol: Dissolve the crude free base oil in a suitable solvent like isopropanol (IPA) or ethanol. Slowly add a stoichiometric amount (2.0-2.2 equivalents) of a solution of HBr or HCl in the same solvent. The dihydrohalide salt will often precipitate. The resulting solid can then be isolated by filtration and recrystallized from a suitable solvent system (e.g., methanol/IPA) to achieve high purity.[3]
-
-
Troubleshooting Decision Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
Scalable Experimental Protocol
This protocol is a representative synthesis adapted from literature procedures.[1][2] Safety Note: This synthesis involves hazardous reagents and conditions, including strong acids, reactive hydrides, and high-pressure reactions. All operations must be conducted by trained personnel with appropriate personal protective equipment (PPE) in a suitable chemical fume hood or facility.
Step 1: Synthesis of (1S,4S)-2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane
-
Starting Material: Begin with (2S,4S)-1-Tosyl-2-(tosyloxymethyl)-4-(tosyloxy)pyrrolidine, prepared in several steps from trans-4-hydroxy-L-proline.
-
Reaction Setup: In a high-pressure stainless-steel autoclave, suspend the di-tosylated starting material (1.0 eq) in a suitable solvent like toluene (approx. 10 mL per gram of starting material).
-
Amine Addition: Cool the autoclave to -20 °C. Carefully condense liquid methylamine (approx. 5-10 eq) into the vessel.
-
Cyclization: Seal the autoclave. Gradually heat the mixture to 80-100 °C. The internal pressure will rise significantly. Maintain this temperature with vigorous stirring for 24-48 hours. Monitor the reaction progress by taking aliquots (after safely cooling and venting the reactor) and analyzing by TLC or LC-MS.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess methylamine into a scrubber. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane (DCM) and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: The crude (1S,4S)-2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane can often be purified by column chromatography on silica gel, but for scale, proceeding to the next step with crude material is often preferred if purity is >85%.
Step 2: Deprotection to form (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
-
Reaction Setup: Charge the crude N-tosylated intermediate from the previous step into a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Acid Addition: Add 33% hydrogen bromide in acetic acid (approx. 10-15 mL per gram of intermediate).
-
Deprotection: Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours. The reaction should become a homogeneous solution. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Isolation: Cool the reaction mixture to room temperature. The product may begin to crystallize. Add diethyl ether or methyl tert-butyl ether (MTBE) as an anti-solvent to fully precipitate the product. Stir the resulting slurry for 1-2 hours.
-
Filtration and Drying: Collect the solid product by filtration. Wash the filter cake thoroughly with diethyl ether to remove residual acetic acid and tosyl-related byproducts. Dry the solid in a vacuum oven at 40-50 °C to a constant weight. This yields the dihydrobromide salt.[3]
Step 3: Recrystallization
-
Solvent Screen: For high purity, recrystallize the dihydrobromide salt. Common solvent systems include methanol/isopropanol, ethanol/water, or methanol/MTBE.
-
Procedure: Dissolve the crude salt in a minimal amount of the hot primary solvent (e.g., methanol). Slowly add the anti-solvent (e.g., isopropanol) until the solution becomes faintly turbid. Cool the mixture slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the pure crystalline product by filtration, wash with a cold solvent mixture, and dry under vacuum.
Data Summary Table
The following table provides expected outcomes for the key steps. Yields are highly dependent on scale and optimization.
| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield | Key Parameter to Control |
| Cyclization | Methylamine | Toluene | 80-100 | 24-48 | 60-80% | Pressure, Temperature, Stirring |
| Deprotection | 33% HBr/AcOH | Acetic Acid | 110-120 | 4-6 | 85-95% | Reflux Temperature, Reagent Quality |
| Recrystallization | N/A | Methanol/IPA | - | - | >90% recovery | Cooling Rate, Solvent Ratio |
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Epimerization-Lactamization Cascade Reaction Optimization
Welcome to the technical support center for optimizing epimerization-lactamization cascade reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereoselective synthesis. Instead of a rigid manual, this resource provides a dynamic, in-depth guide structured around the practical challenges encountered in the lab. We will delve into the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.
Understanding the Cascade: Mechanism and Key Control Points
An epimerization-lactamization cascade is an elegant and efficient process where a stereocenter, typically alpha to a carbonyl group or a similar activating feature, is first epimerized, followed by an intramolecular cyclization to form a lactam ring.[1] This one-pot procedure is highly valued in the synthesis of complex natural products and pharmaceuticals for its atom economy and ability to build molecular complexity rapidly.[1][2][3][4][5][6][7][8]
The reaction generally proceeds via two key steps:
-
Epimerization: A base abstracts an acidic proton at a stereocenter, leading to a planar, achiral intermediate like an enolate.[9] Reprotonation can occur from either face, allowing for the inversion of stereochemistry. The equilibrium between the initial diastereomer and its epimer is often thermodynamically controlled.
-
Lactamization: A nucleophilic group within the same molecule (commonly an amine) attacks an electrophilic carbonyl (often an ester), displacing a leaving group and forming the cyclic amide (lactam).
The success of the cascade hinges on delicately balancing the rates of these two processes to favor the formation of the desired diastereomer.
References
- 1. Cascade reaction - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Enzymatic Cascade Reactions in Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20.210.105.67 [20.210.105.67]
- 5. Biocatalysts for natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Artificial multi-enzyme cascades for natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 13C NMR Chemical Shifts for 2-Methyl-2,5-diazabicyclo[2.2.1]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the 13C NMR chemical shifts for a series of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane derivatives. The rigid bicyclic structure of this scaffold makes it a valuable component in medicinal chemistry and asymmetric catalysis. Understanding the influence of substitution on the 13C NMR chemical shifts is crucial for the structural elucidation and characterization of novel compounds based on this framework. This guide presents experimental data, discusses the underlying principles governing the observed chemical shifts, and provides a detailed protocol for acquiring high-quality 13C NMR spectra for these compounds.
The this compound Scaffold: A Rigid Platform for Innovation
The 2,5-diazabicyclo[2.2.1]heptane core is a conformationally constrained analog of piperazine, offering a predictable three-dimensional structure. The introduction of a methyl group at the 2-position breaks the molecule's symmetry and provides a key point of reference for analyzing its derivatives. These compounds are often synthesized from the naturally occurring amino acid trans-4-hydroxy-L-proline, making them accessible chiral building blocks.[1][2]
Comparative Analysis of 13C NMR Chemical Shifts
The following table summarizes the experimental 13C NMR chemical shift data for this compound and a selection of its derivatives. The data has been compiled from peer-reviewed literature and is presented to facilitate comparison. All spectra were recorded in CDCl3, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: 13C NMR Chemical Shifts of this compound Derivatives
| Compound | C1 | C3 | C4 | C6 | C7 | N-CH3 | Other Signals | Reference |
| 1 (Parent) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | ||
| 2 (5-Boc-3-diphenyl(hydroxy)methyl) | 76.82 | 61.73 | 60.72 | 54.60 | 42.23 | 41.32 | 28.10 (Boc-CH3), 80.40 (Boc-C), 126.37-146.88 (Aromatic) | [3] |
| 3 (5-Boc-1-diphenyl(hydroxy)methyl) | 78.81 | 68.27 | 66.95 | 63.26 | 33.68 | 42.95 | 27.73 (Boc-CH3), 79.78 (Boc-C), 126.08-157.46 (Aromatic) | [3] |
| 4 (5-Tosyl) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | [2] | |
| 5 (5-Boc-3-thienyl) | 80.2 | 64.6 | 61.9 | Not specified | 39.5, 39.9 | 47.8 | 28.4 (Boc-CH3), 80.5 (Boc-C), 125.2-133.8 (Thienyl) | [1] |
Note: Direct experimental 13C NMR data for the unsubstituted parent compound, this compound, was not available in the surveyed literature. The synthesis of this compound is well-established, and it serves as a key starting material for the derivatives listed.[1][2]
Interpreting the Chemical Shifts: Substituent Effects in a Rigid System
The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. In the this compound system, the rigid framework allows for a clear analysis of how substituents influence the 13C NMR spectrum.
-
Bridgehead Carbons (C1 and C4): These carbons are typically found downfield due to their quaternary or tertiary nature and their connection to two nitrogen atoms. Substitution at other positions can electronically influence these carbons, leading to observable shifts.
-
Carbons Adjacent to Nitrogen (C3 and C6): The chemical shifts of these carbons are significantly affected by the nature of the substituent on the adjacent nitrogen. Electron-withdrawing groups, such as the Boc (tert-butoxycarbonyl) group in compounds 2 and 3 , cause a deshielding effect, shifting the signals of adjacent carbons downfield.
-
The Methylene Bridge (C7): This carbon is generally the most upfield signal in the spectrum, reflecting its saturated alkane-like environment. Its chemical shift is sensitive to steric interactions and conformational changes induced by bulky substituents.
-
The N-Methyl Group: The carbon of the N-methyl group typically appears in the 30-45 ppm range. Its precise chemical shift can be influenced by the substituent on the other nitrogen atom and the overall electronic nature of the molecule.
The introduction of bulky substituents, such as the diphenyl(hydroxy)methyl group in compounds 2 and 3 , can lead to significant changes in the chemical shifts of all carbons in the bicyclic system due to both electronic and steric effects.
Experimental Protocol for 13C NMR Spectroscopy
Acquiring high-quality 13C NMR spectra for this compound derivatives requires careful sample preparation and instrument setup. The following protocol provides a general guideline for obtaining reliable data.
1. Sample Preparation:
-
Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent: Use a high-quality deuterated solvent, typically deuterated chloroform (CDCl3), as it is a good solvent for this class of compounds and its residual solvent peak is well-characterized.[1][3]
-
Concentration: For a standard 5 mm NMR tube, dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. NMR Instrument Setup:
-
Spectrometer: A spectrometer with a field strength of at least 300 MHz for protons is recommended for good dispersion in the 13C spectrum.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and carefully shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled 13C NMR pulse sequence.
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-160 ppm for the bicyclic core and aliphatic substituents, and wider if aromatic groups are present).
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei, which is important for quantitative analysis if needed.
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 1024 to 4096 scans should provide a good signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., 77.16 ppm for CDCl3).
Visualizing the Structure and Workflow
Diagram 1: Molecular Structure of this compound
References
The Rigidity Advantage: A Comparative Guide to 2,5-Diazabicyclo[2.2.1]heptane vs. Flexible Piperazine in Drug Design
In the landscape of medicinal chemistry, the piperazine ring is a well-established "privileged scaffold."[1] Its prevalence in over 100 FDA-approved drugs speaks to its favorable physicochemical properties and synthetic versatility.[2] However, the inherent conformational flexibility of the piperazine ring can sometimes be a double-edged sword, contributing to off-target effects and metabolic liabilities.[3] This has led to a growing interest in conformationally restricted analogs, with 2,5-diazabicyclo[2.2.1]heptane (DBH) emerging as a compelling rigid counterpart. This guide provides an in-depth, data-driven comparison of these two scaffolds to inform rational drug design and lead optimization.
At the Core: A Tale of Two Conformations
The fundamental difference between piperazine and DBH lies in their three-dimensional structure. Piperazine, a six-membered diazacyclohexane, predominantly exists in a flexible chair conformation, but can also adopt boat and twist-boat forms.[4] In contrast, the ethylene bridge in DBH locks the six-membered ring into a rigid boat-like conformation.[4] This seemingly subtle distinction has profound implications for how a molecule interacts with its biological target.
The conformational restriction imposed by the DBH scaffold can pre-organize the pharmacophoric elements into a bioactive conformation, potentially leading to enhanced potency and selectivity. This is because less conformational entropy is lost upon binding to the target receptor.[5]
Caption: Conformational landscapes of piperazine and DBH.
Physicochemical Properties: A Comparative Snapshot
The introduction of the rigid bicyclic structure in DBH also subtly influences its physicochemical properties compared to the more flexible piperazine.
| Property | Piperazine | 2,5-Diazabicyclo[2.2.1]heptane | Implication in Drug Design |
| cLogP | -1.50[3] | -0.6[2][6] | DBH is slightly more lipophilic than piperazine, which can influence solubility and membrane permeability. |
| Conformation | Flexible (Chair, Boat)[4] | Rigid (Boat)[4] | The fixed conformation of DBH can lead to improved receptor fit and selectivity. |
| Synthesis | Commercially available and synthetically tractable. | More complex, multi-step synthesis often required.[7] | The synthetic accessibility of piperazine is a significant advantage in early-stage drug discovery. |
Impact on Biological Activity: Case Studies
The true test of a scaffold's utility lies in its impact on biological activity. Several studies have directly compared piperazine- and DBH-containing analogs, providing valuable insights.
Case Study 1: σ2 Receptor Ligands
In a study exploring bioisosteres for σ2 receptor ligands, replacing a piperazine moiety with a DBH scaffold resulted in a notable shift in binding affinity and selectivity.[8]
| Compound | Scaffold | σ2R Ki (nM) | σ1R Ki (nM) | Selectivity (σ1/σ2) |
| Lead Compound | Piperazine | 1.8 | 100 | 55.6 |
| Analog 2r | 2,5-Diazabicyclo[2.2.1]heptane | 10.2 | >1000 | >98 |
Data sourced from Morshed et al., 2022.[8]
The DBH analog (2r ) displayed a slightly lower affinity for the σ2 receptor but a significantly improved selectivity profile over the σ1 receptor.[8] This highlights how conformational restriction can fine-tune receptor interactions to enhance selectivity, a critical aspect of drug development aimed at minimizing off-target effects.
Case Study 2: Anti-Influenza Activity
In the development of inhibitors of the influenza A virus nucleoprotein (NP), analogs of the piperazine-containing drug nucleozin were synthesized where the piperazine was replaced with the DBH system.[9] It was suggested that the rigidity of the DBH scaffold could lead to a better binding ability.[9] While a direct quantitative comparison of binding affinities was not provided, this study underscores the strategic use of DBH to explore the impact of conformational rigidity on target engagement.
Metabolic Stability: The Unseen Advantage of Rigidity?
A significant challenge with piperazine-containing compounds is their susceptibility to metabolism, often through N-dealkylation or oxidation of the ring carbons.[3][10] The conformational rigidity of the DBH scaffold may offer a degree of protection against metabolic degradation.
A study on lapatinib-derived analogs for Human African Trypanosomiasis demonstrated that replacing a piperazine ring with a bridged piperazine, such as DBH, led to a 4-fold increase in metabolic stability in human liver microsomes (HLM).[11]
| Compound | Scaffold | HLM Clint (µL/min/mg) |
| 1 | Piperazine | 180 |
| 10a | Bridged Piperazine (DBH analog) | 45 |
Data sourced from Gard-NER et al., 2020.[11]
This suggests that the rigid conformation of DBH may hinder its access to the active sites of metabolic enzymes, thereby improving its stability.
Experimental Protocols for Comparative Evaluation
To rigorously compare drug candidates containing these two scaffolds, standardized in vitro assays are essential.
Radioligand Displacement Assay for Receptor Binding Affinity
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Receptor Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.[12]
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D2 receptors), and varying concentrations of the test compound (piperazine vs. DBH analog).[12]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.[4]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[12]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[12]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value, which can then be converted to the Ki (inhibition constant).[4]
Caption: Workflow for determining receptor binding affinity.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in HLM.
Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound and an NADPH regenerating system.[7][13]
-
Incubation Mixture: In a microcentrifuge tube, combine the HLM, the test compound, and the NADPH regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).[7][13]
-
Time Course: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction with a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[14]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[13]
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[14]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[3]
Caption: Workflow for assessing in vitro metabolic stability.
Broader Implications in Drug Design: Lessons from Marketed Drugs
The strategic choice between a flexible and a rigid scaffold is exemplified by marketed drugs. Zopiclone (Imovane) , a nonbenzodiazepine hypnotic, incorporates a piperazine moiety.[1][15] Its pharmacological activity is attributed to its interaction with the GABA-A receptor complex.[2]
On the other hand, Varenicline (Chantix) , a smoking cessation aid, features a rigid tetracyclic structure that can be considered a constrained analog of a piperazine-containing scaffold.[5][16] Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor.[17] Its rigid structure is crucial for its high affinity and selectivity for this receptor subtype.[17] Notably, varenicline exhibits minimal metabolism, with about 92% of the dose excreted unchanged in the urine, and has an elimination half-life of approximately 24 hours.[8][17]
Conclusion: A Strategic Choice
The decision to employ a flexible piperazine or a rigid DBH scaffold is a strategic one, guided by the specific goals of the drug discovery program. Piperazine offers synthetic accessibility and favorable physicochemical properties, making it an excellent starting point. However, when faced with challenges of selectivity or metabolic instability, the conformationally restricted DBH scaffold presents a powerful tool for lead optimization. By pre-organizing the molecule into a bioactive conformation, DBH can enhance potency, improve selectivity, and potentially increase metabolic stability. The judicious application of conformational restriction, as exemplified by the DBH scaffold, is a testament to the power of structure-based drug design in developing safer and more effective medicines.
References
- 1. Zopiclone - Wikipedia [en.wikipedia.org]
- 2. Zopiclone, Imovane, Zimovane, Lunesta | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Varenicline - Wikipedia [en.wikipedia.org]
- 6. 2,5-Diazabicyclo[2.2.1]heptane | C5H10N2 | CID 3527810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Modifications in the piperazine ring of nucleozin affect anti-influenza activity | PLOS One [journals.plos.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. mercell.com [mercell.com]
- 15. cdn.who.int [cdn.who.int]
- 16. Varenicline | C13H13N3 | CID 5310966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the Synthetic Routes of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Introduction
2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a conformationally restricted piperazine analogue of significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure provides a unique scaffold for the design of potent and selective ligands for various biological targets. Notably, this moiety is a key component in the structure of Danofloxacin, a fluoroquinolone antibiotic used in veterinary medicine. The stereochemistry of the bicyclic system is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides an in-depth comparison of the prevalent synthetic routes to (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, offering insights into the strategic choices, mechanistic underpinnings, and practical considerations for each approach.
Route 1: The Classical Approach from L-Hydroxyproline
The most established and direct route to the enantiopure (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane utilizes the chiral pool starting material, (2S,4R)-trans-4-hydroxy-L-proline. This multi-step synthesis involves the protection of the secondary amine, reduction of the carboxylic acid, activation of the resulting hydroxyl groups, and a key intramolecular cyclization step.
Causality Behind Experimental Choices
The selection of (2S,4R)-trans-4-hydroxy-L-proline as the starting material is a strategic choice that leverages a readily available and inexpensive chiral building block to establish the desired stereochemistry of the final product. The tosyl group is a common choice for protecting the proline nitrogen due to its stability under various reaction conditions and its ability to be removed at a later stage. The reduction of the carboxylic acid to a primary alcohol is a necessary step to generate the diol precursor for cyclization. The conversion of the hydroxyl groups to good leaving groups, such as tosylates or mesylates, is crucial for the subsequent intramolecular nucleophilic substitution reactions. Methylamine serves as the nitrogen source for the formation of the second ring in the bicyclic system.
Diagram of the Classical Synthetic Pathway
Caption: Classical synthetic route from trans-4-hydroxy-L-proline.
Experimental Protocol: Classical Route
Step 1: N-Tosylation of trans-4-Hydroxy-L-proline
-
To a solution of trans-4-hydroxy-L-proline in aqueous sodium hydroxide, add p-toluenesulfonyl chloride in portions at 0-5 °C.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter, wash with cold water, and dry the solid to obtain N-tosyl-4-hydroxy-L-proline.
Step 2: Reduction to (2S,4S)-N-Tosyl-pyrrolidine-2,4-diol
-
Suspend N-tosyl-4-hydroxy-L-proline in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of lithium aluminum hydride (LiAlH4) in THF at 0 °C.
-
Stir the mixture at room temperature overnight.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and concentrate the filtrate to yield the diol.
Step 3: Dimesylation of the Diol
-
Dissolve the diol in pyridine or dichloromethane.
-
Cool the solution to 0 °C and add methanesulfonyl chloride (mesyl chloride) dropwise.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. An improved yield for the subsequent cyclization has been reported when using mesylates over tosylates.[1]
Step 4: Intramolecular Cyclization with Methylamine
-
Dissolve the dimesylated intermediate in a suitable solvent such as toluene.
-
Add a solution of methylamine in the same solvent.
-
Heat the reaction mixture in a sealed vessel under pressure. The reaction with methylamine under pressure forms the second ring of the bicyclic system.[1]
-
After cooling, the reaction mixture is worked up to isolate the N-tosyl protected bicyclic product. This cyclization proceeds via a double SN2 mechanism.
Step 5: N-Detosylation
-
Heat the N-tosyl protected product in a mixture of hydrobromic acid and acetic acid. Improved yields have been reported using 33% hydrobromic acid.[1]
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then treated with a base to neutralize the acid and the final product is extracted with an organic solvent.
-
Purification by distillation or crystallization yields the pure (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane.
Route 2: Epimerization-Lactamization Cascade
A more recent and elegant approach involves an epimerization-lactamization cascade of a functionalized (2S,4R)-4-aminoproline methyl ester.[2][3] This route leads to the (1R,4R)-enantiomer of the diazabicyclo[2.2.1]heptane core, but it showcases a clever synthetic strategy that could potentially be adapted for the synthesis of the (1S,4S)-enantiomer.
Causality Behind Experimental Choices
This strategy hinges on the base-catalyzed epimerization at the C2 position of a proline derivative. The key is to have an N-protecting group that is electron-withdrawing, which increases the acidity of the C2 proton. Once the epimerization occurs to the (2R,4R)-diastereomer, the trans-oriented amino group can readily undergo an intramolecular cyclization with the methyl ester to form a stable lactam. This irreversible cyclization drives the equilibrium of the epimerization towards the desired product. The choice of a strong, non-nucleophilic base is critical to promote the epimerization without causing undesired side reactions.
Diagram of the Epimerization-Lactamization Pathway
Caption: Epimerization-lactamization cascade route.
Experimental Protocol: Epimerization-Lactamization
Step 1: Preparation of (2S,4R)-N-Protected-4-aminoproline methyl ester
-
Starting from trans-4-hydroxy-L-proline, protect the nitrogen with a suitable electron-withdrawing group (e.g., Boc or Cbz).
-
Convert the carboxylic acid to its methyl ester.
-
Convert the hydroxyl group to an amino group with retention of configuration (e.g., via a Mitsunobu reaction with phthalimide followed by hydrazinolysis).
Step 2: Epimerization-Lactamization Cascade
-
Dissolve the (2S,4R)-N-protected-4-aminoproline methyl ester in an anhydrous aprotic solvent like THF.
-
Treat the solution with a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) at room temperature.[3]
-
The base induces epimerization at the C2 position, and the resulting (2R,4R)-diastereomer rapidly undergoes intramolecular cyclization to form the bicyclic lactam.
-
The reaction is typically stirred until completion, as monitored by TLC.
-
The reaction is quenched and the product is extracted and purified.
Step 3: Reduction of the Lactam
-
The resulting bicyclic lactam is then reduced to the corresponding diamine using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in THF.
-
The reaction mixture is heated to reflux to ensure complete reduction.
-
Standard aqueous workup and purification provide the (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivative.
Performance Comparison
| Feature | Route 1: Classical Approach | Route 2: Epimerization-Lactamization Cascade |
| Starting Material | (2S,4R)-trans-4-hydroxy-L-proline | (2S,4R)-trans-4-hydroxy-L-proline |
| Stereochemical Outcome | (1S,4S)-enantiomer | (1R,4R)-enantiomer |
| Key Transformation | Intramolecular double SN2 cyclization | Base-induced epimerization followed by intramolecular lactamization |
| Number of Steps | 5-6 steps | 4-5 steps to the bicyclic core |
| Overall Yield | Moderate | Good to excellent for the cascade step |
| Reagents & Conditions | Requires strong reducing agents (LiAlH4), high pressure for cyclization, and harsh deprotection conditions (strong acid). | Requires strong, anhydrous base (KHMDS) and a powerful reducing agent (LiAlH4). |
| Advantages | Direct route to the desired (1S,4S)-enantiomer. Well-established chemistry. | Elegant and efficient cascade reaction. High stereocontrol in the key step. |
| Disadvantages | Multi-step, can have moderate overall yield. Use of hazardous reagents and conditions. | Leads to the opposite enantiomer. Requires preparation of a more complex starting material for the cascade. |
Conclusion
Both synthetic routes offer viable pathways to the 2,5-diazabicyclo[2.2.1]heptane core, each with its own set of advantages and challenges. The classical approach starting from L-hydroxyproline is a more direct and well-trodden path to the medicinally relevant (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane. While it involves multiple steps and some harsh reaction conditions, its reliability and directness make it a practical choice for many applications.
The epimerization-lactamization cascade represents a more modern and mechanistically elegant strategy. Its efficiency in the key bond-forming step is a significant advantage. Although the reported protocol leads to the (1R,4R)-enantiomer, the underlying principle of controlled epimerization followed by irreversible cyclization is a powerful tool in asymmetric synthesis and could potentially be adapted to access the (1S,4S)-enantiomer with further methodological development.
The choice of synthetic route will ultimately depend on the specific research or development goals, including the desired enantiomer, scale of synthesis, and available resources. For the direct synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, the classical route remains the more established method. However, the epimerization-lactamization cascade offers a compelling alternative for accessing the enantiomeric series and highlights the continuous innovation in synthetic organic chemistry.
References
A Comparative Guide to the Structure-Activity Relationships of 2,5-Diazabicyclo[2.2.1]heptane Ligands
The 2,5-diazabicyclo[2.2.1]heptane scaffold, a conformationally restricted analog of piperazine, has emerged as a privileged structure in medicinal chemistry.[1][2][3][4] Its rigid bicyclic framework provides a unique three-dimensional arrangement for appended pharmacophoric elements, enabling precise interactions with biological targets and often leading to improved selectivity and potency compared to more flexible counterparts.[2][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2,5-diazabicyclo[2.2.1]heptane derivatives across various target classes, supported by experimental data and methodologies.
The Allure of Rigidity: The 2,5-Diazabicyclo[2.2.1]heptane Core
The synthesis of the 2,5-diazabicyclo[2.2.1]heptane core often starts from chiral pool materials like trans-4-hydroxy-L-proline, ensuring stereochemical control which is crucial for biological activity.[2][5] The inherent chirality and rigidity of this scaffold are key to its utility in drug design.[2] This guide will explore how modifications to this core influence activity at nicotinic acetylcholine receptors, monoamine transporters, and sigma receptors, as well as its emerging role in anticancer agents.
Modulators of Nicotinic Acetylcholine Receptors (nAChRs)
The 2,5-diazabicyclo[2.2.1]heptane scaffold has been extensively explored for its interaction with nAChRs, particularly the α7 and α4β2 subtypes, which are implicated in cognitive function and pain.[3][6][7][8]
α7 nAChR Agonists
SAR studies on biaryl substituted 2,5-diazabicyclo[2.2.1]heptanes have revealed critical structural features for potent α7 nAChR agonism.[6]
Key SAR Insights for α7 nAChR Agonism:
| Position | Modification | Impact on Activity | Reference |
| N-5 | Methyl substituent | Critical for potent agonist activity | [6] |
| Linker | Heteroaryl linker | Essential for activity | [6] |
| Terminus | Aryl group | Nature of the group influences potency | [6] |
A study by Li et al. (2010) established that the combination of a 5-N-methyl group, a heteroaryl linker, and a suitable terminal aryl group is necessary for achieving high affinity and agonist activity at α7 nAChRs.[6]
General nAChR Ligands
Derivatives of 2,5-diazabicyclo[2.2.1]heptane have also been developed as selective ligands for different nAChR subtypes, including α4β2 and α3, highlighting their versatility.[7] These compounds have potential therapeutic applications in managing neuropathic pain and various CNS disorders.[7]
Ligands for Monoamine Transporters
The rigid nature of the 2,5-diazabicyclo[2.2.1]heptane scaffold has been leveraged to develop selective inhibitors of monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[9][10] These transporters are key targets for treating depression, ADHD, and other psychiatric disorders.[11]
By replacing the flexible piperidine or piperazine moieties with the constrained 2,5-diazabicyclo[2.2.1]heptane core, researchers have achieved enhanced selectivity for DAT.[9][10]
Comparative Activity of Constrained vs. Flexible Scaffolds:
| Scaffold | Target Selectivity | Key Finding | Reference |
| 3,6-disubstituted piperidines | Less selective for DAT | Flexible scaffold allows for more promiscuous binding | [10] |
| 1,4-diazabicyclo[3.3.1]nonanes | More selective for DAT | Increased rigidity improves DAT selectivity | [10] |
| 2,5-diazabicyclo[2.2.1]heptanes | Potentially high selectivity | The most constrained scaffold can offer the highest selectivity | [9] |
Sigma-2 (σ2) Receptor Ligands
The σ2 receptor is a target of interest for the development of therapeutics for neurological disorders and cancer. In a search for novel σ2 ligands, the 2,5-diazabicyclo[2.2.1]heptane moiety has been successfully employed as a bioisostere for piperazine.[12]
A study by Xu et al. (2022) demonstrated that replacing the piperazine in a known σ2 receptor ligand with a bridged 2,5-diazabicyclo[2.2.1]heptane resulted in analogs that retained nanomolar affinity.[12] This underscores the utility of this rigid scaffold in mimicking the binding interactions of more flexible cyclic amines.
Emerging Anticancer Applications
Recent research has expanded the therapeutic potential of 2,5-diazabicyclo[2.2.1]heptane derivatives into oncology. A novel series of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates has shown promising anti-proliferative activity against several cancer cell lines.[1]
One compound, in particular, displayed significant activity against CaSki, MDA-MB-231, and SK-Lu-1 tumor cells and was found to induce apoptosis through caspase-3 activation without causing necrosis.[1] This finding opens a new avenue for the development of 2,5-diazabicyclo[2.2.1]heptane-based anticancer agents.
Experimental Protocols
The SAR data presented in this guide are derived from a variety of standard pharmacological assays.
Radioligand Binding Assays
This technique is used to determine the affinity of a ligand for a specific receptor.
Workflow for a Typical Radioligand Binding Assay:
-
Preparation of Receptor Source: A tissue homogenate or cell line expressing the target receptor is prepared.
-
Incubation: The receptor preparation is incubated with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined and can be converted to a Ki (inhibition constant).
Caption: Workflow of a typical radioligand binding assay.
Functional Assays
Functional assays measure the biological effect of a ligand on its target, such as receptor activation or inhibition.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes:
This electrophysiological technique is commonly used to study the function of ion channels, including nAChRs.
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the nAChR subunits of interest.
-
Receptor Expression: The oocytes are incubated for several days to allow for the expression of functional receptors on the cell membrane.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two electrodes (one for voltage clamping and one for current recording).
-
Compound Application: The test compound is applied to the oocyte, and the resulting change in membrane current is measured. This allows for the characterization of the compound as an agonist, antagonist, or modulator.
Synthesis of the 2,5-Diazabicyclo[2.2.1]heptane Scaffold
The synthesis of the 2,5-diazabicyclo[2.2.1]heptane core is a critical aspect of developing new ligands. A common route starts from trans-4-hydroxy-L-proline.
Caption: A generalized synthetic pathway to the 2,5-diazabicyclo[2.2.1]heptane core.
Conclusion
The 2,5-diazabicyclo[2.2.1]heptane scaffold is a versatile platform for the design of potent and selective ligands for a range of biological targets. Its conformational rigidity is a key advantage, allowing for the fine-tuning of interactions with receptor binding pockets. The SAR studies highlighted in this guide demonstrate the importance of systematic structural modifications to optimize the pharmacological profile of these ligands. Future research in this area will likely continue to uncover novel therapeutic applications for this remarkable chemical scaffold.
References
- 1. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a 2,5-Diazabicyclo[2.2.1]heptane-Derived α,β-Diamino Acid - Enamine [enamine.net]
- 6. Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives by introducing an exocyclic hydroxyl group: Interaction with dopamine, serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Catalytic Efficiency of C-Substituted (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Derivatives
An objective comparison of the catalytic efficiency of C-substituted diazabicyclo[2.2.1]heptane derivatives, supported by experimental data, for researchers, scientists, and drug development professionals.
The quest for highly efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where enantiomerically pure compounds are paramount. The rigid (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold has emerged as a compelling chiral building block for creating novel organocatalysts.[1][2] Unlike its flexible counterpart, piperazine, its conformationally locked structure provides a well-defined chiral environment, making it an excellent platform for asymmetric catalysis.[1][2]
While N-substituted derivatives of this scaffold are common, C-substituted variants are scarcer but offer a unique opportunity to fine-tune the catalyst's steric and electronic properties directly adjacent to the reactive center.[3][4] This guide provides an in-depth comparison of the catalytic efficiency of various C-substituted diazabicyclo[2.2.1]heptane derivatives, focusing on the structure-activity relationships that govern their performance. We will delve into the quantitative metrics of efficiency, analyze experimental data from a benchmark reaction, and provide the detailed protocols necessary for replication and further development.
Defining and Quantifying Catalytic Efficiency in Asymmetric Synthesis
A catalyst's "efficiency" is a multi-faceted concept. In the context of asymmetric catalysis, it extends beyond mere reaction speed to include stereoselectivity. Key performance indicators include:
-
Chemical Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Enantiomeric Excess (ee %): A measure of the stereoselectivity, indicating the degree to which one enantiomer is favored over the other.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before it becomes inactivated.
-
Turnover Frequency (TOF): The TON per unit of time, representing the catalyst's speed.
To amalgamate these factors into a single, comparable metric, the concept of Asymmetric Catalyst Efficiency (ACE) has been proposed.[5] This formula provides a quantitative way to compare diverse catalytic systems, where a higher ACE value signifies greater efficiency.
ACE = (Yield / 100) * (ee / 100) * (MW_product / MW_catalyst) * (100 / mol%_catalyst)[5]
This guide will utilize yield and enantiomeric excess as the primary comparison points, as they are the most consistently reported metrics in foundational studies.
Comparative Analysis: A Case Study in Enantioselective Reduction
To establish a direct and objective comparison, we will analyze the performance of several C-substituted (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane derivatives in the enantioselective reduction of propiophenone. This reaction serves as an excellent benchmark for evaluating how modifications to the catalyst's C-3 position impact stereochemical control. The data presented is derived from the seminal work of Jordis et al., who first synthesized these derivatives via a directed metalation strategy.[1][6]
The core of the catalytic system involves the in situ formation of a chiral borolidine species from the diazabicycloheptane derivative and borane dimethylsulfide, which then acts as the asymmetric reducing agent for the ketone.
Logical Flow of the Catalytic Process
Caption: Catalytic cycle for the enantioselective reduction of propiophenone.
Quantitative Performance Data
The following table summarizes the experimental results, allowing for a direct comparison of how different C-3 substituents influence the reaction's outcome.
| Catalyst Derivative (Substituent at C-3) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |
| 3c (2,4-Difluorophenyl) | 25 | 86 | 90 | R |
| 3d (2-Trifluoromethylphenyl) | 25 | 84 | 88 | R |
| 3e (3,5-Bis(trifluoromethyl)phenyl) | 25 | 85 | 94 | R |
| 3f (2-Naphthyl) | 25 | 82 | 84 | R |
| 3g (Phenyl) | 25 | 85 | 88 | R |
| 3h (4-Methoxyphenyl) | 25 | 88 | 86 | R |
| 3i (4-Chlorophenyl) | 25 | 87 | 90 | R |
| 4a (Diphenylmethyl) | 25 | 85 | 78 | R |
Data sourced from Jordis et al. (2001).[6]
Structure-Activity Relationship Insights
From the data, several key relationships between the C-3 substituent and catalytic efficiency emerge:
-
High Enantioselectivity is Consistently Achieved: All tested C-3 aryl-substituted derivatives demonstrated good to excellent enantioselectivity (84-94% ee), confirming the scaffold's effectiveness in creating a potent chiral environment.
-
Electronic Effects are Significant: The catalyst bearing the strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group (3e ) delivered the highest enantiomeric excess (94% ee).[6] This suggests that electron-deficient aromatic rings may enhance the catalyst's organizational capacity in the transition state, possibly through electronic interactions or by influencing the Lewis acidity of the boron center.
-
Steric Bulk vs. Selectivity: Comparing the simple phenyl substituent (3g , 88% ee) with the more sterically hindered 2-naphthyl (3f , 84% ee) and diphenylmethyl (4a , 78% ee) groups suggests that excessive steric bulk at this position may be detrimental to enantioselectivity.[6] The diphenylmethyl derivative, in particular, shows a notable drop in ee, likely due to unfavorable steric clashes that disrupt the optimal geometry of the transition state.
-
Positional Isomers Matter: The 2,4-difluorophenyl (3c , 90% ee) and 2-trifluoromethylphenyl (3d , 88% ee) substituents show that the position of electron-withdrawing groups can fine-tune the selectivity.[6]
Experimental Protocols: A Self-Validating System
The trustworthiness of these findings rests on robust and replicable experimental design. Below are the detailed methodologies for catalyst synthesis and its application in the benchmark reaction.
Protocol 1: Synthesis of C-3 Substituted Catalysts via Directed Lithiation
This protocol describes the synthesis of the catalyst precursor, which can then be deprotected for use. The causality behind this choice of method is its high regioselectivity; the N-Boc protecting group directs the lithiation to the adjacent C-3 position.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. BJOC - Can we measure catalyst efficiency in asymmetric chemical reactions? A theoretical approach [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. Bicyclic amines, such as 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, represent a class of compounds with significant potential in medicinal chemistry, often serving as rigid scaffolds in the design of bioactive molecules. Understanding the mass spectral behavior of these molecules is crucial for their identification and structural elucidation.
This guide provides an in-depth technical comparison of the anticipated mass spectrometry data for this compound. It is important to note that as of the writing of this guide, a publicly available, experimentally determined mass spectrum for this specific compound is not readily accessible. Therefore, this document leverages expert analysis of fragmentation patterns observed in closely related bicyclic amines and foundational principles of mass spectrometry to predict its behavior. We will compare these predictions with the known mass spectrum of a structural analog, 2-azabicyclo[2.2.1]heptane, to provide a robust, data-supported framework for researchers in the field.
The Analyte: this compound
This compound is a saturated bicyclic diamine with a molecular formula of C₆H₁₂N₂ and a monoisotopic mass of 112.1000 Da.[1] Its rigid cage-like structure, conferred by the bicyclo[2.2.1]heptane framework, imparts specific conformational constraints that are of interest in rational drug design. The presence of two nitrogen atoms, one of which is a tertiary amine due to N-methylation, dictates its fragmentation behavior under mass spectrometric analysis.
Comparative Analysis: Mass Spectral Data
To construct a reliable predictive model for the fragmentation of this compound, we will first examine the electron ionization (EI) mass spectrum of a simpler, yet structurally related, bicyclic amine: 2-azabicyclo[2.2.1]heptane.
Alternative 1: 2-Azabicyclo[2.2.1]heptane
2-Azabicyclo[2.2.1]heptane (C₆H₁₁N, molecular weight: 97.16 g/mol ) provides a foundational understanding of the fragmentation of the core bicyclo[2.2.1]heptane ring system containing a single nitrogen atom. While a full, downloadable spectrum is not available, key spectral data can be found in chemical databases. The fragmentation of such bicyclic systems is often governed by the stability of the resulting radical cations and the relief of ring strain.
| Key Ion (m/z) | Proposed Fragment Identity | Fragmentation Pathway |
| 97 | [C₆H₁₁N]⁺• (Molecular Ion) | Initial electron ionization. |
| 96 | [C₆H₁₀N]⁺ | Loss of a hydrogen radical from the molecular ion. |
| 68 | [C₄H₆N]⁺ | Retro-Diels-Alder (rDA) type fragmentation with cleavage of the ethylene bridge, followed by loss of a hydrogen atom. |
| 67 | [C₄H₅N]⁺• | Loss of ethylene from the molecular ion via a retro-Diels-Alder (rDA) type cleavage. |
The fragmentation of bicyclic amines can be complex, often involving rearrangements to alleviate ring strain. The retro-Diels-Alder (rDA) fragmentation is a common pathway for cyclohexene-containing structures, and analogous cleavages can be expected in saturated bicyclic systems, leading to the expulsion of a stable neutral molecule like ethylene.
graph "Fragmentation_of_2_Azabicyclo_2_2_1_heptane" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,5"];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin=0.1];
edge [fontname="Helvetica", fontsize=9];
M [label="[C₆H₁₁N]⁺•\nm/z 97\n(Molecular Ion)", fillcolor="#F1F3F4", fontcolor="#202124"];
F96 [label="[C₆H₁₀N]⁺\nm/z 96", fillcolor="#FFFFFF", fontcolor="#202124"];
F68 [label="[C₄H₆N]⁺\nm/z 68", fillcolor="#FFFFFF", fontcolor="#202124"];
F67 [label="[C₄H₅N]⁺•\nm/z 67", fillcolor="#FFFFFF", fontcolor="#202124"];
M -> F96 [label="- H•"];
M -> F67 [label="- C₂H₄ (rDA)"];
F67 -> F68 [label="+ H• (rearrangement)"];
}
Caption: Predicted fragmentation of this compound.
Experimental Protocol: Acquiring Mass Spectra of Bicyclic Amines
For researchers wishing to acquire experimental data for this compound or similar compounds, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.
1. Sample Preparation:
* Prepare a 1 mg/mL stock solution of the analyte in a volatile, high-purity solvent such as methanol or dichloromethane.
* Perform serial dilutions to a final concentration of 1-10 µg/mL.
2. GC-MS System and Conditions:
* Gas Chromatograph: Agilent 8890 GC System or equivalent.
* Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or ion trap mass spectrometer.
* GC Column: A non-polar or mid-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating volatile amines.
* Injection: 1 µL of the sample solution should be injected in splitless mode to maximize sensitivity.
* Inlet Temperature: 250 °C.
* Oven Temperature Program:
* Initial temperature: 50 °C, hold for 2 minutes.
* Ramp: 10 °C/min to 280 °C.
* Final hold: 5 minutes at 280 °C.
* Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. Mass Spectrometer Parameters (EI):
* Ion Source: Electron Ionization (EI).
* Electron Energy: 70 eV. This is the standard energy for EI, which promotes reproducible fragmentation and allows for library matching.
* Mass Range: Scan from m/z 35 to 350. This range will cover the molecular ion and expected fragments.
* Source Temperature: 230 °C.
* Quadrupole Temperature: 150 °C.
* Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from saturating the detector.
4. Data Analysis:
* Identify the chromatographic peak corresponding to the analyte.
* Extract the mass spectrum from this peak.
* Identify the molecular ion peak and major fragment ions.
* Propose fragmentation pathways consistent with the observed spectrum and the known principles of mass spectrometry.[2]
* Compare the acquired spectrum with spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for potential matches or to identify related compounds.
Conclusion
While direct experimental mass spectral data for this compound is not currently available in the public domain, a detailed analysis of its structure and comparison with related bicyclic amines allows for a robust prediction of its fragmentation behavior under electron ionization. The dominant fragmentation pathways are expected to be driven by alpha-cleavage adjacent to the nitrogen atoms, leading to the formation of stable iminium ions. The provided experimental protocol offers a clear and effective methodology for researchers to obtain this data, which will be invaluable for the unambiguous identification and structural characterization of this and similar bicyclic amine scaffolds in the future.
References
A Comparative Guide to the Borolidine-Induced Reduction of Propiophenone: Evaluating Diazabicyclo[2.2.1]heptane Auxiliaries Against Established Methods
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a foundational transformation in modern organic synthesis, providing critical building blocks for a vast array of pharmaceuticals and fine chemicals. The pursuit of high enantiomeric excess (e.e.), excellent yields, and operational simplicity has driven the development of numerous catalytic systems. This guide provides an in-depth comparison of a specific borolidine-induced reduction of propiophenone utilizing chiral diazabicyclo[2.2.1]heptane auxiliaries against established, highly efficient methods such as the Corey-Itsuno-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and reductions using chirally modified aluminum hydrides (BINAL-H).
The Promise of Rigid Scaffolds: The Case for Diazabicyclo[2.2.1]heptane Auxiliaries
The central hypothesis in employing chiral auxiliaries is to create a well-defined, three-dimensional chiral environment around the reacting center to favor the approach of a reagent from one face over the other. The rigid bicyclic structure of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold, derivable from the chiral pool via trans-4-hydroxy-L-proline, presents an attractive platform for asymmetric catalysis. Its conformational rigidity is thought to minimize competing transition states, potentially leading to higher enantioselectivity.
In the context of borane-mediated reductions, the diazabicyclo[2.2.1]heptane derivative is envisioned to form a chiral borolidine species in situ. This species then coordinates with the prochiral ketone, propiophenone, positioning it for a stereoselective hydride transfer from the borane.
However, experimental evidence suggests that while the rationale is sound, the realization of high enantioselectivity is highly dependent on the specific substitution pattern of the auxiliary. In a study testing C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane in the borolidine-induced reduction of propiophenone, the results were modest. One derivative, where the substituent was a diphenylmethanol group, afforded the (S)-1-phenyl-1-propanol with only 27% e.e. Other derivatives tested resulted in a racemic product.
This outcome underscores a critical aspect of catalyst design: a rigid scaffold is a necessary but not sufficient condition for high enantioselectivity. The precise steric and electronic interactions between the auxiliary, the reducing agent, and the substrate in the transition state are paramount.
Established Alternatives: A Benchmark for Performance
To contextualize the performance of the diazabicyclo[2.2.1]heptane auxiliaries, it is essential to compare them with well-established methods for the asymmetric reduction of propiophenone.
Corey-Itsuno-Shibata (CBS) Reduction
The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones. It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, in the presence of a borane source. The catalyst coordinates to both the borane and the ketone, organizing the transition state for a highly face-selective hydride transfer. For aryl alkyl ketones like propiophenone, the CBS reduction routinely delivers exceptional enantioselectivities, often exceeding 95% e.e.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation utilizes ruthenium (II) complexes with chiral diphosphine ligands (e.g., BINAP) and chiral diamine ligands. This method employs molecular hydrogen as the reductant and is known for its high efficiency and broad substrate scope. The hydrogenation of propiophenone using Noyori-type catalysts can achieve very high enantiomeric excesses, often greater than 98% e.e., with high yields.
BINAL-H Reduction
Reductions with chirally modified lithium aluminum hydride, such as BINAL-H reagents derived from 1,1'-bi-2-naphthol (BINOL), offer another effective route to chiral alcohols. These stoichiometric chiral reagents can achieve high enantioselectivity in the reduction of ketones, particularly those with a π-system adjacent to the carbonyl group. For propiophenone, BINAL-H reductions have been shown to provide the corresponding alcohol with high enantiomeric excess.
Performance Comparison: A Quantitative Overview
The following table summarizes the performance of the borolidine-induced reduction of propiophenone with a diazabicyclo[2.2.1]heptane auxiliary against the established alternative methods.
| Method | Chiral Auxiliary/Catalyst | Reducing Agent | Typical Yield (%) | Typical e.e. (%) |
| Borolidine/Diazabicycloheptane | (1S,4S)-2-methyl-3-(diphenylhydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane | Borane | Not Reported | 27 |
| Corey-Itsuno-Shibata (CBS) | (S)-Diphenylprolinol-derived oxazaborolidine | Borane | >90 | >95 |
| Noyori Asymmetric Hydrogenation | Ru(II)-BINAP/diamine complex | H₂ | >95 | >98 |
| BINAL-H Reduction | (S)-BINAL-H | LiAlH₄ | >90 | ~90 |
Experimental Protocols
General Workflow for Asymmetric Ketone Reduction
Caption: General experimental workflow for asymmetric ketone reduction.
Protocol 1: Borolidine-Induced Reduction of Propiophenone with a Diazabicyclo[2.2.1]heptane Auxiliary
This protocol is adapted from the general procedure described for the in situ formation of a chiral borolidine species.
-
To a solution of the chiral diazabicyclo[2.2.1]heptane auxiliary (e.g., (1S,4S)-2-methyl-3-(diphenylhydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane) (0.1 mmol) in anhydrous tetrahydrofuran (THF) (2 mL) under an inert atmosphere (N₂ or Ar) at 0 °C, add a 1.0 M solution of borane-THF complex (BH₃·THF) (0.2 mL, 0.2 mmol) dropwise.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral borolidine species.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add a solution of propiophenone (1.0 mmol) in anhydrous THF (1 mL) to the catalyst solution.
-
Slowly add a 1.0 M solution of BH₃·THF (1.2 mL, 1.2 mmol) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol (2 mL).
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding 1 M HCl and extracting with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 1-phenyl-1-propanol.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Protocol 2: Corey-Itsuno-Shibata (CBS) Reduction of Propiophenone
This protocol is a representative procedure for the CBS reduction.
-
To a solution of (S)-2-methyl-CBS-oxazaborolidine (0.1 mmol) in anhydrous THF (2 mL) under an inert atmosphere at room temperature, add a 1.0 M solution of BH₃·THF (0.6 mL, 0.6 mmol) dropwise.
-
Cool the mixture to -20 °C.
-
Slowly add a solution of propiophenone (1.0 mmol) in anhydrous THF (1 mL) over 10 minutes.
-
Stir the reaction at -20 °C and monitor by TLC.
-
After completion, quench the reaction by the slow addition of methanol (1 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography to obtain the chiral 1-phenyl-1-propanol.
-
Determine the e.e. by chiral HPLC or GC.
Mechanistic Insights and Rationale
The enantioselectivity in borane-mediated reductions catalyzed by chiral auxiliaries arises from the formation of a rigid transition state where the ketone coordinates to the Lewis acidic boron center.
Caption: Simplified mechanism of the CBS reduction.
In the CBS reduction, the borane coordinates to the nitrogen atom of the oxazaborolidine, which activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron. The ketone then coordinates to this endocyclic boron in a way that minimizes steric interactions between the ketone's substituents and the chiral scaffold of the catalyst. This preferential coordination dictates the face of the carbonyl to which the hydride is delivered, leading to a high degree of enantioselectivity.
The rationale for using a rigid diazabicyclo[2.2.1]heptane auxiliary follows a similar principle. The rigid framework is intended to provide a more defined and predictable steric environment in the transition state compared to more flexible auxiliaries. The observed modest enantioselectivity with the tested diazabicyclo[2.2.1]heptane derivatives suggests that the specific steric and electronic features of the synthesized auxiliaries did not create a sufficiently large energy difference between the two diastereomeric transition states.
Conclusion and Future Outlook
The borolidine-induced reduction of propiophenone using the tested C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane auxiliaries, while conceptually sound, demonstrates significantly lower enantioselectivity compared to established methods like the CBS reduction and Noyori asymmetric hydrogenation. The modest 27% e.e. achieved highlights the challenges in de novo catalyst design, where a rigid chiral scaffold alone does not guarantee high performance.
For researchers and professionals in drug development, the CBS reduction and Noyori hydrogenation remain the methods of choice for the reliable and highly enantioselective synthesis of chiral alcohols from prochiral ketones like propiophenone. These methods are well-understood, have a broad substrate scope, and consistently deliver products with excellent enantiopurity.
The exploration of novel chiral auxiliaries, such as those based on the diazabicyclo[2.2.1]heptane framework, remains a valuable endeavor in asymmetric catalysis. Future work could focus on modifying the substituents on the diazabicyclic core to enhance the steric and electronic differentiation in the transition state. A deeper computational and experimental investigation into the transition state structures could guide the rational design of more effective catalysts based on this rigid and appealing chiral scaffold.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane
This document provides essential procedural guidance for the safe handling and disposal of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane and its common salt forms (e.g., dihydrobromide, dihydrochloride). As a reactive and hazardous compound frequently utilized in complex synthetic chemistry, its proper management from "cradle-to-grave" is not merely a matter of best practice but a stringent legal and ethical requirement.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards to ensure personnel safety and environmental protection.
Hazard Characterization and Regulatory Imperative
Before any handling or disposal, a thorough understanding of the compound's inherent risks is critical. This compound is classified as a hazardous substance due to a combination of physical and health threats.[2] This classification mandates that its disposal be governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[3][4][5][6]
The primary hazards associated with the compound and its salt forms are summarized below.
| Hazard Category | Description | GHS Classification | Primary Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[2] | Acute Tox. 4[2] | PubChem, Supplier SDS |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[2] May also cause an allergic skin reaction.[7][8] | Skin Corr. 1B[2] | PubChem, Supplier SDS |
| Respiratory Hazard | May cause respiratory irritation.[9] | STOT SE 3[9] | Supplier SDS |
| Physical Hazard | The free base is a combustible liquid.[2] The dihydrobromide salt is classified as a combustible solid. | Flammable Liquid 4[2] | PubChem, Supplier SDS |
Causality: The compound's amine structure contributes to its corrosive nature and potential for respiratory irritation. Its organic framework makes it combustible. These inherent chemical properties necessitate its classification as hazardous waste, making improper disposal—such as drain disposal or mixing with non-hazardous waste—a serious compliance violation.
Pre-Disposal: Safety and Waste Accumulation Protocols
Safe disposal begins with safe handling and proper waste segregation at the point of generation. Adherence to a written Chemical Hygiene Plan (CHP), as required by OSHA, is mandatory.[3][10][11]
Required Personal Protective Equipment (PPE)
Given the compound's corrosive and toxic properties, the following minimum PPE must be worn when handling the chemical or its waste:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye and Face Protection: Safety goggles and a face shield.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Use only in a certified chemical fume hood.[7] For spill cleanup or situations with potential for aerosolization outside a hood, a NIOSH-approved respirator with appropriate cartridges is necessary.[12]
Step-by-Step Waste Collection and Storage
-
Identify the Waste Stream: Designate a specific, properly labeled waste container exclusively for this compound and materials contaminated with it.
-
Select an Appropriate Container: Use a chemically-resistant container (e.g., high-density polyethylene) with a secure, vapor-tight lid. The container must be in good condition, free of leaks or residues on the exterior.
-
Label the Container: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound." List all associated hazards (e.g., Corrosive, Toxic, Flammable).
-
Segregate Waste:
-
DO NOT mix this waste with other chemical streams, particularly strong oxidizing agents or acids, to prevent violent reactions.[7]
-
Solid waste (e.g., contaminated filter paper, gloves) should be collected separately from liquid waste.
-
-
Store Safely: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel. The container must be kept closed at all times except when actively adding waste.
The Disposal Workflow: A Self-Validating System
The disposal of this compound must follow a documented, compliant process from laboratory to final destruction. This workflow ensures regulatory adherence under RCRA's "cradle-to-grave" mandate.[1]
Step 1: Final Classification and Generator Status
Your institution's Environmental Health & Safety (EHS) department will make the final hazardous waste determination based on EPA criteria for ignitability, corrosivity, reactivity, and toxicity.[13] They will also manage your laboratory's generator status (e.g., Large Quantity Generator), which dictates accumulation time limits.[13]
Step 2: Engaging a Licensed Disposal Vendor
Disposal of this chemical is not a task for laboratory personnel. Your institution is required to contract with a licensed professional waste disposal service.[12] This vendor will be responsible for the transportation, treatment, and final disposal of the waste.
Step 3: Recommended Disposal Technology: Incineration
The universally recommended disposal method for this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[12][14]
-
Causality: Incineration at high temperatures ensures the complete thermal decomposition of the organic molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides. The afterburner and scrubber systems are critical for neutralizing these gaseous byproducts and preventing the release of pollutants, making it the most environmentally sound method. For easier handling, the waste may be dissolved in a combustible solvent by the disposal facility before incineration.[14]
Step 4: Documentation and Manifesting
When the waste is collected, a Hazardous Waste Manifest will be generated.[13] This is a legal document that tracks the waste from your facility to its ultimate destination at a Treatment, Storage, and Disposal Facility (TSDF). Your EHS department will manage this process, but it is crucial for laboratory personnel to maintain accurate records of the waste generated.
Below is a diagram illustrating the decision-making and procedural flow for proper disposal.
Caption: Disposal Workflow for this compound.
Emergency Procedures: Spills and Exposures
In the event of an accidental release, immediate and correct action is vital to mitigate harm.
Spill Response Protocol
-
Evacuate & Alert: Immediately alert colleagues and evacuate the immediate area. Ensure the area is ventilated if safe to do so.
-
Don PPE: Wear all necessary PPE, including a respirator, chemical-resistant gloves, and splash goggles.[7]
-
Containment: Prevent the spill from spreading or entering drains.[9][12]
-
Cleanup: For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand). For solid spills, carefully sweep or vacuum to avoid creating dust.[9][12]
-
Collection: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.[9][12]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste, following the procedures outlined in this guide.[12]
First Aid for Exposures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[9][12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9][12]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[12]
Trustworthiness: Every protocol described herein is designed as a self-validating system, aligning laboratory actions with federal regulations to ensure a closed-loop of responsibility for hazardous chemical waste. By following these steps, you build a verifiable record of compliance and safe practice, protecting yourself, your colleagues, and the environment.
References
- 1. epa.gov [epa.gov]
- 2. (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | C6H12N2 | CID 15629280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. epa.gov [epa.gov]
- 5. axonator.com [axonator.com]
- 6. mastercontrol.com [mastercontrol.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. Substance Information - ECHA [echa.europa.eu]
- 9. aksci.com [aksci.com]
- 10. compliancy-group.com [compliancy-group.com]
- 11. osha.gov [osha.gov]
- 12. capotchem.cn [capotchem.cn]
- 13. epa.gov [epa.gov]
- 14. matrixscientific.com [matrixscientific.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyl-2,5-diazabicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Handling 2-Methyl-2,5-diazabicyclo[2.2.1]heptane and its various salt forms requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the selection and use of Personal Protective Equipment (PPE), as well as safe handling and disposal procedures, to ensure the well-being of laboratory personnel.
Understanding the Risks: Hazard Profile of this compound
This compound and its salts are recognized as hazardous substances. The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[1] The specific hazards can vary slightly depending on the salt form (e.g., dihydrochloride, dihydrobromide), but generally include:
-
Skin Irritation and Corrosion: Causes skin irritation, which can manifest as redness, itching, scaling, or blistering.[1] Some forms can cause severe skin burns.[2]
-
Serious Eye Damage/Irritation: Can lead to serious eye irritation or damage, characterized by redness, pain, and watering.[1]
-
Respiratory Irritation: May cause irritation to the respiratory system if inhaled.[1][2]
-
Harmful if Swallowed, in Contact with Skin, or Inhaled: Acute toxicity warnings are associated with this chemical.[2]
-
Allergic Skin Reaction: May cause an allergic skin reaction in sensitive individuals.[3][4]
-
Flammability: Depending on the form, it can be a combustible liquid or a flammable solid.[2][5]
Given these hazards, the consistent and correct use of appropriate PPE is non-negotiable to prevent exposure and ensure a safe laboratory environment.
Core Principles of Protection: Engineering Controls and Personal Protective Equipment
Before relying on PPE, it is crucial to implement engineering and administrative controls to minimize exposure.
-
Engineering Controls: Always handle this compound in a well-ventilated area.[1][6] A chemical fume hood is the preferred engineering control to minimize inhalation of dust or vapors.[3][7] Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the workstation.[6][8]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this chemical. Ensure all personnel are trained on the specific hazards and control measures.
Selecting the Right PPE: A Task-Based Approach
The selection of PPE should be based on a risk assessment of the specific procedure being performed. The following table provides guidance on the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical goggles | Compatible chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Use in a chemical fume hood or with local exhaust ventilation. If not feasible, a NIOSH-approved respirator is required.[6][9] |
| Solution Preparation | Chemical goggles or a face shield | Compatible chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Use in a chemical fume hood. |
| Running Reactions | Chemical goggles or a face shield | Compatible chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Use in a chemical fume hood. |
| Handling Large Quantities | Face shield and chemical goggles | Compatible chemical-resistant gloves (e.g., nitrile) | Chemical-resistant apron over a laboratory coat, and chemical-resistant boots if necessary.[3][7] | Use in a chemical fume hood. |
| Spill Cleanup | Face shield and chemical goggles | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or apron and boots.[3][7] | A NIOSH-approved respirator with appropriate cartridges should be used.[9] |
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: A workflow diagram for selecting appropriate PPE.
Step-by-Step Guide to Safe Handling and Use
Adherence to a strict protocol is essential for minimizing risk.
Step 1: Preparation and Pre-Handling Checks
-
Consult the SDS: Always review the Safety Data Sheet (SDS) for this compound before use.[6][9]
-
Inspect PPE: Ensure all PPE is in good condition and free from defects. Inspect gloves for any signs of degradation or punctures before each use.[6]
-
Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly.
-
Prepare a Clean Workspace: Ensure the work area is clean and uncluttered.
Step 2: Donning PPE
-
Hand and Body Protection: Don a laboratory coat and appropriate chemical-resistant gloves.
-
Eye and Face Protection: Put on chemical goggles. If there is a splash hazard, also use a face shield.
Step 3: Handling the Chemical
-
Work in a Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood.
-
Avoid Creating Dust: When handling the solid form, minimize the generation of dust.[1]
-
Dispense Carefully: Use appropriate tools (e.g., spatula, scoop) to handle the solid. When working with solutions, use a pipette or other suitable dispensing device.
-
Keep Containers Closed: Keep the container tightly closed when not in use.[1]
Step 4: Post-Handling Procedures
-
Decontaminate: Wipe down the work surface and any equipment used.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye protection.
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[1][6]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation or a rash occurs, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material and place in a suitable disposal container.[1] For large spills, contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this chemical must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Method: Do not dispose of this chemical down the drain.[1][6] Arrange for disposal through a licensed professional waste disposal service.[6][9] The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6][9]
-
Regulatory Compliance: Adhere to all federal, state, and local regulations for hazardous waste disposal.[3][6]
By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.
References
- 1. aksci.com [aksci.com]
- 2. (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | C6H12N2 | CID 15629280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. matrixscientific.com [matrixscientific.com]
- 4. Substance Information - ECHA [echa.europa.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. matrixscientific.com [matrixscientific.com]
- 8. aksci.com [aksci.com]
- 9. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
